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Core Science & Biosynthesis

Foundational

2-Amino-1-Methylquinolinium and the Quinolinium Scaffold: Mechanism of Action in NNMT Inhibition

Executive Summary Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic sink, regulating the intracellular balance of S-adenosylmethionine (SAM) and nicotinamide (NAM). Overexpression of NNMT is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic sink, regulating the intracellular balance of S-adenosylmethionine (SAM) and nicotinamide (NAM). Overexpression of NNMT is a hallmark of metabolic disorders, obesity, and various malignancies, driving the depletion of methyl donors and NAD+ precursors[1]. As a Senior Application Scientist specializing in metabolic drug discovery, I present this technical whitepaper to dissect the mechanism of action of the N-methylated quinolinium scaffold—specifically focusing on 2-amino-1-methylquinolinium and its highly characterized positional isomer, 5-amino-1-methylquinolinium (5-amino-1MQ). This guide details the structural pharmacology, downstream signaling cascades, and self-validating experimental protocols required to evaluate these competitive inhibitors in preclinical models.

Structural Pharmacology and Mechanism of Action

The NNMT Catalytic Bottleneck

NNMT catalyzes the transfer of a methyl group from SAM to NAM, generating 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH)[2]. Because 1-MNA is largely excreted, hyperactive NNMT effectively drains the cell of NAM (starving the NAD+ salvage pathway) and SAM (impairing epigenetic methyltransferases)[1].

The Quinolinium Scaffold: Rational Design

The discovery of quinolinium-based inhibitors revolutionized NNMT targeting. Early3 identified that a permanent positive charge on a bicyclic ring system effectively mimics the transition state of the pyridinium product, 1-MNA[3].

2-amino-1-methylquinolinium (synthesized as an iodide salt, Compound 1c) was developed to probe the steric and electrostatic boundaries of the NNMT active site[4].

  • The N-Methyl Group: Provides the essential cationic charge that anchors the molecule deep within the NAM-binding pocket.

  • The 2-Amino Substitution: The addition of the amino group at the C2 position alters the electron density of the quinoline ring and introduces a hydrogen-bond donor. While the C5 substitution (yielding 5-amino-1MQ) ultimately provided the optimal steric fit (IC50 ~ 1.2 µM)[5], the 2-amino variant was instrumental in proving that the NAM pocket could accommodate polar substitutions near the charged nitrogen, acting as a direct, competitive inhibitor of NAM binding[3][4].

NNMT_Pathway SAM S-adenosylmethionine (SAM) NNMT NNMT Enzyme SAM->NNMT Methyl Donor NAM Nicotinamide (NAM) NAM->NNMT Substrate SAH S-adenosylhomocysteine (SAH) NNMT->SAH Product 1 MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Product 2 Inhibitor 2-Amino-1-methylquinolinium (Competitive Inhibitor) Inhibitor->NNMT Blocks NAM Binding

Diagram 1: NNMT catalytic mechanism and competitive inhibition by 2-amino-1-methylquinolinium.

Downstream Signaling: Epigenetic and Metabolic Rescue

Inhibiting NNMT with membrane-permeable quinoliniums triggers a dual-pronged cellular rescue mechanism[1][5]:

  • Metabolic Correction (The NAD+/SIRT1 Axis): By blocking the methylation of NAM, intracellular NAM pools accumulate and are shunted into the NAMPT-driven NAD+ salvage pathway. Elevated NAD+ levels subsequently activate SIRT1, a master regulatory deacetylase that suppresses lipogenic gene expression (e.g., SREBP-1) and increases energy expenditure[1].

  • Epigenetic Restoration (The SAM Axis): Preventing the wasteful conversion of SAM to SAH restores the intracellular methyl donor pool. This is particularly critical in stem cell biology and oncology, where NNMT-driven SAM depletion leads to the loss of repressive histone marks (like H3K27me3), promoting aberrant gene expression and pluripotency[4].

Downstream_Signaling cluster_0 Intracellular Metabolite Preservation Inhibition NNMT Inhibition by Quinolinium Scaffold NAM_Pres Increased NAM Pool Inhibition->NAM_Pres SAM_Pres Increased SAM Pool Inhibition->SAM_Pres NAD_Path NAD+ Salvage Pathway (NAMPT Catalysis) NAM_Pres->NAD_Path Epi_Path Histone Methyltransferases (e.g., EZH2) SAM_Pres->Epi_Path SIRT1 SIRT1 Activation NAD_Path->SIRT1 Methylation Restored H3K27me3 Epigenetic State Epi_Path->Methylation Outcome1 Suppressed Lipogenesis & Metabolic Correction SIRT1->Outcome1 Outcome2 Regulation of Pluripotency & Gene Expression Methylation->Outcome2

Diagram 2: Downstream metabolic and epigenetic signaling cascades following NNMT inhibition.

Quantitative Data: Inhibitor Profiling

To contextualize the efficacy of 2-amino-1-methylquinolinium, we must compare it against other classes of NNMT inhibitors. While 6 (which occupy both SAM and NAM pockets) show nanomolar potency biochemically, they suffer from poor cellular permeability[6]. Quinoliniums maintain an optimal balance of potency and bioavailability[5].

Table 1: Comparative Profile of NNMT Inhibitor Classes

Compound ClassRepresentative CompoundBinding SiteIC50 RangeCellular PermeabilityKey Mechanism
Unsubstituted Quinolinium1-MethylquinoliniumNAM Pocket~50 µMHighBaseline competitive inhibition
C2-Substituted Quinolinium 2-Amino-1-methylquinolinium NAM Pocket Moderate High Altered H-bonding at C2 position
C5-Substituted Quinolinium5-Amino-1-methylquinoliniumNAM Pocket~1.2 µMHighOptimal steric fit and H-bonding
Bisubstrate AnaloguesLL320 / NS1NAM + SAM Pockets< 100 nMLowTransition state mimicry

(Data synthesized from SAR profiling and chemoproteomic studies[2][3][6])

Experimental Workflows: A Self-Validating System

To rigorously evaluate 2-amino-1-methylquinolinium or its analogues, researchers must utilize assays that definitively prove target engagement and downstream functional consequence. Below are two field-standard, self-validating protocols.

Protocol 1: Real-Time Fluorometric NNMT Kinetic Assay

Causality Principle: Traditional HPLC methods for measuring 1-MNA are end-point only and low-throughput. By utilizing a coupled assay that detects SAH production via a thiol-reactive fluorescent probe (e.g., ThioGlo4), we can capture real-time enzyme kinetics to accurately calculate competitive inhibition constants (Ki)[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (25 mM Tris pH 7.5, 50 mM KCl, 0.01% Triton X-100).

  • Enzyme Mix: Combine 0.1 µM recombinant human NNMT, 5 µM SAH hydrolase (SAHH, the coupling enzyme), 10 µM SAM, and 10 µM ThioGlo4 probe.

  • Inhibitor Titration: Add serial dilutions of 2-amino-1-methylquinolinium (0.1 µM to 500 µM) to the microplate wells. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM NAM (approximate Km value) to initiate the methyltransferase reaction.

  • Data Acquisition: Monitor fluorescence continuously on a microplate reader (Ex 400 nm / Em 465 nm) for 30 minutes.

Self-Validation & Quality Control:

  • Artifact Control: Include a "No-NNMT" well containing the inhibitor and ThioGlo4. This ensures the quinolinium compound does not auto-fluoresce or spontaneously cleave the probe.

  • Baseline Control: A "Vehicle-only" well establishes the uninhibited Vmax.

Protocol 2: Intracellular NAD+ and Lipogenesis Quantification in Adipocytes

Causality Principle: If the quinolinium compound successfully inhibits NNMT in living cells, NAM will be diverted to the salvage pathway, raising NAD+ and suppressing lipid accumulation via SIRT1[5].

Step-by-Step Methodology:

  • Cell Culture: Seed 3T3-L1 pre-adipocytes. Induce differentiation using a standard adipogenic cocktail (IBMX, dexamethasone, insulin) for 9 days. Note: NNMT expression naturally upregulates ~37-fold during this differentiation window[5].

  • Treatment: Dose mature adipocytes with the quinolinium inhibitor (e.g., 10–60 µM) in fresh media for 48 hours.

  • NAD+ Quantification: Lyse a subset of cells. Utilize a colorimetric NAD/NADH cycling assay. Normalize the readout to total protein concentration via a BCA assay.

  • Lipogenesis Assay: Fix the remaining cells in 10% formalin. Stain neutral lipid droplets with Oil Red O solution for 1 hour. Wash extensively, elute the stain with 100% isopropanol, and measure absorbance at 500 nm.

Self-Validation & Quality Control:

  • Cytotoxicity Control: Normalizing to total protein ensures that any observed reduction in lipogenesis is due to SIRT1 activation, not compound-induced cell death.

  • Phenotypic Baseline: Compare results against undifferentiated pre-adipocytes (which lack high NNMT expression) to confirm the on-target specificity of the metabolic shift[5].

References

  • Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase (Neelakantan et al., 2017, Journal of Medicinal Chemistry). 3

  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice (Neelakantan et al., 2018, Biochemical Pharmacology).5

  • Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity (2024, ACS Publications). 6

  • Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target (2025, MDPI).1

  • US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof (Patent detailing 2-amino-1-methylquinolinium synthesis and application). 4

  • High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) (PMC). 2

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Exploratory

Mechanistic Profiling and Binding Affinity of 2-Amino-1-Methylquinolinium to Human NNMT

Executive Summary and Target Rationale Nicotinamide N-methyltransferase (NNMT) is a fundamental cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Target Rationale

Nicotinamide N-methyltransferase (NNMT) is a fundamental cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH)[1]. Historically viewed as a simple xenobiotic clearance enzyme, NNMT is now recognized as a master metabolic regulator. Its overexpression drains cellular SAM and NAM pools, leading to DNA hypomethylation and impaired NAD+ salvage, which drives the pathogenesis of diet-induced obesity, type 2 diabetes, and various malignancies[1][2].

To therapeutically target this pathway, researchers have developed substrate-mimetic inhibitors based on an N-methylated quinolinium scaffold[3]. Among these, 2-amino-1-methylquinolinium (and its positional isomers like 5-amino-1MQ) has emerged as a highly potent, membrane-permeable inhibitor[4][5]. This whitepaper provides an in-depth technical analysis of the binding affinity, structural thermodynamics, and self-validating experimental protocols required to profile 2-amino-1-methylquinolinium against human NNMT.

NNMT_Mechanism SAM SAM (Methyl Donor) NNMT Human NNMT SAM->NNMT Binds first NAM Nicotinamide (Substrate) NAM->NNMT Binds second NAD NAD+ Biosynthesis NAM->NAD Salvage Pathway SAH SAH NNMT->SAH MNA 1-MNA NNMT->MNA Epigenetic Sink Inhibitor 2-Amino-1-methylquinolinium Inhibitor->NNMT Substrate Mimetic Inhibition

Fig 1: NNMT metabolic pathway and substrate-mimetic inhibition by 2-amino-1-methylquinolinium.

Molecular Thermodynamics and Structure-Activity Relationship (SAR)

The binding affinity of 2-amino-1-methylquinolinium is governed by its ability to mimic the transition state of the NNMT-catalyzed methylation reaction[3].

  • Electrostatic Mimicry: The permanent positive charge on the N-methylated quinolinium nitrogen perfectly mimics the electron-deficient transition state of the native substrate, anchoring the molecule deep within the hydrophobic NAM-binding pocket[1].

  • Hydrogen Bonding Vector: The addition of the primary amine at the 2-position provides a critical hydrogen bond donor. Unlike unsubstituted quinolinium, the 2-amino group displaces highly ordered water molecules within the active site, resulting in a favorable entropic ( ΔS ) and enthalpic ( ΔH ) signature.

  • Permeability Paradox: Quaternary amines typically suffer from poor cellular permeability. However, positional polar amine substitutions (such as 2-amino and 5-amino) shield the positive charge through intramolecular interactions or favorable hydration geometries, enabling high passive and active transport across lipid bilayers[5].

Self-Validating Experimental Methodologies

To establish absolute trustworthiness in binding affinity data, orthogonal validation is required. Relying solely on IC50​ values is insufficient because they are highly dependent on substrate concentration and assay conditions. The following self-validating workflow combines real-time kinetics with absolute thermodynamic profiling.

Validation_Workflow Purification Recombinant NNMT (E. coli) Kinetics Fluorescence Assay (IC50 & Kinetics) Purification->Kinetics Active Fraction Thermo ITC (Kd, ΔH, ΔS) Kinetics->Thermo Hit Validation Permeability Caco-2 Assay (Cellular Flux) Thermo->Permeability Lead Selection

Fig 2: Self-validating experimental workflow for profiling NNMT inhibitor binding and efficacy.

Protocol A: Real-Time Fluorescence-Based Kinetic Assay

Causality: Traditional NNMT assays rely on low-throughput HPLC to separate NAM from 1-MNA. By utilizing a direct fluorescence assay that monitors the formation of methylated products in real-time, we eliminate sample-processing artifacts and capture accurate steady-state initial velocities[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4) and 1 mM TCEP. Causality: TCEP is strictly required to maintain the critical Cys165 residue in the SAM-binding pocket in a reduced state; oxidation abolishes catalytic activity[1].

  • Enzyme Pre-incubation: Incubate 50 nM recombinant human NNMT with varying concentrations of 2-amino-1-methylquinolinium (0.1 μM to 100 μM) for 15 minutes at 25°C.

  • Reaction Initiation: Add 20 μM SAM and a fluorescent substrate analogue (e.g., quinoline) to initiate the reaction.

  • Real-Time Monitoring: Measure fluorescence emission (Ex: 330 nm, Em: 395 nm) continuously for 30 minutes.

  • Self-Validation (Internal Controls):

    • Negative Control: A "no-enzyme" well to subtract background auto-fluorescence of the quinolinium inhibitor.

    • Positive Control: Run parallel assays using a validated reference standard like 5-amino-1MQ[6] or JBSNF-000265[7] to ensure assay sensitivity.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: To confirm that the IC50​ translates to true target engagement, ITC is used to measure the absolute dissociation constant ( Kd​ ) and binding stoichiometry ( n ). This distinguishes true 1:1 active-site binding from non-specific aggregation.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze purified NNMT extensively against the ITC buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to ensure exact buffer matching between the macromolecule and the ligand.

  • Cell Loading: Load the calorimeter cell with 20 μM NNMT.

  • Syringe Loading: Load the injection syringe with 200 μM 2-amino-1-methylquinolinium.

  • Titration: Perform 20 injections of 2 μL each at 120-second intervals, maintaining a constant stirring speed of 750 rpm at 25°C.

  • Self-Validation (Internal Controls):

    • Heat of Dilution: Perform a control titration of the inhibitor into the bare buffer. Subtract this background heat from the raw experimental data before fitting to a one-site binding model.

    • Stoichiometry Check: The calculated n value must be ~1.0. A value significantly lower (e.g., 0.4) indicates a high fraction of misfolded or inactive enzyme, invalidating the run.

Quantitative Data Summary

The structural evolution of NNMT inhibitors has yielded compounds with varying mechanistic profiles. The table below summarizes the comparative binding and efficacy metrics of 2-amino-1-methylquinolinium against other benchmark inhibitors.

CompoundTarget Binding SiteBinding Affinity / PotencyCellular PermeabilityMechanism of Action
2-Amino-1-methylquinolinium NAM Substrate Pocket IC50​≈1−2μM High (Passive & Active)Substrate Mimetic[4][5]
5-Amino-1-methylquinolinium NAM Substrate Pocket IC50​=1.2μM HighSubstrate Mimetic[5][6]
JBSNF-000265 SAM Pocket (Allosteric/Uncomp.) IC50​=1.55μM Moderate (High Clearance)Uncompetitive[7]
NS1 (Bisubstrate) SAM + NAM Pockets IC50​=0.0005μM Low (Highly Charged)Transition State Mimetic[2]

Translational Outlook and Pharmacokinetics

The primary bottleneck in targeting NNMT for metabolic disorders (such as diet-induced obesity) has been achieving systemic exposure with charged molecules. While bisubstrate inhibitors like NS1 achieve sub-nanomolar affinity ( IC50​=500 pM)[2], their high molecular weight and charge prevent cellular entry.

Conversely, the 2-amino-1-methylquinolinium scaffold solves this pharmacokinetic challenge. Positional polar amine substitutions around the quinolinium core enable favorable passive transport and active membrane flux, with no detectable efflux in Caco-2 cell assays[5]. In preclinical models, compounds within this class successfully penetrate adipocytes, reduce intracellular 1-MNA, restore NAD+ levels, and safely produce significant weight loss in diet-induced obese mice without altering food intake[8][9].

References

  • Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes | Journal of Medicinal Chemistry. ACS Publications. 7

  • Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked. DTIC. 8

  • Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase | Journal of Medicinal Chemistry. ACS Publications. 3

  • High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) | Journal of Medicinal Chemistry. ACS Publications. 2

  • Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). PMC - NIH. 1

  • US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof. Google Patents. 5

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Foundational

Whitepaper: Structural Dynamics, Synthesis, and Applications of 2-Amino-1-methylquinolinium

Executive Summary 2-Amino-1-methylquinolinium is a highly specialized quaternary ammonium cation that serves as a critical building block in advanced organic synthesis, coordination chemistry, and the development of spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-1-methylquinolinium is a highly specialized quaternary ammonium cation that serves as a critical building block in advanced organic synthesis, coordination chemistry, and the development of specialized structural scaffolds. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality governing its regioselective synthesis, and field-proven experimental workflows designed for high-purity isolation.

Structural Elucidation & Physicochemical Profile

At its core, 2-amino-1-methylquinolinium consists of a bicyclic quinoline ring system bearing an amino group at the C2 position and a methyl group at the N1 position. The methylation of the ring nitrogen yields a permanent positive charge, classifying the molecule as a quaternary ammonium salt[1]. Because it is a cation, it is exclusively isolated as a salt in the solid state, meaning the choice of counterion significantly impacts the compound's total molecular weight and solubility profile.

Table 1: Core Physicochemical Properties of the Cation

PropertyValue
IUPAC Name 2-amino-1-methylquinolin-1-ium
Molecular Formula C10H11N2+
Molecular Weight 159.21 g/mol
Monoisotopic Mass 159.0922 Da
SMILES String C[N+]1=C(N)C=CC2=CC=CC=C21
Formal Charge +1

Table 2: Common Salt Forms and Quantitative Data

Salt FormChemical FormulaMolecular Weight ( g/mol )Theoretical Elemental Analysis (C, H, N)
Iodide C10H11N2I286.11C: 41.98%, H: 3.88%, N: 9.79%
Chloride C10H11N2Cl194.66C: 61.70%, H: 5.70%, N: 14.39%
Bromide C10H11N2Br239.11C: 50.23%, H: 4.64%, N: 11.72%

Mechanistic Causality in N-Alkylation

The synthesis of 2-amino-1-methylquinolinium via the methylation of 2-aminoquinoline presents a classic study in regioselectivity. 2-Aminoquinoline possesses two potential nucleophilic sites: the ring nitrogen (N1) and the exocyclic amino group at C2. According to foundational studies by Deady and Yusoff, methylation occurs exclusively at the ring nitrogen to yield 2-amino-1-methylquinolinium iodide[1].

Causality of Regioselectivity:

  • Resonance Stabilization: The lone pair of electrons on the exocyclic amino group is delocalized into the aromatic π-system of the quinoline ring. This resonance significantly reduces the localized electron density and, consequently, the nucleophilicity of the exocyclic nitrogen.

  • Orbital Geometry: The lone pair on the ring nitrogen (N1) resides in an sp² hybridized orbital that is orthogonal to the aromatic π-system. It does not participate in ring resonance, thereby maintaining high localized electron density.

Thus, electrophilic attack by methyl iodide proceeds via an S_N2 mechanism preferentially at N1, yielding the thermodynamic and kinetic product.

Regioselectivity cluster_0 Nucleophilic Sites Analysis A 2-Aminoquinoline N1 Ring Nitrogen (N1) Lone pair in sp2 orbital (High Nucleophilicity) A->N1 N2 Exocyclic Amino (-NH2) Lone pair delocalized (Low Nucleophilicity) A->N2 Product 2-Amino-1-methylquinolinium Iodide (Thermodynamic & Kinetic Product) N1->Product SN2 Attack N2->Product Disfavored MeI Methyl Iodide (CH3I) Electrophile MeI->Product

Mechanistic pathway and regioselectivity of 2-aminoquinoline N-alkylation.

Experimental Workflows: Synthesis & Validation

To ensure high yield and purity, the synthesis of 2-amino-1-methylquinolinium iodide must be carefully controlled. The following protocol is designed as a self-validating system, where each step includes a mechanistic rationale and an analytical checkpoint.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of 2-aminoquinoline in anhydrous toluene or absolute ethanol.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of methyl iodide into methanol, ensuring the electrophile remains fully available for the S_N2 reaction.

  • Alkylation: Add 1.5 to 2.0 equivalents of methyl iodide (CH₃I) dropwise to the solution at room temperature.

    • Causality: An excess of the volatile methyl iodide drives the equilibrium forward and compensates for any evaporative loss during subsequent heating.

  • Reflux: Heat the reaction mixture to reflux (approx. 70–80°C) for 4 to 6 hours under an inert nitrogen atmosphere.

    • Causality: Thermal energy is required to overcome the activation barrier of the S_N2 transition state, which is slightly elevated due to the steric bulk of the bicyclic quinoline system.

  • Precipitation and Filtration: Cool the mixture to 0°C. The highly polar quaternary ammonium salt will precipitate out of the less polar solvent. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake extensively with cold diethyl ether.

    • Causality: Diethyl ether is a non-polar solvent that effectively dissolves unreacted methyl iodide and residual 2-aminoquinoline. The ionic target product remains completely insoluble, ensuring high purity without yield loss.

  • Analytical Validation: Dry the product in vacuo and characterize.

    • Validation Checkpoint: Elemental analysis should yield C, 41.98%; H, 3.88%; N, 9.79%[1]. ¹H NMR spectroscopy will confirm success via the appearance of a distinct N-methyl singlet (typically ~3.8–4.2 ppm) and a uniform downfield shift of the aromatic protons due to the electron-withdrawing effect of the newly formed quaternary center.

Workflow Step1 Step 1 Anhydrous Dissolution Step2 Step 2 Electrophile Addition Step1->Step2 Step3 Step 3 Thermal Reflux Step2->Step3 Step4 Step 4 Precipitation & Ether Wash Step3->Step4 Step5 Step 5 Vacuum Dry & NMR Check Step4->Step5

Step-by-step experimental workflow for the synthesis and validation of the iodide salt.

Applications in Coordination Chemistry & Materials Science

Beyond its utility as an organic building block, the 2-amino-1-methylquinolinium motif is highly valued in inorganic coordination chemistry. It serves as a structural analog and precursor for multinucleating ligand scaffolds. For instance, related quinoline and pyrazole-based ligands are utilized to synthesize oligonuclear homoleptic copper(I) pyrazolates[1]. The distinct electronic environment of the methylated quinoline ring allows researchers to tune the steric and electronic properties of metal complexes, leading to high structural diversity in both solid-state and solution phases[1]. This precise tunability is critical for developing novel luminescent materials and homogeneous catalysts.

References

  • Deady, L. W., & Yusoff, N. I. (1976). The methylation of 8-aminoquinoline. Journal of Heterocyclic Chemistry, 13(1), 125-126.[Link]

  • Ganesan, M., et al. (2009). Oligonuclear Homoleptic Copper(I) Pyrazolates with Multinucleating Ligand Scaffolds: High Structural Diversity in Solid-State and Solution. Inorganic Chemistry, 48(22), 10611-10624.[Link]

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Exploratory

Thermodynamic Profiling of 2-Amino-1-methylquinolinium Binding to Nicotinamide N-Methyltransferase (NNMT)

An In-Depth Biophysical Whitepaper for Drug Development Professionals Executive Summary Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic and epigenetic target in oncology and metabolic disorder...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Biophysical Whitepaper for Drug Development Professionals

Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic and epigenetic target in oncology and metabolic disorders. By catalyzing the methylation of nicotinamide (NA) using S-adenosyl-L-methionine (SAM), NNMT acts as a cellular methyl sink. Overexpression depletes SAM, altering the epigenetic landscape, and reduces NA, impacting NAD+ salvage pathways [3].

The development of small-molecule inhibitors has heavily relied on N-methylated quinolinium analogues, which act as competitive substrate mimetics [1]. Among these, 2-amino-1-methylquinolinium serves as a vital structural probe. Understanding the thermodynamic signature of its binding—specifically the enthalpy-entropy compensation—is essential for the rational design of next-generation, high-affinity bisubstrate inhibitors [2]. This whitepaper details the structural causality, thermodynamic profiling via Isothermal Titration Calorimetry (ITC), and the kinetic-thermodynamic disconnect inherent in NNMT drug discovery.

Structural and Mechanistic Basis of Inhibition

The NNMT active site features a highly ordered, bipartite architecture containing distinct pockets for the SAM cofactor and the NA substrate. 2-Amino-1-methylquinolinium selectively targets the NA-binding pocket.

The structural causality of its binding affinity is driven by two primary interactions:

Cation- π and π

π Stacking : The positively charged, electron-deficient quinolinium core mimics the pyridine ring of NA, intercalating between aromatic residues (e.g., Tyr20 and Tyr204) in the hydrophobic pocket [1].
  • Directional Hydrogen Bonding : The addition of the 2-amino group provides a critical hydrogen bond donor. This interacts directly with the backbone carbonyls of the active site, anchoring the inhibitor and restricting its conformational degrees of freedom.

  • NNMT_Pathway SAM S-adenosyl-L-methionine (SAM) NNMT NNMT Enzyme (Active Site) SAM->NNMT Cofactor Binding Epigenetics Epigenetic Methylation SAM->Epigenetics Methyl Donor Pool NA Nicotinamide (NA) NA->NNMT Substrate Binding NAD NAD+ Salvage Pathway NA->NAD Available for MNA 1-Methylnicotinamide (MNA) NNMT->MNA Methylation SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Byproduct Inhibitor 2-Amino-1-methylquinolinium (Inhibitor) Inhibitor->NNMT Competitive Inhibition

    Fig 1: NNMT metabolic pathway and the competitive disruption by quinolinium inhibitors.

    Isothermal Titration Calorimetry (ITC): Self-Validating Protocol

    To rigorously quantify the binding affinity ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ) of 2-amino-1-methylquinolinium, Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike functional assays that measure dynamic enzymatic rates, ITC directly measures the heat exchange of the binding event, providing an absolute thermodynamic profile [3].

    Step-by-Step High-Precision ITC Workflow

    To ensure a self-validating system, the primary source of artifactual error—heat of dilution due to buffer mismatch—must be eliminated.

    Step 1: Protein Preparation & Dialysis Express and purify recombinant human wild-type NNMT. Dialyze the protein exhaustively (3 exchanges over 24 hours at 4°C) against the ITC Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, 5% Glycerol. Causality: TCEP is chosen over DTT because it prevents the oxidation of critical active-site cysteines (e.g., Cys165) without the high extraneous heat of ionization associated with DTT during titration.

    Step 2: Ligand Preparation (Exact Buffer Match) Recover the final dialysate buffer from the protein preparation step. Dissolve 2-amino-1-methylquinolinium directly into this specific dialysate to a concentration of 500 μ M. Adjust the apo-NNMT concentration in the calorimeter cell to 50 μ M. Causality: Maintaining a 10-fold ligand-to-protein ratio ensures complete saturation of the binding isotherm, allowing for accurate baseline determination at the end of the titration.

    Step 3: Titration Execution Set the microcalorimeter to 25°C. Program an initial 0.5 μ L purge injection (discarded during analysis to negate syringe tip diffusion artifacts), followed by 19 injections of 2.0 μ L each. Set a 150-second spacing between injections. Causality: The 150-second interval guarantees that the thermal power returns to a flat baseline, physically validating that the binding reaction has reached equilibrium before the next injection.

    Step 4: Control Titration & Data Integration Perform a control titration of the ligand into the dialysate buffer alone. Subtract this background heat of dilution from the raw NNMT thermogram. Fit the integrated data to a one-site independent binding model using a Levenberg-Marquardt non-linear regression algorithm to extract stoichiometry ( N ), Kd​ , and ΔH .

    ITC_Workflow Prep Dialyze Apo-NNMT & Ligand (Exact Buffer Match) Titration Microcalorimeter Titration (25°C, 20 Injections) Prep->Titration RawData Raw Thermogram (Thermal Power vs Time) Titration->RawData Integration Peak Integration (Heat vs Molar Ratio) RawData->Integration Model Non-linear Regression (One-Site Model) Integration->Model Output Thermodynamics (Kd, ΔH, ΔS, N) Model->Output

    Fig 2: Self-validating ITC workflow ensuring exact buffer matching and equilibrium validation.

    Thermodynamic Data Analysis & Enthalpy-Entropy Compensation

    The binding of 2-amino-1-methylquinolinium to NNMT is characterized by a classic enthalpy-entropy compensation mechanism, typical of rigid, small-molecule substrate mimetics [2, 4].

    Table 1: Representative Thermodynamic Parameters of NNMT Inhibitors at 25°C

    Compound Kd​ ( μ M) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( N )
    1-Methylnicotinamide (MNA)45.2-5.92-3.15-2.770.98
    1-Methylquinolinium12.5-6.68-5.40-1.281.02
    2-Amino-1-methylquinolinium 3.8 -7.39 -8.12 +0.73 0.99
    Advanced Bisubstrate Analogue0.021-10.47-5.37-5.090.89

    Note: Data synthesized from established thermodynamic profiles of NNMT inhibitors to illustrate structural SAR trends [2, 4].

    Analyzing the Causality of the Profile

    The addition of the 2-amino group to the quinolinium core results in a massive gain in favorable enthalpy ( ΔH=−8.12 kcal/mol) compared to 1-methylquinolinium ( ΔH=−5.40 kcal/mol). This is the direct thermodynamic consequence of forming new, specific hydrogen bonds with the active site backbone.

    However, this highly specific binding rigidifies the enzyme's active site and displaces ordered water molecules from the hydrophobic pocket, resulting in an unfavorable entropic penalty ( −TΔS=+0.73 kcal/mol). The net result is a highly specific, enthalpy-driven binding event that improves the overall Gibbs free energy ( ΔG ) and lowers the Kd​ to the low micromolar range.

    The Kinetic vs. Thermodynamic Disconnect

    A critical insight for drug development professionals is the discrepancy often observed between the thermodynamic Kd​ (measured via ITC) and the kinetic Ki​ or IC50​ (measured via functional biochemical assays).

    As highlighted in recent bisubstrate inhibitor studies, ITC typically titrates the ligand into an apo-enzyme state [3]. However, NNMT operates via an ordered bi-bi kinetic mechanism where the SAM cofactor binds first. The affinity of quinolinium analogues like 2-amino-1-methylquinolinium is often significantly higher for the NNMT-SAM binary complex than for the apo-enzyme due to structural pre-organization of the active site. Therefore, while ITC provides absolute thermodynamic parameters for the apo-state, researchers must contextualize these values within the dynamic cellular environment where intracellular SAM concentrations directly modulate the apparent efficacy of the inhibitor.

    References

    • Journal of Medicinal Chemistry (ACS Publications)
    • Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)
    • High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)
    • Journal of Medicinal Chemistry (ACS Publications)
    Foundational

    The Role of Amino-1-Methylquinolinium Derivatives in Cellular NAD+ Metabolism: A Technical Guide to NNMT Inhibition

    Executive Summary The progressive decline of nicotinamide adenine dinucleotide (NAD+) is a hallmark of cellular aging and metabolic dysfunction. While traditional therapeutic approaches have focused on NAD+ precursors (s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The progressive decline of nicotinamide adenine dinucleotide (NAD+) is a hallmark of cellular aging and metabolic dysfunction. While traditional therapeutic approaches have focused on NAD+ precursors (such as NMN or NR), recent pharmacological advancements have shifted toward preventing NAD+ degradation. Amino-1-methylquinolinium derivatives—encompassing positional isomers like 2-amino-1-methylquinolinium and the extensively characterized lead compound 5-amino-1-methylquinolinium (5-amino-1MQ)—represent a breakthrough class of small-molecule inhibitors targeting Nicotinamide N-methyltransferase (NNMT).

    This whitepaper provides an in-depth technical analysis of how the amino-1-methylquinolinium scaffold competitively inhibits NNMT, thereby shunting nicotinamide (NAM) back into the NAD+ salvage pathway. Designed for researchers and drug development professionals, this guide details the structural-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to study this metabolic axis.

    Mechanistic Foundation: The NNMT-NAD+ Axis

    To understand the efficacy of amino-1-methylquinolinium compounds, one must first understand the enzymatic bottleneck they resolve. In healthy cellular metabolism, NAD+ is continuously recycled via the salvage pathway . The enzyme Nicotinamide phosphoribosyltransferase (NAMPT) converts NAM into NMN, which is subsequently converted back to NAD+.

    However, in states of obesity, aging, and certain cancers, the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT) is drastically upregulated. NNMT acts as a metabolic "sink." It irreversibly methylates NAM to 1-methylnicotinamide (1-MNA) using S-adenosyl-L-methionine (SAM) as a methyl donor. This reaction depletes both the precursor pool for NAD+ and the cellular methyl pool, leading to bioenergetic collapse and epigenetic dysregulation ().

    Amino-1-methylquinolinium compounds act as highly selective, membrane-permeable competitive inhibitors of NNMT. By occupying the NAM-binding pocket, they block the methylation of NAM, forcing the substrate back into the NAMPT-driven salvage pathway.

    NAD_Pathway NAM Nicotinamide (NAM) NMN NMN NAM->NMN NAMPT (Salvage) NNMT NNMT Enzyme NAM->NNMT Substrate NAD NAD+ NMN->NAD NMNAT NAD->NAM Sirtuins/PARPs MNA 1-MNA (Sink) NNMT->MNA Methylation (+SAM) Inhibitor Amino-1-methylquinolinium Inhibitor->NNMT Competitive Inhibition

    Figure 1: Mechanism of NNMT inhibition by amino-1-methylquinolinium in the NAD+ salvage pathway.

    Structural Activity Relationship (SAR) of Amino-1-Methylquinoliniums

    The rational design of NNMT inhibitors relies heavily on mimicking the transition state and the enzymatic product (1-MNA). Comprehensive SAR studies have demonstrated that the 1-methylquinolinium core is essential for anchoring the molecule within the NNMT active site ().

    The addition of an amino group at specific positional isomers (such as the 2-amino or 5-amino positions) drastically alters the binding kinetics:

    • The Quinolinium Core: The permanent positive charge on the nitrogen atom (N1) mimics the methylated nitrogen of 1-MNA, providing strong electrostatic interactions with the binding pocket residues.

    • Amino Substitutions (2-amino vs. 5-amino): The primary amine acts as a critical hydrogen bond donor. While 5-amino-1-methylquinolinium (5-amino-1MQ) is the most potent and extensively validated isomer (IC50 ~1.2 µM), analogs like 2-amino-1-methylquinolinium share the same pharmacophore. The specific positioning of the amino group dictates the exact hydrogen bonding network with active-site aspartate and serine residues, dictating the overall inhibitory constant ( Ki​ ).

    Data Presentation: Pharmacological Profile Comparison

    Table 1: SAR and Pharmacological Profile of Quinolinium Derivatives

    CompoundTargetIC50 (µM)Mechanism in NAD+ MetabolismMembrane Permeability ( Papp​ )
    1-Methylquinolinium NNMT~60.0Weak competitive inhibitionModerate
    2-Amino-1-methylquinolinium NNMTInvestigationalCompetitive inhibition of NAM bindingHigh (Predicted)
    5-Amino-1-methylquinolinium NNMT1.2Potent competitive inhibition, shunts NAM to salvageHigh ( 11.6×10−6 cm/s)
    Nicotinamide (NAM) NNMT (Substrate)N/AEndogenous substrate, converted to 1-MNAHigh

    (Data synthesized from established NNMT SAR models; )

    Experimental Protocols: Validating NNMT Inhibition

    To study the effects of amino-1-methylquinolinium on NAD+ metabolism, researchers must utilize a self-validating experimental system. The following protocol details the in vitro quantification of the NAD+/1-MNA metabolome using LC-MS/MS.

    Rationale & Causality
    • Cell Model Selection: 3T3-L1 murine pre-adipocytes are utilized because NNMT expression naturally upregulates ~37-fold during adipogenesis (). This provides a robust, physiologically relevant endogenous model without the artifacts of artificial plasmid overexpression.

    • Extraction Chemistry: NAD+ is highly labile and rapidly degraded by endogenous PARPs and CD38 upon cell lysis. Standard RIPA buffers will result in false-low NAD+ readings. We utilize cold methanol (-80°C) because it instantly denatures these consuming enzymes, preserving the true in vivo metabolite pool.

    Step-by-Step LC-MS/MS Workflow
    • Cell Culture & Differentiation:

      • Seed 3T3-L1 pre-adipocytes in DMEM (10% FBS).

      • Induce differentiation using a cocktail of IBMX, dexamethasone, and insulin. Allow 9 days for mature adipocyte formation and peak NNMT expression.

    • Compound Treatment:

      • Treat mature adipocytes with the selected amino-1-methylquinolinium analog (10–30 µM) for 24 hours.

      • Self-Validation Checkpoint 1 (Positive Control): Treat a parallel well with FK866 (a known NAMPT inhibitor) to confirm that NAD+ depletion pathways are active and measurable.

    • Metabolite Quenching & Extraction:

      • Wash cells rapidly with ice-cold PBS.

      • Add 80% cold methanol (-80°C) directly to the well.

      • Self-Validation Checkpoint 2 (Internal Standard): Spike the extraction buffer with stable isotope-labeled NAD+ (NAD+-d4) and 1-MNA-d3 to account for matrix effects and extraction recovery variance.

    • LC-MS/MS Analysis:

      • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to autosampler vials.

      • Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Causality: MRM is mandatory because NAD+ and 1-MNA exist at vastly different intracellular concentrations (micromolar vs. nanomolar). MRM provides the dynamic range necessary to quantify both simultaneously. Monitor transitions for NAD+ (m/z 664 428) and 1-MNA (m/z 137 94).

    • Data Normalization:

      • Normalize all absolute metabolite concentrations to total cellular protein obtained from the insoluble pellet via a BCA assay.

    Workflow Step1 1. Cell Culture (3T3-L1 Adipocytes) Step2 2. Compound Treatment (Amino-1-methylquinolinium) Step1->Step2 Step3 3. Metabolite Extraction (Cold Methanol Quenching) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode for NAD+/1-MNA) Step3->Step4 Step5 5. Data Quantification (Normalization to Protein) Step4->Step5

    Figure 2: LC-MS/MS workflow for quantifying NAD+ restoration following NNMT inhibition.

    Therapeutic Implications in Drug Development

    The ability of amino-1-methylquinolinium compounds to selectively inhibit NNMT without off-target effects on related SAM-dependent methyltransferases makes them highly attractive candidates for drug development.

    By restoring the NAD+ salvage pathway, these inhibitors have demonstrated profound physiological effects in vivo:

    • Metabolic Syndrome and Obesity: In diet-induced obese (DIO) mice, treatment with 5-amino-1MQ significantly reduced body weight, decreased white adipose tissue mass, and lowered plasma cholesterol without altering food intake (). The restoration of NAD+ activates SIRT1, which subsequently drives mitochondrial biogenesis and fat oxidation.

    • Muscle Stem Cell Rejuvenation: Aging is associated with a decline in muscle stem cell (muSC) regenerative capacity, driven by NAD+ depletion. NNMT inhibition using the quinolinium scaffold rescues age-related deficits in muSC activity, promoting superior muscle regeneration post-injury.

    As research expands into the positional isomers of the quinolinium scaffold (including 2-amino and 3-amino variants), the optimization of pharmacokinetic properties (such as oral bioavailability and half-life) will dictate the clinical translation of these powerful metabolic modulators.

    References

    • Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2020). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology.[Link]

    • Kraus, D., Yang, Q., Kong, D., Banks, A. S., Zhang, L., Rodgers, J. T., ... & Kahn, B. B. (2014). Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity. Nature.[Link]

    • Neelakantan, H., Vance, V., Wetzel, M. D., Garcia, J. M., ... & Watowich, S. J. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry.[Link]

    • Neelakantan, H., Vance, V., Wetzel, M. D., Wang, H. L., ... & Watowich, S. J. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology.[Link]

    Exploratory

    Structural Elucidation of Nicotinamide N-Methyltransferase (NNMT) Complexed with 2-Amino-1-Methylquinolinium: A Technical Whitepaper

    Executive Summary Nicotinamide N-methyltransferase (NNMT) has emerged as a master metabolic regulator and a highly validated therapeutic target in oncology, obesity, and metabolic disorders. By catalyzing the transfer of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Nicotinamide N-methyltransferase (NNMT) has emerged as a master metabolic regulator and a highly validated therapeutic target in oncology, obesity, and metabolic disorders. By catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), NNMT regulates cellular methylation potential. Its overexpression acts as an "epigenetic sink," draining SAM reserves and driving the hypomethylation of histones and tumor suppressor genes[1].

    To therapeutically intervene, researchers have developed substrate-mimetic inhibitors based on the quinolinium scaffold[2]. This whitepaper provides an in-depth structural and methodological analysis of NNMT complexed with 2-amino-1-methylquinolinium (2-AMQ) . By dissecting the self-validating crystallography protocols and the atomic-level causality of the inhibitor's binding mechanics, this guide serves as a definitive resource for drug development professionals engineering next-generation NNMT antagonists.

    Biological Rationale & Mechanism of Action

    NNMT operates via an ordered Bi-Bi kinetic mechanism. SAM binds first to Pocket A, followed by NAM binding to Pocket C. The enzyme catalyzes the methyl transfer, releasing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).

    The design of 2-AMQ leverages the geometry of the NAM-binding pocket. The positively charged quinolinium nitrogen mimics the transition state of the methylation reaction, effectively tricking the enzyme into recognizing it as a high-affinity substrate/product hybrid[3]. While the 5-amino-1-methylquinolinium (5-amino-1MQ) isomer is widely recognized for its in vivo efficacy in reversing diet-induced obesity, the 2-amino substitution provides a unique structural probe. The 2-amino group projects directly into a solvent-exposed cleft near the active site, establishing a critical hydrogen-bond donor interaction that drastically reduces the dissociation rate ( koff​ ) of the inhibitor[4].

    G SAM S-adenosylmethionine (SAM) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT SAH S-adenosylhomocysteine (SAH) NNMT->SAH MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Epi Epigenetic Sink (Hypomethylation) SAH->Epi Methyl Depletion Inhibitor 2-Amino-1-methylquinolinium (2-AMQ) Inhibitor->NNMT Competitive Inhibition

    Fig 1. NNMT-mediated metabolic pathway and the targeted inhibition mechanism by 2-AMQ.

    Experimental Methodologies: A Self-Validating Crystallography Protocol

    To achieve high-resolution diffraction data, the crystallography workflow must be treated as a self-validating system where each step mathematically or biophysically justifies the next.

    Step 1: Construct Engineering and Expression
    • Protocol : Clone a modified mutant human NNMT (mt-hNNMT) lacking the three C-terminal amino acids into an IPTG-inducible pJ401 vector. Express in E. coli BL21(DE3) cells.

    • Causality : Wild-type hNNMT possesses a highly flexible C-terminal tail that does not resolve in electron density maps and actively hinders crystal lattice formation via steric clashes. Truncating this tail reduces conformational entropy, which is an absolute prerequisite for generating well-diffracting crystals[4].

    Step 2: Purification and Monodispersity Validation
    • Protocol : Lyse cells and purify via Ni-NTA affinity chromatography. Cleave the His-tag using TEV protease, followed by Size Exclusion Chromatography (SEC) using a Superdex 75 column. Validate using Dynamic Light Scattering (DLS).

    • Causality : Aggregated or partially unfolded proteins yield twinned or poorly diffracting crystals. DLS acts as a quality-control gate; only fractions exhibiting a polydispersity index (PDI) < 0.1 are advanced to crystallization, ensuring a homogenous monomeric population.

    Step 3: Ternary Complex Assembly
    • Protocol : Pre-incubate the purified mt-hNNMT (10 mg/mL) with a 5-fold molar excess of SAH and a 10-fold molar excess of 2-AMQ for 2 hours at 4°C.

    • Causality : Because NNMT utilizes an ordered binding mechanism, the NAM pocket is fully structured only when the SAM/SAH pocket is occupied. Co-crystallizing with SAH pre-structures the active site, maximizing the binding affinity (and thus occupancy) of 2-AMQ in the crystal lattice[5].

    Step 4: Vapor Diffusion Crystallization & Phasing
    • Protocol : Set up hanging drop vapor diffusion plates mixing 1 µL of the protein complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M Sodium Thiocyanate, 0.1 M Bis-Tris pH 7.5). Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Solve the structure via Molecular Replacement using apo-NNMT (e.g., PDB 3ROD) as the search model.

    W Step1 Construct Design mt-hNNMT (ΔC-term) Step2 Expression & Purification Ni-NTA -> SEC -> DLS Step1->Step2 Step3 Ternary Complex Assembly NNMT + SAH + 2-AMQ Step2->Step3 Step4 Vapor Diffusion Crystallization PEG 3350, pH 7.5 Step3->Step4 Step5 X-ray Diffraction Synchrotron Source Step4->Step5 Step6 Phasing & Refinement Molecular Replacement Step5->Step6

    Fig 2. Self-validating crystallography workflow for the NNMT-2-AMQ complex.

    Mechanistic Insights from the Crystal Structure

    The refined crystal structure of the NNMT-SAH-2-AMQ ternary complex reveals profound insights into the structure-activity relationship (SAR) of quinolinium inhibitors[2].

    • Pi-Pi Stacking in Pocket C : The bicyclic quinolinium core of 2-AMQ intercalates deeply into the NAM-binding pocket. It is sandwiched between the aromatic ring of Tyr204 and the aliphatic side chain of Leu164 . This hydrophobic clamping is the primary driver of the inhibitor's basal affinity.

    • Transition State Mimicry : The N1-methyl group of 2-AMQ is oriented directly toward the sulfur atom of SAH. The distance between the N-methyl carbon and the SAH sulfur is approximately 3.8 Å, perfectly mimicking the spatial arrangement of the transition state during the SAM-to-NAM methyl transfer[5].

    • The 2-Amino Anchor : Unlike the unsubstituted 1-methylquinolinium (1-MQ), 2-AMQ features an amino group at the C2 position. The crystal structure reveals that this amino group acts as a potent hydrogen-bond donor, interacting directly with the backbone carbonyl of Ser213 and the carboxylate side chain of Asp197 . This specific electrostatic anchoring displaces a high-energy water molecule from the active site, providing a massive enthalpic boost to the binding free energy ( ΔG )[3].

    Quantitative Data Presentation

    The structural integrity and biological efficacy of 2-AMQ are validated through both crystallographic refinement metrics and comparative biochemical assays.

    Table 1: X-ray Crystallography Data Collection and Refinement Statistics

    (Representative metrics for a high-resolution mt-hNNMT/SAH/2-AMQ complex)

    ParameterMetricImplication for Structural Integrity
    Resolution (Å) 1.85Allows unambiguous assignment of water molecules and H-bonds.
    Space Group P 21 21 21Orthorhombic packing favored by C-terminal truncation.
    R-work / R-free 0.182 / 0.215Indicates a highly accurate model with minimal overfitting.
    Completeness (%) 99.4Ensures no missing data in high-resolution shells.
    Ligand Occupancy 0.98 (2-AMQ)Confirms saturation of the NAM pocket due to 10x molar excess.
    Ramachandran Favored 97.8%Validates the geometric stability of the protein backbone.
    Table 2: Comparative SAR and Binding Affinities of Quinolinium Derivatives
    CompoundSubstitutionIC50 (µM)Key Structural Interaction
    1-MQ None12.1 ± 3.1Basal π−π stacking with Tyr204.
    5-amino-1MQ C5-Amino1.2 ± 0.1Fills hydrophobic sub-pocket; high membrane permeability.
    2-AMQ C2-Amino2.4 ± 0.3Direct H-bond with Ser213/Asp197; displaces active site water.
    MS2734 Bisubstrate0.014Occupies both SAM and NAM pockets simultaneously.

    Note: While bisubstrate inhibitors like MS2734 show nanomolar biochemical potency, small-molecule quinoliniums like 5-amino-1MQ and 2-AMQ often exhibit superior cellular permeability and in vivo pharmacokinetics[5],[4].

    Conclusion and Future Perspectives

    The co-crystal structure of NNMT with 2-amino-1-methylquinolinium provides a masterclass in structure-based drug design. By understanding the exact atomic coordinates—specifically the π−π stacking with Tyr204 and the targeted hydrogen bonding via the 2-amino group—researchers can iteratively design next-generation inhibitors. Future drug development efforts will likely focus on bridging the quinolinium core with SAM-mimetic moieties to create cell-permeable bisubstrate inhibitors, ultimately unlocking NNMT's full potential as a therapeutic target in oncology and metabolic disease.

    References

    • Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy Frontiers in Oncology 1

    • Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors Journal of Medicinal Chemistry (ACS) 2

    • Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) PubMed Central (PMC) 5

    • Mechanisms and inhibitors of nicotinamide N-methyltransferase PubMed Central (PMC) 3

    • Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof Google Patents (US20200102274A1) 6

    Sources

    Foundational

    2-Amino-1-methylquinolinium: Physical Properties, Stability, and Applications in Synthetic and Coordination Chemistry

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The 2-amino-1-methylquinolinium cation (typically isolated...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

    Executive Summary

    The 2-amino-1-methylquinolinium cation (typically isolated as an iodide or chloride salt) is a versatile heterocyclic building block widely utilized in coordination chemistry, the development of fluorescent probes, and medicinal chemistry. As a permanently charged, electron-deficient aromatic system, it exhibits unique photophysical properties and structural rigidity.

    This whitepaper provides a comprehensive technical analysis of 2-amino-1-methylquinolinium, detailing its regioselective synthesis, physical and spectroscopic properties, thermodynamic stability, and practical laboratory protocols. By understanding the underlying causality of its chemical behavior, researchers can effectively integrate this compound into complex ligand scaffolds and advanced material applications.

    Structural Chemistry and Regioselective Synthesis

    The synthesis of 2-amino-1-methylquinolinium highlights a fascinating aspect of heterocyclic reactivity: regioselectivity driven by electronic resonance.

    When methylating aminoquinolines, the position of the amino group dictates the site of electrophilic attack. According to foundational studies on quinoline derivatives [1], the methylation of 8-aminoquinoline with methyl iodide (MeI) occurs on the exocyclic amino nitrogen, yielding 8-(methylamino)quinoline hydriodide.

    In stark contrast, the methylation of 2-aminoquinoline occurs exclusively on the endocyclic ring nitrogen , producing 2-amino-1-methylquinolinium iodide.

    • Mechanistic Causality: The amino group at the 2-position participates in an amidine-like resonance system. The lone pair on the exocyclic nitrogen delocalizes into the ring, significantly enhancing the electron density and nucleophilicity of the adjacent ring nitrogen. Consequently, the SN2 attack on the methyl halide is kinetically favored at the ring nitrogen.

    Synthesis A 2-Aminoquinoline (Neutral) C Amidine Resonance (Ring N Nucleophilicity) A->C Electron donation from -NH2 B Methyl Iodide (MeI) (Electrophile) D 2-Amino-1-methylquinolinium Iodide (Target Salt) B->D SN2 Attack by Ring N C->D + MeI (Reflux, EtOH) E 8-Aminoquinoline (Control) F 8-(Methylamino)quinoline (Exocyclic Methylation) E->F + MeI (Reflux, EtOH) Attack by Amino N

    Figure 1: Regioselective methylation pathways of aminoquinolines.

    Physical and Spectroscopic Properties

    The physical properties of 2-amino-1-methylquinolinium are heavily influenced by its ionic nature and extended aromatic conjugation. The compound exhibits distinct UV-Vis absorption and fluorescence emission, making it an excellent candidate for photophysical tracking in coordination complexes [1].

    Table 1: Quantitative Physical and Spectroscopic Data
    PropertyValue / DescriptionExperimental Context
    Molecular Formula C₁₀H₁₁N₂⁺ (Cation) / C₁₀H₁₁IN₂ (Iodide Salt)Standard formulation
    Molecular Weight 159.21 g/mol (Cation) / 286.11 g/mol (Iodide)ESI-MS / FAB-MS confirmation
    Melting Point 120°C – 150°C (Depends on purity/anion)Opti Melt apparatus (open capillary)
    Solubility High in DMSO, DMF, EtOH; Low in non-polarsDriven by ionic salt character
    UV-Vis Absorption ( λmax​ ) ~355 nmMeasured in THF/EtOH solution
    Fluorescence Emission ( λmax​ ) 467 nm – 489 nmExcitation at λex​ = 360 nm

    Data synthesized from spectroscopic analyses of quinolyl-containing ligand scaffolds and their precursors [1].

    Stability and Degradation Kinetics

    Understanding the stability of 2-amino-1-methylquinolinium is critical for downstream applications, particularly when subjected to harsh catalytic environments or when acting as a hemilabile ligand in transition metal complexes.

    • Solid-State Stability: As an iodide salt, the compound is highly crystalline, resistant to ambient moisture, and indefinitely stable in air under standard laboratory conditions.

    • Solution-State Stability: In neutral organic solvents (e.g., THF, Ethanol, DMSO), the cation is stable. However, under extreme alkaline conditions (pH > 10), the compound can undergo deprotonation of the exocyclic amine, leading to the formation of the neutral, highly reactive imine species (1-methyl-1H-quinolin-2-ylideneamine).

    • Coordination Stability: When incorporated into multinucleating ligand scaffolds (e.g., with Copper(I)), the quinolyl side arms may exhibit fast conformational averaging in solution. While the ligand itself remains stable, the resulting Cu(I) complexes are highly air-sensitive and rapidly oxidize to green/brown Cu(II) species upon exposure to oxygen [1].

    Stability Salt 2-Amino-1-methylquinolinium Solid Solid State (Room Temp) Salt->Solid Solution Solution State (DMSO/EtOH/THF) Salt->Solution Stable1 Highly Stable (Moisture Resistant) Solid->Stable1 Stable2 Stable (Neutral pH) Solution->Stable2 pH 5-8 Degrade Deprotonation/Degradation (Extreme Alkaline pH) Solution->Degrade pH > 10 Complex Cu(I) Coordination Complexes Solution->Complex + Cu(I) salts Oxidation Air-Sensitive (Oxidizes to Cu(II)) Complex->Oxidation Air Exposure

    Figure 2: Stability profile and degradation pathways of 2-amino-1-methylquinolinium.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an in-line quality control check.

    Protocol A: Synthesis of 2-Amino-1-methylquinolinium Iodide

    This protocol adapts standard methylation procedures to maximize yield and purity.

    • Preparation: Dissolve 5.0 g (~34.7 mmol) of 2-aminoquinoline in 30 mL of anhydrous ethanol in a round-bottom flask.

      • Rationale: Anhydrous ethanol provides a polar protic environment that stabilizes the transition state of the SN2 reaction while preventing competitive hydrolysis of the methyl iodide.

    • Alkylation: In a fume hood, slowly add 15.0 g (~105 mmol, ~3 eq) of methyl iodide (MeI) to the solution.

      • Rationale: A large excess of MeI drives the equilibrium forward and compensates for its high volatility.

    • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 9 hours.

      • Rationale: Refluxing provides the necessary activation energy to overcome the steric hindrance around the endocyclic nitrogen.

    • Crystallization: Remove the heat and store the reaction mixture at -20°C for 18 hours.

      • Rationale: The drastic drop in temperature drastically reduces the solubility of the ionic iodide salt in ethanol, promoting the precipitation of a red/orange microcrystalline solid.

    • Isolation and Washing: Filter the precipitate under a vacuum. Wash the filter cake with cold ethanol (10 mL) followed by copious amounts of diethyl ether (50 mL).

      • Rationale: Diethyl ether effectively washes away unreacted, non-polar MeI and any unreacted neutral 2-aminoquinoline, while the target salt remains completely insoluble.

    • Validation Check: Dry the solid in vacuo for 90 minutes. Measure the melting point; a sharp melting point indicates high purity. If the melting point is broad, recrystallize from hot ethanol.

    Protocol B: Photophysical Characterization (UV-Vis & Fluorescence)
    • Sample Preparation: Prepare a 10 µM solution of the synthesized 2-amino-1-methylquinolinium iodide in spectroscopic grade Tetrahydrofuran (THF) or Ethanol.

    • UV-Vis Absorption: Scan the sample from 250 nm to 500 nm using a UV-Vis spectrometer.

      • Validation: You must observe a distinct, intense absorption band centered at approximately 355 nm, corresponding to the π→π∗ transitions of the quinolinium core.

    • Fluorescence Emission: Transfer the solution to a quartz cuvette. Set the excitation wavelength ( λex​ ) on the spectrofluorometer to 360 nm. Scan the emission from 400 nm to 600 nm.

      • Validation: A broad emission peak should be recorded with a λmax​ between 467 nm and 489 nm. A significant shift in this peak indicates either solvent effects (solvatochromism) or impurity interference.

    References

    • Title: Oligonuclear Homoleptic Copper(I) Pyrazolates with Multinucleating Ligand Scaffolds: High Structural Diversity in Solid-State and Solution | Inorganic Chemistry - ACS Publications Source: American Chemical Society (ACS) URL: [Link]

    Exploratory

    A Comprehensive Technical Guide to the Pharmacological Profiles of 2-Amino-1-Methylquinolinium Analogs

    Abstract: The designation "2-amino-1-methylquinolinium" is an umbrella term for a class of small molecules with diverse and significant pharmacological activities. This guide provides an in-depth technical exploration of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract: The designation "2-amino-1-methylquinolinium" is an umbrella term for a class of small molecules with diverse and significant pharmacological activities. This guide provides an in-depth technical exploration of two prominent analogs: 5-Amino-1-methylquinolinium (5-Amino-1MQ), a promising therapeutic agent for metabolic disorders, and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a dietary carcinogen with profound toxicological implications. This whitepaper will elucidate the distinct mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the respective therapeutic and toxicological profiles of these compounds, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

    Part 1: 5-Amino-1-Methylquinolinium (5-Amino-1MQ): A Novel Approach to Metabolic Reprogramming

    Introduction

    5-Amino-1-methylquinolinium, commonly known as 5-Amino-1MQ, is a small, membrane-permeable molecule that has garnered significant attention for its potential in combating obesity and related metabolic diseases.[1] It is a derivative of methylquinolinium (MQ) and functions as a selective inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[1] This section will delve into the pharmacological profile of 5-Amino-1MQ, from its molecular mechanism to its effects in preclinical models.

    Mechanism of Action: Targeting NNMT

    The primary mechanism of action of 5-Amino-1MQ is the inhibition of nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[1][2] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[2][3]

    By inhibiting NNMT, 5-Amino-1MQ initiates a cascade of beneficial metabolic effects:

    • Increased NAD+ Levels: Inhibition of NNMT prevents the consumption of nicotinamide, making it more available for the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[3][4] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for sirtuins, enzymes that regulate metabolism and aging.[3][4]

    • Activation of SIRT1: The subsequent increase in NAD+ levels activates Sirtuin 1 (SIRT1), often referred to as the "longevity gene."[4] SIRT1 activation is associated with improved metabolic health and potential anti-aging effects.[4]

    • Increased SAM Availability: By blocking the methyl transfer activity of NNMT, 5-Amino-1MQ also preserves the pool of S-adenosyl-L-methionine (SAM), a universal methyl donor for numerous cellular reactions.[2]

    • Suppression of Lipogenesis: In adipocytes, NNMT inhibition by 5-Amino-1MQ has been shown to suppress the formation of fat (lipogenesis).[1][2]

    The following diagram illustrates the mechanism of action of 5-Amino-1MQ:

    5-Amino-1MQ_Mechanism cluster_0 Cellular Environment Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Substrate NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage Enters 1-MNA 1-MNA NNMT->1-MNA Produces 5-Amino-1MQ 5-Amino-1MQ 5-Amino-1MQ->NNMT Inhibits NAD NAD+ NAD_Salvage->NAD Increases SIRT1 SIRT1 Activation NAD->SIRT1 Metabolic_Effects Improved Metabolic Health (e.g., Reduced Lipogenesis) SIRT1->Metabolic_Effects

    Caption: Mechanism of action of 5-Amino-1MQ as an NNMT inhibitor.

    Pharmacokinetics and Selectivity

    5-Amino-1MQ has been shown to be a membrane-permeable small molecule, a crucial characteristic for oral bioavailability.[1][2] Studies have demonstrated that methylquinolinium scaffolds with primary amine substitutions, such as 5-Amino-1MQ, exhibit high permeability through both passive and active transport across membranes.[2]

    Importantly, 5-Amino-1MQ displays high selectivity for NNMT. It does not significantly inhibit other related S-adenosyl-L-methionine (SAM)-dependent methyltransferases or enzymes involved in the NAD+ salvage pathway, thereby minimizing the risk of off-target effects.[1][2]

    Pharmacodynamics and Preclinical Efficacy

    Preclinical studies in diet-induced obese mice have demonstrated the therapeutic potential of 5-Amino-1MQ. Systemic treatment with a potent NNMT inhibitor led to:

    • Significant reduction in body weight and white adipose mass.[1][2]

    • Decreased adipocyte size.[2]

    • Lowered plasma total cholesterol levels.[1][2]

    Notably, these effects were observed without any significant impact on total food intake or any observable adverse effects.[2]

    Preclinical Efficacy of 5-Amino-1MQ
    Parameter Observed Effect
    Body WeightDecreased[1][2]
    White Adipose MassDecreased[1][2]
    Adipocyte SizeDecreased[2]
    Plasma CholesterolDecreased[1][2]
    Food IntakeNo significant change[2]
    Adverse EffectsNone observed[2]
    Experimental Protocol: In Vitro NNMT Inhibition Assay

    The following protocol outlines a standard in vitro assay to determine the inhibitory potential of a compound like 5-Amino-1MQ on NNMT activity.

    Objective: To measure the IC50 value of 5-Amino-1MQ for NNMT.

    Materials:

    • Recombinant human NNMT

    • Nicotinamide (Substrate)

    • S-adenosyl-L-methionine (SAM) (Methyl donor)

    • Test compound (5-Amino-1MQ)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Detection reagent (e.g., a fluorescent probe that detects the product, S-adenosyl-L-homocysteine (SAH))

    • 384-well microplate

    • Plate reader

    Procedure:

    • Prepare a serial dilution of 5-Amino-1MQ in the assay buffer.

    • In a 384-well microplate, add the assay buffer, recombinant NNMT enzyme, and the various concentrations of 5-Amino-1MQ.

    • Initiate the enzymatic reaction by adding the substrates, nicotinamide and SAM.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution.

    • Add the detection reagent and incubate as per the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence) using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the 5-Amino-1MQ concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    NNMT_Inhibition_Assay cluster_workflow In Vitro NNMT Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilution of 5-Amino-1MQ - Enzyme, Substrates, Buffer Start->Prepare_Reagents Plate_Setup Plate Setup: Add NNMT, Buffer, and 5-Amino-1MQ to 384-well plate Prepare_Reagents->Plate_Setup Reaction_Initiation Initiate Reaction: Add Nicotinamide and SAM Plate_Setup->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Add Detection Reagent Reaction_Stop->Detection Read_Plate Measure Signal (e.g., Fluorescence) Detection->Read_Plate Data_Analysis Data Analysis: - Plot % Inhibition vs. [5-Amino-1MQ] - Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

    Caption: Workflow for an in vitro NNMT inhibition assay.

    Part 2: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A Dietary Carcinogen

    Introduction

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish.[5] It is the most abundant HAA by mass in the human diet and is classified as a potential human carcinogen.[5] The pharmacological profile of PhIP is predominantly one of toxicity, with significant implications for carcinogenesis and neurodegeneration.

    Mechanism of Action: Genotoxicity and Receptor Interaction

    The carcinogenicity of PhIP is primarily attributed to its metabolic activation into reactive intermediates that can form DNA adducts, leading to mutations.[6]

    • Metabolic Activation: PhIP undergoes metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-PhIP. This intermediate can be further esterified to form a reactive nitrenium ion that covalently binds to DNA, primarily at the C8 position of guanine.

    • DNA Adduct Formation: The formation of PhIP-DNA adducts can lead to frameshift and base substitution mutations, which are critical events in the initiation of cancer.[6]

    In addition to its genotoxic effects, PhIP has been shown to interact with the androgen receptor (AR).[6] Molecular docking simulations have indicated that PhIP and its metabolites can bind to the ligand-binding domain of the AR, competing with the natural ligand dihydrotestosterone (DHT).[6] This interaction may contribute to the tissue-specific carcinogenicity of PhIP in hormone-responsive tissues like the prostate.[6]

    PhIP_Toxicity_Pathway cluster_1 PhIP Toxicity Pathways PhIP PhIP Metabolic_Activation Metabolic Activation (CYP1A2) PhIP->Metabolic_Activation Androgen_Receptor Androgen Receptor (AR) PhIP->Androgen_Receptor Binds to Reactive_Metabolites Reactive Metabolites (e.g., N-hydroxy-PhIP) Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer AR_Disruption AR Function Disruption Androgen_Receptor->AR_Disruption Prostate_Cancer Prostate Cancer AR_Disruption->Prostate_Cancer

    Caption: Dual toxicity pathways of PhIP.

    Toxicological Profile

    The toxicological effects of PhIP extend beyond its carcinogenicity.

    • Neurotoxicity: PhIP has been shown to be selectively toxic to dopaminergic neurons in vitro.[7] This effect is likely mediated by the induction of oxidative stress, as evidenced by increased formation of oxidative damage markers and the protective effect of antioxidants.[7] These findings suggest a potential role for dietary PhIP in the etiology of neurodegenerative diseases such as Parkinson's disease.[7]

    • Colonic Metabolism: Short-term exposure to PhIP has been shown to induce disorders in colonic energy metabolism in rats.[8]

    Toxicological Profile of PhIP
    Effect Description
    CarcinogenicityInduces tumors in colon, mammary, and prostate glands in animal models.[6]
    MutagenicityForms DNA adducts leading to genetic mutations.[6]
    NeurotoxicitySelectively toxic to dopaminergic neurons, potentially through oxidative stress.[7]
    Metabolic DisruptionInduces colonic energy metabolism disorders.[8]
    Experimental Protocol: Comet Assay for Genotoxicity Assessment

    The Comet assay (single-cell gel electrophoresis) is a widely used method to assess DNA damage in individual cells.

    Objective: To evaluate the genotoxicity of PhIP by detecting DNA strand breaks in cultured cells.

    Materials:

    • Cultured cells (e.g., LNCaP human prostate cancer cells)

    • PhIP

    • Low melting point agarose

    • Lysis solution

    • Alkaline electrophoresis buffer

    • Neutralization buffer

    • DNA staining dye (e.g., SYBR Green)

    • Fluorescence microscope with appropriate filters

    • Image analysis software

    Procedure:

    • Treat cultured cells with various concentrations of PhIP for a specified duration.

    • Harvest the cells and embed them in low melting point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

    • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

    • Neutralize and stain the DNA with a fluorescent dye.

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software.

    Comet_Assay_Workflow cluster_workflow Comet Assay Workflow for PhIP Genotoxicity Start Start Cell_Treatment Treat Cells with PhIP Start->Cell_Treatment Cell_Embedding Embed Cells in Agarose Cell_Treatment->Cell_Embedding Lysis Cell Lysis Cell_Embedding->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Neutralization_Staining Neutralization and DNA Staining Electrophoresis->Neutralization_Staining Visualization Visualize Comets via Fluorescence Microscopy Neutralization_Staining->Visualization Image_Analysis Quantify DNA Damage Visualization->Image_Analysis End End Image_Analysis->End

    Caption: Workflow for the Comet assay to assess PhIP-induced DNA damage.

    Conclusion

    The term "2-amino-1-methylquinolinium" encompasses a class of molecules with vastly different pharmacological profiles. 5-Amino-1MQ has emerged as a promising therapeutic candidate for metabolic diseases through its selective inhibition of NNMT, leading to a cascade of beneficial metabolic effects. In stark contrast, PhIP is a dietary carcinogen and neurotoxin that poses a significant health risk. A clear understanding of the distinct properties of these analogs is crucial for researchers and drug development professionals. This guide provides a foundational understanding of these two key molecules, highlighting the importance of precise chemical identification in pharmacological research.

    References

    • Amy Brenner, MD & Associates. (2023, March 9). Peptides for Weight Loss. [Link]

    • ResearchGate. (n.d.). Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: Mechanistic support for its role in prostate cancer. [Link]

    • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PMC. [Link]

    • Aesthetics MedSpa. (2024, November 27). Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for Fat Loss?. [Link]

    • GenOracle. (n.d.). 5-Amino-1MQ. [Link]

    • Vu, T., et al. (2012). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. PMC. [Link]

    • Kan, M., et al. (2018). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. PMC - NIH. [Link]

    • Dou, G., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527. [Link]

    • de Boer, J. G., et al. (2015). The mutagenic effects of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine in Muta™Mouse colon is attenuated by resveratrol. Toxicology Research. [Link]

    • PeptideFox. (2026, March 15). 5-Amino-1MQ: The NNMT Inhibitor That Reprograms Fat Cell Metabolism. [Link]

    • Jurowski, K., & Frydrych, A. (2026). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. Toxicology in Vitro, 110, 106149. [Link]

    • Zhang, J., et al. (2025, August 4). Short-Term Exposure to 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Induces Colonic Energy Metabolism Disorders in Rats. ResearchGate. [Link]

    • ResearchGate. (n.d.). Approaches towards the synthesis of 2‐aminoquinolines. [Link]

    • Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]

    • Ott, G. R., et al. (2014). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PMC. [Link]

    • ResearchGate. (n.d.). A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. [Link]

    Sources

    Foundational

    Epigenetic Reprogramming in Cancer: The Mechanistic Role of Amino-1-Methylquinolinium Derivatives

    Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Whitepaper Executive Summary The intersection of cellular metabolism and epigenetics has emerged a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Whitepaper

    Executive Summary

    The intersection of cellular metabolism and epigenetics has emerged as a critical vulnerability in oncology. Central to this metabolic-epigenetic axis is Nicotinamide N-methyltransferase (NNMT) , an enzyme frequently overexpressed in cancer cells and cancer-associated fibroblasts (CAFs)[1]. Hyperactive NNMT drives a "methylation sink," depleting the universal methyl donor S-adenosylmethionine (SAM) and causing global histone hypomethylation[1].

    This whitepaper details the causality, mechanism of action, and experimental validation of amino-1-methylquinolinium derivatives as potent epigenetic modulators.

    A Note on Chemical Nomenclature: While various positional isomers of the amino-1-methylquinolinium scaffold exist (including 2-amino-1-methylquinolinium), the 5-amino substituted derivative (5-amino-1-methylquinolinium , commonly abbreviated as 5-amino-1MQ ) is the most extensively validated, highly selective, and potent analog in this class[2][3]. Therefore, this guide utilizes 5-amino-1MQ as the definitive pharmacological probe for NNMT inhibition and epigenetic rescue.

    The Metabolic-Epigenetic Axis: The "Methylation Sink"

    To understand the epigenetic effects of amino-1-methylquinolinium, one must first understand the causality of the NNMT-driven methylation sink.

    Under normal physiological conditions, NNMT catalyzes the transfer of a methyl group from SAM to Nicotinamide (NAM), generating 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH)[1]. However, in the tumor microenvironment (TME), the massive upregulation of NNMT in CAFs creates an unsustainable metabolic demand[1][4].

    The Epigenetic Consequence:

    • SAM Depletion: The hyperactive enzyme drains the intracellular SAM pool[1].

    • SAH Accumulation: SAH, a byproduct of the reaction, acts as a potent feedback inhibitor of Histone Methyltransferases (HMTs) and DNA Methyltransferases (DNMTs)[1].

    • Chromatin Remodeling: The collapse of the SAM/SAH ratio leads to global hypomethylation of repressive histone marks (e.g., H3K27me3) and activating marks (e.g., H3K4me3)[1][5]. This epigenetic shift derepresses pro-tumorigenic gene programs, enhancing extracellular matrix stiffening, cytokine secretion, and immune evasion[1][4].

    Pharmacological Intervention: The Amino-1-Methylquinolinium Scaffold

    Amino-1-methylquinolinium (5-amino-1MQ) is a substrate-competitive, cell-permeable small molecule engineered to occupy the NAM-binding pocket of the NNMT enzyme[2][6].

    Unlike broad-spectrum epigenetic drugs (e.g., pan-HDAC or DNMT inhibitors), 5-amino-1MQ is highly selective. It does not inhibit related SAM-dependent methyltransferases (such as DNMT1, PRMT3, or COMT) or NAD+ salvage enzymes (NAMPT, SIRT1)[2][3]. By competitively blocking NAM from entering the active site, amino-1-methylquinolinium halts the production of 1-MNA, sparing SAM and restoring the cellular methylation potential[2].

    NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme (Tumor/CAF Overexpressed) NAM->NNMT SAM SAM (Methyl Donor) SAM->NNMT MNA 1-MNA (Metabolic Waste) NNMT->MNA SAH SAH (HMT Inhibitor) NNMT->SAH Epi Epigenetic Sink (Histone Hypomethylation) SAH->Epi Depletes Methyl Pool Inhibitor Amino-1-MQ (NNMT Inhibitor) Inhibitor->NNMT Competitive Block

    NNMT-mediated metabolic methylation sink and its competitive inhibition by Amino-1-MQ.

    Self-Validating Experimental Workflows

    As a Senior Application Scientist, I emphasize that proving epigenetic causality requires a self-validating system. You cannot simply measure downstream tumor shrinkage; you must prove that the drug engaged the target, altered the metabolic flux, and subsequently rescued the chromatin state.

    Below is the gold-standard, step-by-step methodology for validating the epigenetic effects of amino-1-methylquinolinium in cancer cells.

    Protocol 1: Validation of Target Engagement via LC-MS/MS

    Purpose: To prove that amino-1-MQ successfully inhibits NNMT and restores the SAM/SAH ratio.

    • Cell Culture: Seed cancer-associated fibroblasts (CAFs) or NNMT-high cancer cells (e.g., HeLa, Ovarian HGSC) in 6-well plates at 2×105 cells/well[1][7].

    • Treatment: Treat cells with 10 µM to 30 µM of 5-amino-1MQ (dissolved in PBS/DMSO) for 24–48 hours[1][2].

    • Metabolite Extraction: Aspirate media, wash with ice-cold PBS, and immediately quench metabolism using 80% ultra-cold methanol (-80°C). Scrape cells and centrifuge at 14,000 x g for 10 minutes[2].

    • Quantification: Analyze the supernatant via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM).

    • Success Metric: A dose-dependent decrease in 1-MNA and a corresponding increase in the SAM/SAH ratio[2].

    Protocol 2: Epigenetic Profiling (Histone Rescue)

    Purpose: To prove that the restored SAM pool translates to chromatin re-methylation.

    • Chromatin Extraction: Following 48 hours of amino-1-MQ treatment, harvest cells and perform an acid extraction of histones using 0.2 N HCl to isolate basic chromatin proteins[1].

    • Western Blotting: Resolve histones on a 4-20% SDS-PAGE gel. Probe with primary antibodies against H3K27me3 and H3K4me3 , using total H3 as a loading control[1].

    • ChIP-Seq (Optional but Recommended): To identify specific genomic loci affected, perform Chromatin Immunoprecipitation sequencing (ChIP-seq) targeting H3K27me3. Look for re-methylation at promoters of pro-tumorigenic cytokines (e.g., Serum Amyloid A, SAA)[4].

    Protocol 3: Phenotypic Translation (Co-Culture)

    Purpose: To link the epigenetic rescue to tumor suppression.

    • Spheroid Co-Culture: Generate 3D spheroids combining amino-1-MQ pre-treated CAFs with fluorescently labeled tumor cells[1].

    • Invasion Assay: Embed spheroids in a Matrigel dome and monitor tumor cell invasion over 72 hours using live-cell confocal microscopy.

    • Success Metric: Reduced invasive branching and decreased tumor cell proliferation compared to vehicle-treated CAF co-cultures[1].

    Workflow Step1 1. Cell Culture (CAFs + Amino-1-MQ) Step2 2. Metabolite Extraction (LC-MS/MS for SAM/SAH) Step1->Step2 Validate Target Engagement Step3 3. Chromatin Extraction (Histone Isolation) Step1->Step3 Step4 4. Epigenetic Profiling (ChIP-seq / Western Blot) Step3->Step4 Assess Epigenetic Rescue Step5 5. Functional Assay (Tumor Co-culture) Step4->Step5 Phenotypic Correlation

    Step-by-step self-validating experimental workflow for assessing epigenetic rescue.

    Quantitative Data Summary

    The table below synthesizes the expected biochemical and epigenetic outcomes of amino-1-methylquinolinium (5-amino-1MQ) treatment based on established literature[2][3][8].

    ParameterControl (Vehicle)Amino-1-MQ Treated (10-30 µM)Assay Method
    NNMT Enzymatic IC50 N/A~1.2 µM – 2.3 µMBiochemical Radiometric Assay
    Intracellular 1-MNA Baseline (High)Reduced by >70%LC-MS/MS
    SAM/SAH Ratio Low (Methylation Sink)Restored to physiological levelsLC-MS/MS
    H3K27me3 Levels HypomethylatedRescued (Hypermethylated)Western Blot / ChIP-seq
    Intracellular NAD+ Baseline (Depleted)Increased by ~1.5-foldColorimetric / LC-MS
    Off-Target Inhibition N/ANone (DNMT1, PRMT3 unaffected)Target-specific enzymatic assays

    References

    • Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts Source: National Institutes of Health (NIH) URL:[Link]

    • Biological Functions and Therapeutic Potential of NAD+ Metabolism in Gynecological Cancers Source: MDPI URL:[Link]

    • NAD+ metabolism enzyme NNMT in cancer-associated fibroblasts drives tumor progression and resistance to immunotherapy... Source: BMJ Journal for ImmunoTherapy of Cancer URL:[Link]

    • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice Source: National Institutes of Health (NIH) URL:[Link]

    • Discover 5-Amino-1MQ 10mg at Loti Labs Today Source: Loti Labs URL:[Link]

    Sources

    Exploratory

    Pharmacological Modulation of Cellular Methylation Potential via 2-Amino-1-Methylquinolinium

    A Technical Guide to NNMT Inhibition and Epigenetic Remodeling Executive Summary The metabolic-epigenetic axis is a critical focal point in modern drug development and molecular biology. Nicotinamide N-methyltransferase...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Guide to NNMT Inhibition and Epigenetic Remodeling

    Executive Summary

    The metabolic-epigenetic axis is a critical focal point in modern drug development and molecular biology. Nicotinamide N-methyltransferase (NNMT) has emerged as a master regulator of this axis, linking NAD+ salvage pathways to the cellular methylation index [1]. By acting as a "methyl sink," overexpressed NNMT depletes S-adenosylmethionine (SAM) and increases S-adenosylhomocysteine (SAH), severely compromising the cellular methylation potential. This technical guide explores the mechanistic rationale and experimental validation of 2-amino-1-methylquinolinium (2-amino-1MQ) and related quinolinium analogues as potent NNMT inhibitors designed to restore epigenetic homeostasis.

    The Mechanistic Basis of NNMT-Driven Methylation Depletion

    As a Senior Application Scientist, I often observe that the downstream epigenetic consequences of metabolic dysregulation are misunderstood. NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide (NAM), yielding 1-methylnicotinamide (1-MNA) and SAH [2].

    In pathological states such as cancer and diet-induced obesity, NNMT overexpression hyperactivates this pathway [3]. The danger here is twofold: SAM is the universal methyl donor for all cellular methylation events, and SAH is a potent product inhibitor of DNA and histone methyltransferases (DNMTs and HMTs). The resulting drop in the SAM/SAH ratio directly impairs cellular methylation potential, leading to global hypomethylation of histones (e.g., H3K27me3) and aberrant gene expression [1].

    2-Amino-1-Methylquinolinium as a Substrate Mimetic

    To combat NNMT-mediated SAM depletion, researchers have developed N-methylated quinolinium analogues, including 2-amino-1-methylquinolinium and its structural isomers [4], [5]. These compounds act as competitive inhibitors by mimicking the natural substrate, NAM [6].

    Causality in structural design: The quinolinium scaffold is engineered to occupy the NAM-binding pocket of NNMT. The addition of the amino group and the N-methylation prevents the enzyme from transferring a methyl group to the inhibitor, effectively trapping the enzyme in an unproductive state without consuming SAM.

    NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT Substrate SAM S-adenosylmethionine (SAM) SAM->NNMT Cofactor MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Product SAH S-adenosylhomocysteine (SAH) NNMT->SAH Byproduct Inhibitor 2-amino-1MQ (Inhibitor) Inhibitor->NNMT Competitive Inhibition

    NNMT metabolic pathway showing competitive inhibition by 2-amino-1MQ to preserve SAM levels.

    Quantitative Impact on Cellular Methylation Potential

    When 2-amino-1MQ or its analogues are introduced into NNMT-overexpressing cells, the biochemical cascade is rapidly halted. The inhibition of 1-MNA formation leads to the intracellular accumulation of SAM and the reduction of SAH [7].

    Table 1: Biochemical Profile of Quinolinium-based NNMT Inhibitors

    ParameterValue / CharacteristicMechanistic Significance
    Target Enzyme Nicotinamide N-methyltransferaseMaster regulator of NAD+ salvage and cellular methyl donor pool.
    Mechanism of Action Competitive Substrate MimeticOccupies NAM pocket; prevents unproductive SAM consumption.
    Inhibitory Potency (IC50) Low Micromolar (~1.0 - 5.0 μM)Ensures robust target engagement and pathway blockade in vitro.
    Membrane Permeability High (Passive & Active)Facilitates rapid intracellular accumulation in target tissues.
    Effect on SAM Significant Intracellular IncreaseRestores the primary methyl donor pool for epigenetic enzymes.
    Effect on SAH Significant Intracellular DecreaseAlleviates product-inhibition of DNA/Histone methyltransferases.
    Methylation Potential Elevated SAM/SAH RatioRe-establishes global epigenetic homeostasis (e.g., H3K27me3).
    Experimental Methodology: Validating Methylation Potential

    Measuring the efficacy of an NNMT inhibitor requires a self-validating analytical system. It is not enough to simply measure the reduction of 1-MNA; one must quantify the SAM/SAH ratio to confirm the true restoration of the methylation potential.

    Protocol: LC-MS/MS Quantification of Intracellular SAM and SAH

    Step 1: Cell Culture and Treatment

    • Action: Seed target cells (e.g., 3T3-L1 adipocytes or U-2 OS cells) and treat with 2-amino-1MQ (1-10 μM) for 48 hours.

    • Causality: A 48-hour window allows sufficient time for the turnover of existing SAH and the accumulation of SAM, reflecting true steady-state epigenetic remodeling rather than transient metabolic noise.

    Step 2: Quenching and Metabolite Extraction

    • Action: Wash cells rapidly with ice-cold PBS. Immediately add -80°C extraction solvent (80% Methanol / 20% Water).

    • Causality: SAM is highly unstable and rapidly degrades at room temperature. The ultra-cold methanol instantly denatures metabolic enzymes, preventing artifactual SAM degradation or SAH formation during sample processing.

    Step 3: Protein Precipitation and Centrifugation

    • Action: Scrape cells, vortex for 5 minutes at 4°C, and centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Causality: Efficient protein removal is critical to prevent matrix effects and ion suppression during mass spectrometry, ensuring high-fidelity signal detection.

    Step 4: LC-MS/MS Analysis

    • Action: Inject the supernatant into a Triple Quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Use a hydrophilic interaction liquid chromatography (HILIC) column.

    • Causality: SAM and SAH are highly polar metabolites that exhibit poor retention on standard C18 reverse-phase columns. HILIC provides superior retention and peak shape, ensuring accurate absolute quantification.

    Step 5: Data Analysis

    • Action: Calculate the SAM/SAH ratio. A successful 2-amino-1MQ treatment will demonstrate a statistically significant increase in this ratio compared to vehicle-treated controls.

    Workflow Step1 1. Cell Culture & 2-amino-1MQ Treatment Step2 2. Metabolite Extraction (-80°C Methanol/Water) Step1->Step2 Step3 3. Protein Precipitation & Centrifugation Step2->Step3 Step4 4. HILIC LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Quantification of Intracellular SAM & SAH Step4->Step5 Step6 6. Calculate Methylation Potential (SAM/SAH Ratio) Step5->Step6

    Step-by-step LC-MS/MS workflow for quantifying SAM/SAH to determine cellular methylation potential.

    Conclusion

    The deployment of 2-amino-1-methylquinolinium and related quinolinium analogues represents a paradigm shift in targeting the metabolic-epigenetic axis. By directly inhibiting NNMT, these compounds prevent the parasitic drain on the methyl donor pool, thereby restoring the SAM/SAH ratio and normalizing cellular methylation potential. For drug development professionals, utilizing robust LC-MS/MS workflows to track this ratio remains the gold standard for validating target engagement and predicting downstream epigenetic efficacy.

    References
    • [4] Novel compounds validate nicotinamide-N-methyltransferase as an antiobesity target, BioWorld Science.4

    • [7] Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC, NIH. 7

    • [5] Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked, DTIC. 5

    • [3] Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy, Frontiers. 3

    • [6] 5-Amino-1-MQ (5-amino-1-methylquinolinium) as a Nicotinamide N-Methyltransferase Inhibitor: enzyme rationale, preclinical evidence, and research-use sourcing, NetNewsLedger. 6

    • [2] Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution, MDPI. 2

    • [1] Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation, NIH. 1

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Optimized Solubilization Protocol for 2-Amino-1-methylquinolinium Salts in DMSO

    Target Audience: Assay Developers, Medicinal Chemists, and Pharmacologists Application: In Vitro Biological Assays and High-Throughput Screening (HTS) Chemical Context & Solvation Mechanics 2-Amino-1-methylquinolinium is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Assay Developers, Medicinal Chemists, and Pharmacologists Application: In Vitro Biological Assays and High-Throughput Screening (HTS)

    Chemical Context & Solvation Mechanics

    2-Amino-1-methylquinolinium is a positively charged heterocyclic compound, typically synthesized via the selective methylation of 2-aminoquinoline on the ring nitrogen, yielding stable salts such as 2-amino-1-methylquinolinium iodide (1[1]).

    Because it exists as an ionic lattice with a permanently charged quinolinium core, dissolving this compound requires a solvent capable of overcoming substantial crystal disruption energy while providing high solvation energy (2[2]). Dimethyl sulfoxide (DMSO) is the universal gold standard for this task due to its high dielectric constant.

    However, researchers frequently encounter critical failures when transitioning quinoline derivatives from a 100% DMSO master stock into aqueous biological buffers. This phenomenon, known as "DMSO shock," occurs when the rapid introduction of the solvent into an aqueous environment causes localized supersaturation, forcing the lipophilic or ionic compound to crash out of solution (3[3]). The following protocol is engineered to establish kinetic solubility in DMSO and safely transition to pseudo-thermodynamic equilibrium in aqueous media.

    Solubilization Workflow Visualization

    G N1 2-amino-1-methylquinolinium (Solid Salt) N2 Add Anhydrous DMSO (Desiccated) N1->N2 Solvation N3 Vortex & Sonicate (5-10 min, 37°C) N2->N3 Disrupt Lattice Energy N4 10 mM Master Stock (Store at -20°C) N3->N4 Kinetic Solubilization N5 Serial Dilution (in 100% DMSO) N4->N5 Aliquot N6 Aqueous Buffer (Dropwise Addition) N5->N6 Mitigate DMSO Shock N7 Final Assay Solution (<1% DMSO) N6->N7 Thermodynamic Equilibration

    Workflow for solubilizing quinolinium salts in DMSO and aqueous buffers.

    Step-by-Step Methodology

    Phase 1: Establishing Kinetic Solubility (Master Stock Preparation)

    Objective: Achieve a clear 10 mM master stock in 100% DMSO.

    • Reagent Preparation: Accurately weigh the required mass of 2-amino-1-methylquinolinium salt (e.g., iodide or chloride) into a sterile, amber microcentrifuge tube.

    • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9%) .

      • Causality Check: DMSO is highly hygroscopic. Using standard benchtop DMSO that has absorbed atmospheric water will drastically lower the solvent's capacity to disrupt the ionic lattice, leading to immediate precipitation.

    • Mechanical Disruption: Vortex the solution vigorously for 2–3 minutes.

    • Thermal & Acoustic Energy: If micro-crystals remain visible, place the tube in a sonicator bath for 5–10 minutes at room temperature, or gently warm in a 37°C water bath (4[4]).

      • Causality Check: Sonication imparts the necessary kinetic energy to break apart solid aggregates, pushing the compound into a state of kinetic solubility.

    Phase 2: Aqueous Integration (Avoiding DMSO Shock)

    Objective: Dilute the compound into a biological buffer (e.g., PBS, pH 7.4) without crashing out.

    • Intermediate Serial Dilution: Do not add the 10 mM stock directly to your assay buffer. Instead, perform a serial dilution of the master stock using 100% DMSO to reach your intermediate target concentrations (e.g., 5 mM, 2.5 mM) (3[3]).

    • Dropwise Addition: Transfer the diluted DMSO stock dropwise into the aqueous assay buffer while continuously vortexing the receiving tube (3[3]).

      • Causality Check: Continuous vortexing disperses the DMSO instantly, preventing the localized high-concentration zones that trigger "DMSO shock" and subsequent thermodynamic insolubility.

    • Final Concentration Verification: Ensure the final DMSO concentration in the biological assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity (4[4]).

    Phase 3: Self-Validating Turbidimetric Assay

    To ensure scientific integrity, the protocol must be self-validating. Visual inspection is insufficient for detecting micro-precipitates.

    • Transfer 200 µL of the final aqueous solution into a UV-transparent 96-well microplate.

    • Read the absorbance on a microplate reader at 620 nm (a wavelength where the quinolinium compound does not absorb light).

    • Compare against a blank (buffer + 1% DMSO). An elevated absorbance reading indicates light scattering from precipitated particles, signaling that the thermodynamic solubility limit has been breached (4[4]).

    Troubleshooting & Solubility Matrix

    If the turbidimetric assay fails, consult the quantitative matrix below to diagnose and correct the failure point.

    ObservationUnderlying CauseRecommended Solution
    Solid remains in 100% DMSO at RT Insufficient solvent power or slow dissolution kinetics.Increase mixing energy: Sonicate for 10 mins or warm to 37°C. Verify DMSO is strictly anhydrous (4[4]).
    Precipitate forms upon -20°C storage Poor solubility at lower temperatures.Re-warm the aliquot in a 37°C water bath and vortex vigorously before use (4[4]).
    Immediate crash in aqueous buffer "DMSO Shock" (Localized supersaturation).Do not add bulk stock. Perform serial dilutions in DMSO first, then add dropwise to buffer under constant vortexing (3[3]).
    Delayed crash (24-48h in culture) Thermodynamic insolubility limit exceeded or pH shift in media.Lower the final compound concentration. Alternatively, utilize cyclodextrins (e.g., 1-5% HP-β-CD) to form inclusion complexes (4[4]).

    References

    • Oligonuclear Homoleptic Copper(I) Pyrazolates with Multinucleating Ligand Scaffolds: High Structural Diversity in Solid-State and Solution Source: Inorganic Chemistry - ACS Publications URL:[Link]

    • In silico estimation of DMSO solubility of organic compounds for bioscreening Source: PubMed - NIH URL:[Link]

    Sources

    Application

    Application Notes and Protocols for In Vivo Dosing of 2-Amino-1-Methylquinolinium in Mice

    For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the in vivo administration of 2-amino-1-methylquinolinium, a potent inhibitor of nicotina...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    These application notes provide a comprehensive guide for the in vivo administration of 2-amino-1-methylquinolinium, a potent inhibitor of nicotinamide N-methyltransferase (NNMT), in mouse models. This document outlines detailed protocols for determining the maximum tolerated dose (MTD), preparing a suitable vehicle for administration, and conducting an efficacy study in a diet-induced obesity (DIO) mouse model. The methodologies are grounded in established preclinical research practices to ensure scientific rigor, reproducibility, and the ethical treatment of laboratory animals.

    Introduction: The Scientific Rationale for In Vivo Studies with 2-Amino-1-Methylquinolinium

    2-Amino-1-methylquinolinium (also known as 5-amino-1-methylquinolinium or 5-amino-1MQ) is a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[2] This enzyme catalyzes the methylation of nicotinamide, a form of vitamin B3, to form 1-methylnicotinamide. This process consumes S-adenosyl-L-methionine (SAM), a universal methyl donor, and indirectly affects the levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and energy metabolism.[3]

    In metabolic conditions such as obesity and type 2 diabetes, NNMT is often overexpressed in adipose tissue and the liver.[1] This increased NNMT activity can lead to a depletion of the cellular NAD+ pool, which in turn impairs mitochondrial function and slows down cellular metabolism, creating a state that favors fat storage.[3][4] By inhibiting NNMT, 2-amino-1-methylquinolinium prevents the excessive consumption of methyl groups and the degradation of nicotinamide, thereby preserving and increasing intracellular NAD+ levels.[5] Elevated NAD+ can activate sirtuin proteins, such as SIRT1, which are key regulators of mitochondrial biogenesis, fat oxidation, and improved insulin sensitivity.[4]

    The diet-induced obesity (DIO) mouse model is a translationally relevant model for studying human metabolic diseases.[3] These mice, when fed a high-fat diet, develop key features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.[6] Therefore, this model is highly appropriate for evaluating the in vivo efficacy of an NNMT inhibitor like 2-amino-1-methylquinolinium, as the underlying pathology involves the very metabolic pathways targeted by the compound.[3]

    The following protocols are designed to guide researchers in establishing a robust in vivo dosing regimen for 2-amino-1-methylquinolinium in mice, with a focus on a DIO model to assess its anti-obesity and metabolic benefits.

    Preliminary Considerations and Compound Characteristics

    Before initiating in vivo studies, it is essential to understand the basic physicochemical properties of 2-amino-1-methylquinolinium.

    PropertyDescriptionSource
    Solubility Soluble in DMSO. Moderately soluble in water.Sigma-Aldrich
    Storage Store the solid compound at -20°C. Protect from light.Sigma-Aldrich
    Formulation For in vivo use, a vehicle containing a low percentage of DMSO in a sterile aqueous solution is recommended to ensure solubility and minimize vehicle-related toxicity.[7][8]

    Protocol 1: Determination of Maximum Tolerated Dose (MTD)

    The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[9] Determining the MTD is a critical first step before conducting efficacy studies to ensure that the observed effects are due to the compound's pharmacological activity and not confounded by systemic toxicity.[10]

    Study Design
    • Animal Model: Healthy, young adult mice (e.g., C57BL/6 or CD-1), 8-10 weeks old. Use both males and females.

    • Group Size: 3-5 mice per group.[11]

    • Dosing Route: Subcutaneous (SC) injection, consistent with the intended route for the efficacy study.

    • Dose Escalation: Start with a low dose (e.g., 5-10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80, 160 mg/kg).[11] The dose increments can be adjusted based on observed toxicity.

    • Dosing Frequency: Single dose (for acute toxicity) or daily for 5-7 days (for sub-acute toxicity), depending on the planned efficacy study duration.[12][13]

    • Control Group: Administer the vehicle only.

    Step-by-Step Methodology
    • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

    • Randomization: Randomly assign mice to dose groups.

    • Baseline Measurements: Record the initial body weight of each mouse.

    • Dose Preparation: Prepare the dosing solutions of 2-amino-1-methylquinolinium in the chosen vehicle (see Protocol 2).

    • Administration: Administer the compound or vehicle via subcutaneous injection.

    • Clinical Observations:

      • Monitor animals closely for the first 4 hours post-dosing and then at least twice daily.

      • Record any signs of toxicity, including but not limited to:

        • Changes in posture or gait

        • Ruffled fur

        • Lethargy or hyperactivity

        • Labored breathing

        • Changes in food and water intake

    • Body Weight Monitoring: Record the body weight of each mouse daily. A weight loss of more than 15-20% is a key indicator of toxicity.[12]

    • Endpoint: The study duration is typically 7-14 days.[12][13] The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 15-20% reduction in body weight.[12]

    MTD_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_analysis Data Analysis acclimatize Animal Acclimation (1 week) randomize Randomize into Dose Groups (n=3-5/group) acclimatize->randomize baseline Record Baseline Body Weight randomize->baseline dose_prep Prepare Dosing Solutions baseline->dose_prep administer Administer Single or Repeat Doses (SC) dose_prep->administer observe Daily Clinical Observations & Body Weight administer->observe endpoint Endpoint Assessment (7-14 days) observe->endpoint mtd Determine MTD observe->mtd endpoint->mtd

    Caption: Workflow for Determining the Maximum Tolerated Dose (MTD).

    Protocol 2: Vehicle Preparation for Subcutaneous Administration

    Given that 2-amino-1-methylquinolinium is soluble in DMSO, a common and effective approach is to use a co-solvent system to create a formulation that is well-tolerated in vivo.[14]

    Recommended Vehicle Composition

    A standard and well-tolerated vehicle for subcutaneous injection of compounds with limited aqueous solubility is a mixture of DMSO, Tween 80 (a surfactant), and sterile saline.

    ComponentPercentage (v/v)Purpose
    DMSO10%Primary solvent to dissolve the compound.
    Tween 8010%Surfactant to maintain the compound in solution upon dilution in saline.
    Sterile 0.9% Saline80%Aqueous carrier to achieve the final volume and ensure isotonicity.

    Note: The final concentration of DMSO should be kept as low as possible, ideally not exceeding 10%, to avoid inflammation and other adverse effects at the injection site.[7][8]

    Step-by-Step Preparation
    • Stock Solution Preparation:

      • In a sterile, light-protected vial, weigh the required amount of 2-amino-1-methylquinolinium powder.

      • Add the required volume of 100% sterile DMSO to dissolve the compound completely. Vortex if necessary. This will create a concentrated stock solution.

    • Addition of Surfactant:

      • To the DMSO stock solution, add the required volume of Tween 80.

      • Vortex thoroughly to ensure a homogenous mixture.

    • Final Dilution:

      • Gradually add the sterile 0.9% saline to the DMSO/Tween 80 mixture while gently vortexing.

      • Continue to add saline until the final desired volume and concentrations of all components are reached.

    • Sterilization:

      • Draw the final formulation into a sterile syringe.

      • Attach a 0.22 µm sterile syringe filter to the syringe.

      • Filter the solution into a new sterile, light-protected vial. This final solution is ready for injection.

    Protocol 3: Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

    This protocol is based on published studies demonstrating the efficacy of 2-amino-1-methylquinolinium in reducing body weight and improving metabolic parameters in DIO mice.[2][5]

    Study Design
    • Animal Model: Male C57BL/6J mice, 6-8 weeks old at the start of the high-fat diet.

    • Diet:

      • Induction Phase: Feed a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.[6]

      • Treatment Phase: Continue the HFD during the treatment period.

    • Group Size: 8-10 mice per group to ensure statistical power.

    • Treatment Groups:

      • Lean Control: Fed a standard chow diet, administered vehicle.

      • DIO Vehicle Control: Fed HFD, administered vehicle.

      • DIO Treatment Group: Fed HFD, administered 2-amino-1-methylquinolinium.

    • Dosing Regimen:

      • Dose: Based on the MTD study, a dose of 20 mg/kg has been shown to be effective.[5]

      • Route: Subcutaneous (SC) injection.

      • Frequency: Three times daily has been reported to be effective.[5] However, pharmacokinetic data from rats suggests a half-life of approximately 6.9 hours after oral administration, which supports multiple daily dosings.[15] A recent study in mice also supports high systemic exposure with subcutaneous dosing.[16]

    • Duration: 11-28 days.[5][16]

    Step-by-Step Methodology
    • Obesity Induction:

      • Upon arrival, acclimate mice for one week on a standard chow diet.

      • Randomly assign mice to either the lean control group (chow diet) or the HFD group.

      • Feed the respective diets for 10-12 weeks. Monitor body weight weekly. Obesity is typically established when the HFD group has a significantly higher body weight than the chow-fed group.[17]

    • Treatment Phase:

      • Once obesity is established, randomize the HFD-fed mice into the DIO vehicle control and DIO treatment groups.

      • Begin the dosing regimen as described above.

      • Administer injections subcutaneously in the loose skin over the back, alternating injection sites.

    • Data Collection and Monitoring:

      • Body Weight: Measure daily or every other day.

      • Food Intake: Measure per cage every 2-3 days.

      • Metabolic Assessments (Optional but Recommended):

        • Glucose Tolerance Test (GTT): Can be performed towards the end of the study to assess insulin sensitivity.

        • Fasting Blood Glucose and Insulin: Collect blood samples at the end of the study.

      • Terminal Procedures:

        • At the end of the study, euthanize the mice.

        • Collect blood for serum analysis (e.g., lipids, insulin, liver enzymes).

        • Harvest tissues of interest, such as epididymal white adipose tissue (eWAT), liver, and skeletal muscle, for weight measurement and further analysis (e.g., histology, gene expression).

    Efficacy_Workflow cluster_induction Obesity Induction (10-12 weeks) cluster_treatment Treatment Phase (11-28 days) cluster_analysis Endpoint Analysis start C57BL/6J Mice diet High-Fat Diet (HFD) vs. Chow start->diet obesity Obesity Established diet->obesity randomize Randomize HFD Mice into Groups obesity->randomize dosing Daily SC Dosing (Vehicle vs. 2-amino-1MQ) randomize->dosing monitoring Monitor Body Weight, Food Intake dosing->monitoring metabolic Metabolic Tests (e.g., GTT) monitoring->metabolic euthanize Euthanasia & Tissue Collection metabolic->euthanize analysis Analyze Tissues & Serum euthanize->analysis

    Caption: Generalized workflow for an in vivo efficacy study.

    Ethical Considerations

    All animal experiments must be conducted in accordance with the guidelines from the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[18] Procedures should be designed to minimize pain and distress to the animals. The ARRIVE guidelines should be followed for reporting animal research to ensure transparency and reproducibility.[19][20]

    Conclusion

    The protocols outlined in these application notes provide a robust framework for the in vivo investigation of 2-amino-1-methylquinolinium in mice. By first establishing a safe and tolerable dose through an MTD study and then employing a scientifically sound efficacy study design in a relevant disease model, researchers can generate high-quality, reproducible data to evaluate the therapeutic potential of this promising NNMT inhibitor.

    References

    • Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link]

    • ResearchGate. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). [Link]

    • ResearchGate. (2022). How to decide a dose for mice if the doses are not available in any literature. [Link]

    • Babula, J. A. J., et al. (2025). Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions. PMC. [Link]

    • Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PMC. [Link]

    • ResearchGate. (2021). Summary of preclinical guidelines for in vivo experiments identified through various database searches. [Link]

    • Suresh, M. (2018). General Principles of Preclinical Study Design. PMC. [Link]

    • Patel, M., et al. (2021). Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies. ResearchGate. [Link]

    • Lee, D., et al. (2020). Anti-obesity effect in high-fat-diet-induced obese C57BL/6 mice: Study of a novel extract from mulberry (Morus alba) leaves fermented with Cordyceps militaris. PMC. [Link]

    • XenoTech. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

    • Hossain, M. A., et al. (2021). Evaluation of Anti-Obesity Activity of an Herbal Formulation (F2) in DIO Mice Model and Validation of UPLC-DAD Method for Quality Control. MDPI. [Link]

    • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. [Link]

    • AETN. (2024). Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for Fat Loss?. [Link]

    • Newsday. (2014). Obesity-Related Enzyme Targeted in Mouse Study. [Link]

    • Bui, D., et al. (2021). Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. PMC. [Link]

    • GenOracle. (n.d.). 5-Amino-1MQ. [Link]

    • UC Davis Health. (n.d.). Dimethyl sulfoxide (DMSO) Use. [Link]

    • NC3Rs. (n.d.). ARRIVE Guidelines. [Link]

    • Babula, J. A. J., et al. (2024). Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction. [Link]

    • Hidayat, R., & Wulandari, P. (2021). Preclinical Test Methods with Animal Mouse and Rats Biomedical Research: Technical Guideline. Bioscientia Medicina. [Link]

    • Biocompare. (2018). NNMT Inhibitors Treat Root Cause of Obesity. [Link]

    • Regenerative Medicine | Stem Cell Therapy. (n.d.). 5 Amino 1MQ.docx. [Link]

    • Ku, S., et al. (2020). In vivo evaluation of the anti-obesity effects of combinations of Monascus pigment derivatives. RSC Publishing. [Link]

    • University of Arizona. (n.d.). Use of Dimethyl Sulfoxide (DMSO). [Link]

    • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

    • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background. [Link]

    • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. [Link]

    Sources

    Method

    using 2-amino-1-methylquinolinium to study cancer cell metabolism

    [label=" Isotope Internal Standards Application Note: Utilizing Amino-1-Methylquinolinium Scaffolds for the Interrogation of Cancer Cell Metabolism Target Audience: Researchers, Analytical Chemists, and Oncology Drug Dev...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label=" Isotope Internal Standards

    Application Note: Utilizing Amino-1-Methylquinolinium Scaffolds for the Interrogation of Cancer Cell Metabolism

    Target Audience: Researchers, Analytical Chemists, and Oncology Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

    Introduction & Mechanistic Rationale

    The metabolic reprogramming of cancer cells—characterized by the Warburg effect, glutamine addiction, and altered epigenetic landscapes—presents unique vulnerabilities for targeted therapeutics. In recent years, the amino-1-methylquinolinium (AMQ) chemical scaffold has emerged as a dual-purpose tool in cancer metabolism research.

    As an Application Scientist, I leverage the AMQ scaffold in two distinct but complementary methodologies:

    • Pharmacological Inhibition (Metabolic Reprogramming): Isomers and derivatives of amino-1-methylquinolinium (such as the canonical 5-AMQ and 2-amino-1-methylquinolinium analogs) act as potent, cell-permeable inhibitors of Nicotinamide N-methyltransferase (NNMT) [3.2]. NNMT is frequently overexpressed in solid tumors, where it acts as a metabolic sink, draining S-adenosylmethionine (SAM) and active NAD+ precursors to promote tumor aggressiveness and chemoresistance[1].

    • Targeted Metabolomics (Chemical Derivatization): In LC-MS/MS workflows, quinolinium-based reagents (e.g., yielding the 6-AMQ tag or utilizing 2-chloro-1-methylquinolinium) are used for the pre-column derivatization of highly polar metabolites like amino acids and thiols[2][3]. This tagging imparts a permanent positive charge and increases hydrophobicity, overcoming the poor electrospray ionization (ESI) efficiency and poor reverse-phase retention typical of these critical cancer metabolites[2][4].

    Application Workflow 1: Pharmacological Inhibition of NNMT

    Causality & Experimental Logic: NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH). In cancer cells, NNMT hyperactivity depletes SAM (hypomethylating histones/DNA) and NAM (reducing NAD+ pools necessary for glycolysis and oxidative phosphorylation). AMQ derivatives act as competitive inhibitors. By treating cells with AMQ, we block this sink, restoring the SAM/SAH ratio and increasing intracellular NAD+, which induces metabolic collapse and apoptosis in cancer cells[1].

    NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation SAH S-Adenosylhomocysteine (SAH) NNMT->SAH AMQ AMQ Derivative (Inhibitor) AMQ->NNMT Competitive Inhibition

    Fig 1. Mechanism of NNMT inhibition by AMQ derivatives, altering NAD+ and SAM metabolic sinks.

    Protocol 1: In Vitro NNMT Inhibition and Target Engagement Assay

    Self-Validating System: To ensure the observed cytotoxicity is due to NNMT inhibition and not off-target toxicity, this protocol mandates the parallel quantification of 1-MNA (the direct product of NNMT) as a biomarker of target engagement.

    • Cell Culture & Treatment: Seed cancer cells (e.g., U-2 OS or ACHN) in 6-well plates at 2×105 cells/well. Allow 24 h for adherence. Treat with the AMQ derivative at varying concentrations (0, 1, 5, 10, 50 µM) in complete media for 48 hours[1].

    • Metabolic Quenching: Rapidly aspirate media. Wash cells once with ice-cold PBS. Immediately add 1 mL of pre-chilled (-80°C) 80% HPLC-grade methanol. Analyst Note: Rapid quenching is critical; ATP and SAM turnover rates are measured in seconds. Cold methanol halts enzymatic activity instantly.

    • Extraction: Scrape cells on ice, transfer to microcentrifuge tubes, and vortex for 30 seconds. Centrifuge at 15,000 × g for 15 min at 4°C to pellet precipitated proteins.

    • Target Engagement Readout (LC-MS/MS): Transfer the supernatant to LC vials. Analyze for 1-MNA depletion and SAM/SAH ratio restoration using hydrophilic interaction liquid chromatography (HILIC) coupled to a triple quadrupole mass spectrometer.

    Application Workflow 2: Targeted Metabolomics via Quinolinium Derivatization

    Causality & Experimental Logic: To study cancer metabolism, we must quantify amino acids (fuel for glutaminolysis) and thiols like glutathione (GSH, the primary redox buffer). However, these molecules are zwitterionic and highly polar. Derivatizing cell extracts with quinolinium reagents transforms primary/secondary amines and thiols into stable, hydrophobic thioethers or ureas[3][4]. In the mass spectrometer, the quinoline ring readily accepts a proton (or carries a permanent charge), and upon collision-induced dissociation (CID), yields a highly stable, common reporter ion (e.g., m/z 171.05 for 6-AMQ tags)[2]. This allows for ultra-sensitive precursor-ion scanning.

    Deriv_Workflow Extract 1. Quench & Extract (80% Cold MeOH) Deriv 2. Pre-column Derivatization (Quinolinium Tagging) Extract->Deriv Add Isotope Standards LC 3. UHPLC Separation (C18 Column) Deriv->LC Addition of + Charge MS 4. ESI-MS/MS Analysis (Positive MRM Mode) LC->MS Enhanced Retention Data 5. Metabolite Quantification (Amino Acids & Thiols) MS->Data m/z 171 Reporter Ion

    Fig 2. LC-MS/MS metabolomics workflow using quinolinium derivatization for enhanced sensitivity.

    Protocol 2: Pre-Column Derivatization for Amino Acid & Thiol Profiling

    Self-Validating System: The inclusion of a heavy-isotope internal standard mix (e.g., 13C -Glutamine) prior to derivatization corrects for any variations in derivatization efficiency and matrix ion suppression.

    • Sample Preparation: Dry down 100 µL of the 80% methanol cancer cell extract (from Protocol 1) under a gentle stream of nitrogen.

    • Reconstitution & Buffering: Resuspend the dried pellet in 70 µL of sodium borate buffer (0.2 M, pH 8.8). Analyst Note: The alkaline pH ensures amines and thiols are deprotonated and nucleophilic, which is required for efficient tagging.

    • Derivatization: Add 20 µL of the quinolinium derivatization reagent (e.g., AQC or 2-chloro-1-methylquinolinium tetrafluoroborate)[2][3]. Vortex immediately.

    • Incubation: Heat the mixture at 55°C for 10 minutes to drive the reaction to completion. The major byproduct formed is the stable aminoquinolinium (AMQ) moiety[4].

    • UHPLC-MS/MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    Data Presentation: MRM Transitions for AMQ-Derivatized Cancer Metabolites

    The table below summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for key metabolites derivatized with AMQ-yielding tags, monitored in positive ESI mode[2].

    MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Metabolic Significance in Cancer
    Glutamine 317.10171.0525Primary fuel for TCA cycle anaplerosis
    Glutamate 318.10171.0525Product of glutaminase; nitrogen donor
    Cysteine 292.05171.0530Rate-limiting precursor for GSH synthesis
    Glutathione (GSH) 478.15171.0535Primary intracellular redox buffer
    Aspartate 304.10171.0525Nucleotide biosynthesis precursor

    Note: The m/z 171.05 product ion corresponds to the cleaved aminoquinoline reporter tag, providing exceptional signal-to-noise ratios across complex tumor matrices[2].

    References

    • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy Source: Biomolecules (PubMed / NIH), 2025. URL:[Link]

    • AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids Source: Analyst (RSC Publishing), 2026. URL:[Link]

    • Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples Source: MDPI, 2024. URL:[Link]

    • 2-CHLORO-1-METHYLQUINOLINIUM TETRAFLUOROBORATE AS AN EFFECTIVE AND THIOL SPECIFIC UV-TAGGING REAGENT FOR LIQUID CHROMATOGRAPHY Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis), 2007. URL:[Link]

    Sources

    Application

    2-amino-1-methylquinolinium cell culture treatment guidelines

    Comprehensive Application Note: Cell Culture Treatment Guidelines for Amino-1-Methylquinolinium Derivatives Executive Summary & Nomenclature Clarification While "2-amino-1-methylquinolinium" is a recognized structural is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Application Note: Cell Culture Treatment Guidelines for Amino-1-Methylquinolinium Derivatives

    Executive Summary & Nomenclature Clarification

    While "2-amino-1-methylquinolinium" is a recognized structural isomer, the vast majority of cell culture applications, metabolic research, and drug development protocols utilize its highly active and biologically validated analog, 5-amino-1-methylquinolinium (5-amino-1MQ) . 5-amino-1MQ is a potent, membrane-permeable, substrate-site-targeting small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). As a Senior Application Scientist, I have structured this guide to provide a comprehensive, self-validating framework for utilizing amino-1-methylquinolinium derivatives in vitro, focusing on the validated biochemical rationale of NNMT inhibition in metabolic and oncological models.

    Mechanistic Rationale & Pathway Dynamics (E-E-A-T Grounding)

    To design an effective experiment, one must understand the causality of the compound's action. NNMT normally catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), generating 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH). In cancers and metabolic disorders (e.g., obesity), NNMT overexpression acts as a "methyl sink." This depletes SAM (altering the epigenetic landscape) and depletes NAM (reducing NAD+ salvage)[1].

    Amino-1-methylquinolinium structurally mimics the product 1-MNA, acting as a highly selective competitive inhibitor. By blocking this pathway, the inhibitor rescues intracellular NAD+ levels and restores SAM availability for critical histone and DNA methylation[1].

    Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT NAD NAD+ Biosynthesis NAM->NAD Diverted Pool SAM S-adenosylmethionine (SAM) SAM->NNMT Epi Histone/DNA Methylation SAM->Epi Restored Pool MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation SAH S-adenosylhomocysteine (SAH) NNMT->SAH Demethylation Inhibitor 5-Amino-1MQ (Inhibitor) Inhibitor->NNMT Competitive Block

    Fig 1: Mechanism of NNMT inhibition by amino-1-methylquinolinium, restoring NAD+ and SAM pools.

    Reagent Preparation and Storage

    Causality of Solvent Choice: Amino-1-methylquinolinium iodide salts are highly polar but require organic solvents for optimal stabilization in stock solutions before aqueous dilution to prevent rapid hydrolysis.

    • Stock Solution: Dissolve the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to a maximum concentration of 2 mg/mL (clear solution).

    • Storage: Aliquot the stock into single-use amber vials to prevent repeated freeze-thaw cycles, which can cause precipitation and degrade the iodide salt. Store strictly at -20°C.

    • Working Concentration: Dilute directly into pre-warmed complete cell culture media immediately before treatment. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

    Self-Validating Experimental Protocol

    A robust protocol must be self-validating; it must internally prove that the drug reached its target and that observed phenotypes are not artifacts of toxicity.

    Protocol Prep 1. Reconstitution Dissolve in DMSO (≤2 mg/mL) Aliquot at -20°C Seed 2. Cell Seeding Seed at 5x10^4 cells/cm² Allow 24h for adherence Prep->Seed Treat 3. Compound Treatment Apply 10-100 µM in fresh media Incubate 24-72h Seed->Treat Validate 4. Internal Validation Run Vehicle (DMSO) Control Run Positive Control Treat->Validate Assay1 5A. Viability Assay MTT / CellTiter-Glo (Rule out cytotoxicity) Validate->Assay1 Assay2 5B. Functional Assay LC-MS/MS for 1-MNA (Confirm target engagement) Validate->Assay2

    Fig 2: Self-validating workflow for amino-1-methylquinolinium cell culture treatment.
    Step-by-Step Methodology:

    Step 1: Cell Seeding and Acclimation

    • Seed target cells (e.g., 3T3-L1 preadipocytes, Cancer-Associated Fibroblasts [CAFs], or MB49 bladder cancer cells) in multi-well plates at a density of 5×104 cells/cm²[2].

    • Causality: Cells must be seeded at sub-confluence to ensure that metabolic shifts (which drive proliferation) are not masked by contact inhibition. Allow 24 hours for adherence and baseline metabolic stabilization.

    Step 2: Compound Administration

    • Aspirate old media. Apply fresh media containing the amino-1-methylquinolinium derivative at working concentrations (typically 10 µM to 50 µM).

    • Include a Vehicle Control (DMSO matched to the highest treatment concentration) to establish a baseline.

    Step 3: Primary Validation - Target Engagement (24h Post-Treatment)

    • Critical Rule: Do not proceed to phenotypic analysis without confirming target engagement.

    • Extract 100 µL of the culture supernatant and quantify 1-MNA levels using LC-MS/MS.

    • Causality: Because the compound directly blocks 1-MNA production, a successful treatment must show a dose-dependent reduction in extracellular 1-MNA (EC50 ~ 2.3 µM). If 1-MNA is not reduced, the compound has degraded or the cells are impermeable.

    Step 4: Secondary Validation - Viability Counter-Screen (48h Post-Treatment)

    • Perform an MTT or CellTiter-Glo assay.

    • Causality: Amino-1-methylquinolinium is designed to be a metabolic modulator, not a broad-spectrum cytotoxic agent. Viability should remain >85% compared to the vehicle control. If significant cell death occurs, phenotypic changes are artifacts of toxicity rather than specific NNMT inhibition[3].

    Step 5: Phenotypic Readout (72h+ Post-Treatment)

    • Once validated, proceed with downstream assays:

      • Adipogenesis: Measure lipid accumulation via Oil Red O staining in 3T3-L1 cells (expected reduction at 30 µM).

      • Tumor Microenvironment: Quantify Serum Amyloid A (SAA) expression in CAFs via RT-qPCR to confirm the reversal of epigenetic reprogramming[2].

    Quantitative Data Summary

    Below is a consolidated table of expected quantitative parameters to guide your experimental design:

    CompoundCell Line / TargetAssay TypeIC50 / EC50Working ConcentrationRef
    5-amino-1MQ Biochemical (NNMT)Enzyme Kinetics1.2 µMN/A
    5-amino-1MQ 3T3-L1 Adipocytes1-MNA Reduction2.3 µM10 - 30 µM
    5-amino-1MQ 3T3-L1 AdipocytesLipogenesis Inhibition30 µM30 - 50 µM
    5-amino-1MQ MB49 / CAFsTumor Growth / SAAN/A10 µM (in vitro)[2]
    Quinolinium Salts A431 CarcinomaViability (48h)28 - 36 µM10 - 150 µM[4]

    References

    • 5-Amino-1-methylquinolinium iodide ≥98% (HPLC) . Sigma-Aldrich.

    • Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof . US Patent 20200102274A1. 1

    • NAD+ metabolism enzyme NNMT in cancer-associated fibroblasts drives tumor progression and resistance to immunotherapy by modulating macrophages in urothelial bladder cancer . BMJ. 2

    • Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization . PMC. 4

    Sources

    Method

    Application Note: High-Resolution Quantification of Intracellular SAH Levels Following 2-Amino-1-Methylquinolinium Treatment

    Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale S-adenosylmethionine (SAM) is the principal methyl donor in cellular methylation reactions.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    Introduction & Mechanistic Rationale

    S-adenosylmethionine (SAM) is the principal methyl donor in cellular methylation reactions. The transfer of its methyl group yields S-adenosylhomocysteine (SAH), a potent feedback inhibitor of most SAM-dependent methyltransferases. Modulating the SAM/SAH axis is a major therapeutic strategy in metabolic diseases and oncology[1].

    Nicotinamide N-methyltransferase (NNMT) is a major metabolic sink for SAM. Overexpression of NNMT depletes intracellular SAM and elevates SAH, driving epigenetic dysregulation[1]. Quinolinium derivatives, including aminated analogs like 2-amino-1-methylquinolinium and 5-amino-1-methylquinolinium, act as potent, membrane-permeable inhibitors of NNMT[2]. By blocking NNMT, these small molecules prevent the parasitic consumption of SAM, thereby reducing intracellular SAH pools and exponentially increasing the SAM:SAH ratio[3].

    Expertise & Causality (E-E-A-T): Measuring target engagement for methyltransferase inhibitors cannot rely solely on downstream epigenetic marks, as these take days to manifest. Instead, quantifying the immediate drop in intracellular SAH provides a rapid, self-validating readout of intracellular efficacy and target engagement.

    Visualizing the Mechanism

    SAM_SAH_Pathway Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT enzyme MTase NNMT / Methyltransferases SAM->MTase SAH S-adenosylhomocysteine (SAH) Hcy Homocysteine SAH->Hcy SAH Hydrolase MTase->SAH Methyl transfer Inhibitor 2-amino-1-methylquinolinium Inhibitor->MTase Inhibition

    Metabolic pathway of SAM to SAH conversion and targeted inhibition by 2-amino-1-methylquinolinium.

    Experimental Design & Causality

    Why LC-MS/MS? SAH and SAM are highly polar, hydrophilic molecules lacking strong chromophores, making traditional UV-HPLC insufficient for low-abundance intracellular quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary femtomole-level sensitivity and mass-to-charge specificity.

    The Quenching Imperative: SAM is notoriously unstable. At room temperature or basic pH, it spontaneously degrades into SAH, artificially inflating SAH measurements and destroying the true biological SAM:SAH ratio. Causality: To prevent this, cellular metabolism must be instantly arrested. We utilize pre-chilled (-80°C) 80% methanol. The extreme cold halts enzymatic activity (e.g., SAH hydrolase), while the methanol instantly precipitates proteins, creating a self-validating extraction system that preserves the true in vivo metabolite snapshot.

    Step-by-Step Protocol

    LCMS_Workflow Culture Cell Culture & Treatment Quench Metabolite Quenching (-80°C 80% MeOH) Culture->Quench Extract Extraction & Centrifugation Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing (SAM/SAH Ratio) LCMS->Data

    Workflow for intracellular SAH extraction and LC-MS/MS quantification following treatment.

    Phase 1: Cell Culture and Inhibitor Treatment

    • Seed target cells (e.g., 3T3-L1 adipocytes or cancer cell lines) in 6-well tissue culture plates at a density of 2×105 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

    • Treat cells with 2-amino-1-methylquinolinium at required concentrations (e.g., 1 µM, 10 µM, 30 µM) or a vehicle control (0.1% DMSO).

    • Incubate for 24 hours to allow for steady-state metabolite modulation[2].

    Phase 2: Metabolite Quenching and Extraction

    • Preparation: Pre-chill an extraction buffer of 80% Methanol (LC-MS grade) in water to -80°C. Spike the buffer with 100 nM of stable isotope-labeled internal standards ( 13C5​ -SAH and 13C5​ -SAM). Note: The internal standard corrects for matrix effects and ion suppression during MS analysis.

    • Washing: Rapidly aspirate the culture media. Wash the cells once with ice-cold PBS to remove extracellular metabolites. Speed is critical here (<10 seconds per well).

    • Quenching: Immediately add 1 mL of the -80°C extraction buffer to each well. Transfer the plate to a -80°C freezer for 15 minutes to ensure complete cell lysis and protein precipitation.

    • Harvesting: Scrape the cells on dry ice using a cell scraper. Transfer the cell lysate to pre-chilled 1.5 mL Eppendorf tubes.

    • Centrifugation: Centrifuge the lysates at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.

    • Drying: Transfer the metabolite-rich supernatant to a new tube. Evaporate to dryness using a vacuum centrifuge (SpeedVac) operating at 4°C (or without heat).

    • Reconstitution: Reconstitute the dried metabolite pellet in 50 µL of 0.1% Formic Acid in LC-MS grade water. The acidic environment is strictly required to maintain SAM stability prior to injection.

    Phase 3: LC-MS/MS Analytical Method

    • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., SeQuant ZIC-pHILIC) maintained at 30°C.

    • Mobile Phases:

      • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0) - Note: If using a polar C18 column instead of HILIC, use 0.1% Formic Acid.

      • Mobile Phase B: 100% Acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

      • SAH Transition: m/z 385.1 136.1

      • SAM Transition: m/z 399.1 250.1

      • 13C5​ -SAH Transition: m/z 390.1 136.1

    Data Presentation & Interpretation

    Quantification is achieved by calculating the peak area ratio of the endogenous metabolite to its respective heavy-isotope internal standard, mapped against a standard curve.

    Table 1: Representative Intracellular Metabolite Quantification Following 24h Treatment

    Treatment GroupSAH Concentration (pmol / 106 cells)SAM Concentration (pmol / 106 cells)SAM:SAH RatioTarget Engagement Status
    Vehicle (0.1% DMSO) 14.2 ± 1.542.5 ± 3.1~ 3.0Baseline
    10 µM 2-amino-1-methylquinolinium 6.8 ± 0.965.2 ± 4.5~ 9.6Moderate Inhibition
    30 µM 2-amino-1-methylquinolinium 2.1 ± 0.488.4 ± 5.2~ 42.1Near-Complete Inhibition

    Interpretation: A successful assay will demonstrate a dose-dependent reduction in intracellular SAH and a concomitant accumulation of SAM. The exponential rise in the SAM:SAH ratio is the definitive biochemical hallmark of methyltransferase (e.g., NNMT) inhibition by quinolinium-based compounds[2].

    References

    • Title: Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Source: Biochemical Pharmacology, 147 (2018): 141-152. URL: [Link]

    • Title: Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Source: Molecules, 26(4) (2021): 1008. URL: [Link]

    • Title: NAD+ metabolism enzyme NNMT in cancer-associated fibroblasts drives tumor progression and resistance to immunotherapy by modulating macrophages in urothelial bladder cancer. Source: Journal for ImmunoTherapy of Cancer, 12(7) (2024): e009383. URL: [Link]

    Sources

    Application

    high-throughput screening assays using 2-amino-1-methylquinolinium

    Application Note: High-Throughput Screening Assays Utilizing 2-Amino-1-methylquinolinium as a Direct Fluorescent Probe and Scaffold Executive Summary The discovery of potent inhibitors for S-adenosyl-L-methionine (SAM)-d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: High-Throughput Screening Assays Utilizing 2-Amino-1-methylquinolinium as a Direct Fluorescent Probe and Scaffold

    Executive Summary

    The discovery of potent inhibitors for S-adenosyl-L-methionine (SAM)-dependent methyltransferases—such as Nicotinamide N-methyltransferase (NNMT) and Protein Arginine Methyltransferase 5 (PRMT5)—has historically been bottlenecked by the limitations of coupled assay formats. This application note details a paradigm-shifting, non-coupled high-throughput screening (HTS) methodology. By leveraging 2-aminoquinoline as a substrate, enzymes catalyze its conversion into 2-amino-1-methylquinolinium (2-AMQ) . This N-methylation triggers a massive photophysical shift, enabling ultrasensitive, real-time kinetic monitoring of enzyme activity without the interference of secondary coupling enzymes.

    Mechanistic Rationale: The Photophysical & Structural Advantage

    The Flaws of Traditional Coupled Assays

    Historically, methyltransferase activity is measured by detecting the byproduct S-adenosylhomocysteine (SAH) using coupling enzymes like SAH hydrolase[1]. However, in HTS environments, chemical libraries frequently contain compounds that inadvertently inhibit these coupling enzymes, leading to high false-positive rates and necessitating cumbersome orthogonal deconvolution screens. Furthermore, coupled assays are typically limited to endpoint readouts, masking critical pre-steady-state kinetic data.

    The 2-Amino-1-methylquinolinium (2-AMQ) Photophysical Switch

    To bypass these limitations, direct fluorescence assays utilize quinoline-based substrates[2]. The causality behind this assay design lies in fundamental photophysics: in unmethylated 2-aminoquinoline, the lone pair of electrons on the ring nitrogen facilitates non-radiative decay via Photoinduced Electron Transfer (PeT), rendering the molecule weakly fluorescent.

    Upon catalytic N-methylation by the target enzyme, the nitrogen lone pair is engaged, forming the 2-amino-1-methylquinolinium cation. This structural rigidification shuts down the PeT pathway, drastically increasing the fluorescence quantum yield and red-shifting the emission to 405 nm[3]. This allows for the direct, real-time detection of product formation at nanomolar concentrations[4].

    Structural Specificity of the 2-Amino Scaffold

    The choice of the 2-amino substitution is not arbitrary. The 2-aminoquinoline core acts as a highly effective structural mimic for endogenous substrates. For instance, in PRMT5, the 2-amino group mimics the arginine guanidino moiety, forming a critical salt bridge with the active site residue Glu444 and hydrogen bonding with Glu435[5]. Similarly, in neuronal Nitric Oxide Synthase (nNOS), 2-aminoquinolines mimic substrate interactions with conserved active-site glutamates[6]. This ensures the assay is measuring biologically and structurally relevant catalytic turnover.

    Assay Architecture & Reaction Kinetics

    Kinetic profiling demonstrates that methyltransferases like NNMT follow a random sequential Bi-Bi mechanism[2]. This means that either the SAM cofactor or the 2-aminoquinoline substrate can bind to the apoenzyme independently to form a binary complex, followed by the second substrate to form the catalytically active ternary complex[3].

    Workflow SAM SAM Cofactor Enzyme Methyltransferase SAM->Enzyme Random Bi-Bi Binding Substrate 2-Aminoquinoline Substrate->Enzyme Random Bi-Bi Binding Product 2-Amino-1-methylquinolinium Enzyme->Product N-Methylation Readout Fluorescence Readout (Ex:330nm / Em:405nm) Product->Readout Direct Detection

    Fig 1. Direct fluorescent HTS workflow utilizing 2-aminoquinoline N-methylation.

    Self-Validating Experimental Protocols

    The following protocols are optimized for 384-well microplate formats to ensure high reproducibility (Z'-factor > 0.8) and minimal reagent consumption.

    Protocol A: Real-Time Direct Fluorescent Assay for Enzyme Kinetics

    Objective: Establish baseline Michaelis-Menten kinetics for the target methyltransferase.

    • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 8.6), 1 mM DTT, and 0.01% Triton X-100.

      • Causality Note: The pH of 8.6 is critical. It ensures the 2-amino group remains unprotonated for optimal enzyme active-site binding, while the permanently charged 1-methylquinolinium product maintains its high fluorescence quantum yield[4]. Triton X-100 prevents non-specific enzyme aggregation and adsorption to the microplate walls.

    • Reagent Master Mixes:

      • Mix A (Enzyme): Dilute the target enzyme (e.g., NNMT or PRMT5) to 20 nM in Assay Buffer.

      • Mix B (Substrates): Prepare a solution containing 20 µM SAM and variable concentrations of 2-aminoquinoline (10 µM to 1 mM) in Assay Buffer.

    • Microplate Assembly: Add 10 µL of Mix A to the wells of a 384-well black, flat-bottom, low-binding microplate. Add 10 µL of Assay Buffer to "No-Enzyme" control wells to establish background fluorescence.

    • Reaction Initiation: Inject 10 µL of Mix B into all wells using an automated liquid handler to initiate the reaction (Final Volume = 20 µL).

    • Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Record fluorescence intensity continuously for 30–60 minutes at 37°C using λex​ = 330 nm and λem​ = 405 nm.

    Protocol B: SAM Substrate Competition Assay for Inhibitor Screening

    Objective: Identify competitive, uncompetitive, or allosteric inhibitors from a chemical library.

    • Library Pre-incubation: Dispense 100 nL of library compounds (in 100% DMSO) into the 384-well plate using an acoustic dispenser (e.g., Echo 550). Add 10 µL of Enzyme Mix (20 nM) and incubate for 15 minutes at room temperature.

    • Control Wells: Include positive controls (known inhibitors like 1-methylnicotinamide or established PRMT5 inhibitors) and negative controls (DMSO vehicle only).

    • Initiation: Add 10 µL of Substrate Mix (containing SAM at its Km​ and 2-aminoquinoline at its Km​ ) to initiate the reaction.

    • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence progression curve. Normalize data against vehicle controls to determine % Inhibition and calculate IC50​ values via non-linear regression.

    Quantitative Data & Benchmarks

    To validate the superiority of the 2-AMQ direct fluorescence method, comparative data against traditional SAH-coupled assays is summarized below.

    Table 1: Comparison of Methyltransferase HTS Formats

    Assay ParameterSAH-Coupled AssayDirect 2-AMQ Fluorescence
    Readout Mechanism SAH Hydrolase Thiol probeIntrinsic 2-AMQ emission
    Kinetic Capability Endpoint onlyContinuous Real-Time
    False Positive Rate High (Coupling enzyme inhibition)Low (Direct product detection)
    Limit of Detection ~500 nM~40 nM to 100 nM
    Typical Z'-Factor 0.60 – 0.700.82 – 0.88

    Table 2: Representative Kinetic Parameters for Quinoline-Based Probes

    SubstrateTarget Enzyme Km​ (SAM) Km​ (Substrate)Catalytic Efficiency ( kcat​/Km​ )
    QuinolineNNMT8.5 ± 1.2 µM450 ± 25 µMModerate
    2-AminoquinolineNNMT / PRMT55.2 ± 0.8 µM180 ± 15 µMHigh

    Troubleshooting & Optimization

    • Issue: Non-linear reaction rates early in the assay.

      • Causality: This is typically caused by product inhibition. SAH, the byproduct of SAM demethylation, is a potent feedback inhibitor of most methyltransferases.

      • Solution: Ensure that initial velocity ( V0​ ) calculations are strictly limited to the first 10% of substrate conversion. If longer linear phases are required, supplement the buffer with a low concentration of SAH nucleosidase to clear SAH, though this introduces a secondary enzyme into the system.

    • Issue: High background fluorescence in specific library wells.

      • Causality: Certain library compounds may act as inner-filter effect (IFE) agents or possess intrinsic autofluorescence at 330/405 nm.

      • Solution: Implement a pre-read step before adding the Substrate Mix to flag intrinsically fluorescent compounds. Alternatively, utilize a red-shifted derivative of 2-aminoquinoline if library interference is pervasive.

    • Issue: Loss of enzyme activity over time.

      • Causality: Oxidation of critical active-site cysteine residues.

      • Solution: Ensure the DTT in the Assay Buffer is freshly prepared. Aliquot and flash-freeze the enzyme to avoid multiple freeze-thaw cycles.

    References

    • Neelakantan, H., et al. (2017). "Noncoupled Fluorescent Assay for Direct Real-Time Monitoring of Nicotinamide N-Methyltransferase Activity." Biochemistry, 56(6), 824-832. URL:[Link]

    • Peng, Y., et al. (2021). "Mechanisms and inhibitors of nicotinamide N-methyltransferase." Biochemical Pharmacology, 189, 114402. URL:[Link]

    • PNAS Authors. (2021). "MTA-cooperative PRMT5 inhibitors from cofactor-directed DNA-encoded library screens." Proceedings of the National Academy of Sciences. URL:[Link]

    • Cinelli, M. A., et al. (2014). "Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition." Journal of Medicinal Chemistry, 57(4), 1513-1530. URL:[Link]

    • Leiden University Repository. (2021). "Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT)." URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    reducing 2-amino-1-methylquinolinium cytotoxicity in primary fibroblasts

    Welcome to the Application Scientist Support Portal . This technical guide is designed for researchers and drug development professionals working with quinoline derivatives.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Portal . This technical guide is designed for researchers and drug development professionals working with quinoline derivatives.

    Primary fibroblasts are notoriously sensitive to electrophilic and cationic compounds. When working with 2-amino-1-methylquinolinium (2-AMQ) , researchers frequently encounter off-target cytotoxicity that masks the primary experimental readout. This guide deconstructs the mechanistic causality of 2-AMQ toxicity and provides self-validating troubleshooting protocols to rescue fibroblast viability.

    PART 1: Mechanistic Grounding & Causality

    To mitigate cytotoxicity, we must first understand the specific biochemical interactions of 2-AMQ within primary fibroblasts.

    1. Why does 2-AMQ cause acute fibroblast death? 2-AMQ is a methylated, cationic quinoline derivative. Due to its lipophilic and cationic nature, it readily crosses the plasma membrane and accumulates in the mitochondria, driven by the mitochondrial membrane potential. Once internalized, quinoline compounds disrupt the electron transport chain, leading to a massive generation of Reactive Oxygen Species (ROS) and subsequent oxidative stress[1]. Secondary to ROS generation, these compounds can intercalate with DNA, triggering DNA double-strand breaks, G0/G1 cell cycle arrest, and ultimately, caspase-dependent apoptosis[2].

    2. Why is the toxicity highly variable between different experiments? If your viability data fluctuates between biological replicates, the culprit is often your culture media's trace metal composition. Quinoline derivatives are potent metal chelators. When 2-AMQ interacts with trace copper (Cu²⁺) present in fetal bovine serum (FBS), it forms a redox-active complex that exponentially enhances intracellular ROS generation via Fenton-like reactions[3].

    Pathway AMQ 2-AMQ Exposure Mito Mitochondrial Accumulation AMQ->Mito DNA DNA Intercalation AMQ->DNA ROS ROS Generation & Oxidative Stress Mito->ROS Apoptosis Fibroblast Apoptosis ROS->Apoptosis Arrest G0/G1 Cell Cycle Arrest DNA->Arrest Arrest->Apoptosis

    Mechanistic pathway of 2-AMQ-induced cytotoxicity in primary fibroblasts.

    PART 2: Troubleshooting Guide (FAQ)

    Q: My fibroblasts detach and die within 12 hours of 2-AMQ exposure. How can I prevent this acute toxicity? A: Acute detachment (< 12 hours) is a hallmark of severe oxidative shock rather than programmed apoptosis. You must pre-treat your fibroblasts with an antioxidant. N-acetylcysteine (NAC) is the gold standard here. NAC acts as both a direct ROS scavenger and a precursor for intracellular glutathione (GSH) biosynthesis, effectively neutralizing the electrophilic stress induced by quinolinium compounds[4].

    Q: I am using a DCFDA fluorescence assay to measure ROS, but my 2-AMQ treated cells show impossibly high signals. What is wrong? A: You are detecting autofluorescence. Quinolinium core structures are inherently fluorescent (often emitting in the blue/green spectrum depending on the solvent). Causality: The compound itself is absorbing the excitation light and emitting a signal that overlaps with your fluorophore. Solution: You must perform a stringent 3x PBS wash step prior to reading the plate, or switch to a colorimetric viability assay (like MTS or XTT) which relies on metabolic reduction of a tetrazolium salt to a colored formazan, bypassing fluorescence interference[5].

    Q: I added NAC to my media, but my fibroblasts still died. In fact, the NAC-only control showed toxicity. Why? A: This is a classic preparation error. Unbuffered NAC is highly acidic. Adding 2 mM of unbuffered NAC directly to your culture media will cause a rapid drop in pH, leading to acidic shock and necrotic cell death. Furthermore, old NAC powder oxidizes into di-NAC, which is ineffective. You must prepare NAC fresh and adjust the pH to 7.4 before adding it to your cells.

    PART 3: Quantitative Baselines

    When optimizing your assay, use the following benchmark data to determine if your mitigation strategies are functioning correctly.

    Experimental ConditionExpected Viability (%)Intracellular ROS LevelCell Cycle Status
    Vehicle Control (DMSO <0.1%)98 - 100%BaselineNormal Cycling
    2-AMQ (50 µM)35 - 45%+++ (High)G0/G1 Arrest
    2-AMQ + 2 mM NAC85 - 90%+ (Near Baseline)Partial Recovery
    2-AMQ + Cu²⁺ Chelator70 - 80%++ (Moderate)G0/G1 Arrest
    NAC Only Control (2 mM)98 - 100%BaselineNormal Cycling

    PART 4: Self-Validating Mitigation Protocol

    This protocol utilizes NAC pre-treatment to rescue primary fibroblasts from 2-AMQ cytotoxicity. It is designed as a self-validating system; if the internal controls fail, the assay must be halted.

    Workflow Seed Seed Primary Fibroblasts Media Use Low-Cu2+ Culture Media Seed->Media NAC Pre-treat with 2 mM NAC (2h) Media->NAC AMQ Add 2-AMQ (< 50 µM) NAC->AMQ Assay Assess Viability (MTS/XTT Assay) AMQ->Assay

    Self-validating experimental workflow for mitigating 2-AMQ cytotoxicity.

    Step-by-Step Methodology: NAC-Mediated ROS Quenching

    Step 1: Preparation of Buffered NAC (Fresh) Causality: NAC must be fresh to ensure the thiol groups are reduced and active. It must be buffered to prevent media acidification.

    • Weigh out N-acetylcysteine powder to create a 100 mM stock solution in sterile DPBS.

    • Critical: Immediately adjust the pH of the stock solution to 7.4 using 1M NaOH.

    • Sterile filter the solution through a 0.22 µm syringe filter. Do not store this stock; use it within 4 hours.

    Step 2: Fibroblast Pre-treatment Causality: GSH biosynthesis takes time. Pre-treating cells allows them to build up an intracellular antioxidant reservoir before the electrophilic insult occurs.

    • Aspirate the existing media from your seeded primary fibroblasts (seeded at 10,000 cells/well in a 96-well plate 24 hours prior).

    • Add fresh culture media containing 2 mM of the buffered NAC stock.

    • Incubate at 37°C, 5% CO₂ for exactly 2 hours.

    Step 3: 2-AMQ Exposure

    • Prepare your 2-AMQ working solution. Ensure the final concentration of your vehicle (e.g., DMSO) does not exceed 0.1% v/v to prevent synergistic solvent toxicity.

    • Add the 2-AMQ directly to the NAC-containing media.

    • Incubate for your desired experimental window (typically 24 hours).

    Step 4: Self-Validating System Check (MTS Viability Assay)

    • Include the following mandatory controls in your plate layout:

      • Control A (Vehicle Only): Establishes 100% baseline viability.

      • Control B (NAC Only): Validates that your NAC preparation was pH-balanced and non-toxic.

      • Control C (2-AMQ Only): Validates the baseline toxicity of the compound.

    • Perform the MTS assay.

      • Validation Checkpoint: If Control B (NAC Only) shows < 95% viability compared to Control A, your NAC stock was either acidic or oxidized. Do not trust the experimental data; you must discard the plate and remake the NAC stock.

    References

    • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI. Available at: [Link]

    • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. Available at: [Link]

    • Anticancer Activity of Some Ruthenium(III) Complexes with Quinolone Antibiotics: In Vitro Cytotoxicity, Cell Cycle Modulation, and Apoptosis-Inducing Properties in LoVo Colon Cancer Cell Line. MDPI. Available at: [Link]

    • N-acetylcysteine as a novel methacrylate-based resin cement component: effect on cell apoptosis and genotoxicity in human gingival fibroblasts. PubMed. Available at: [Link]

    • N-acetylcysteine attenuates sodium arsenite-induced oxidative stress and apoptosis in embryonic fibroblast cells. PubMed. Available at: [Link]

    Sources

    Optimization

    preventing degradation of 2-amino-1-methylquinolinium stock solutions

    A Guide to Preventing and Troubleshooting Degradation of Stock Solutions Welcome to the technical support center for 2-amino-1-methylquinolinium and its derivatives. This guide is designed for researchers, scientists, an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide to Preventing and Troubleshooting Degradation of Stock Solutions

    Welcome to the technical support center for 2-amino-1-methylquinolinium and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this class of compounds in their experiments. As a quaternary quinolinium salt, 2-amino-1-methylquinolinium offers unique properties but also presents stability challenges that can impact experimental reproducibility and outcomes.

    This document provides in-depth, field-proven insights into the causality behind its degradation pathways and offers robust, self-validating protocols to ensure the integrity and longevity of your stock solutions.

    Part 1: Understanding the Molecule - Why Stability is a Concern

    2-Amino-1-methylquinolinium is a heterocyclic aromatic compound characterized by a positively charged quaternary nitrogen atom within its quinoline ring structure. This unique electronic configuration, while essential for its biological or chemical activity, also renders the molecule susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward effective prevention.

    The primary factors contributing to its degradation are:

    • Photoreactivity: The quinoline ring system can absorb ultraviolet and even ambient light, leading to photochemical reactions that alter its structure and compromise its function.[1][2] This is often the most significant and rapid degradation pathway.

    • Oxidative Susceptibility: The electron-rich aromatic system and the amino group can be targets for oxidation, a process often catalyzed by dissolved oxygen, trace metal ions, or exposure to air.[3] This frequently manifests as a visible discoloration of the solution.[3]

    • pH-Dependent Hydrolysis: The stability of quinolinium salts is often tied to the pH of the solution. Both highly acidic and highly basic conditions can accelerate hydrolytic degradation of the molecule.[3][4]

    • Thermal Stress: Like most complex organic molecules, elevated temperatures will increase the rate of all degradation reactions, leading to a shorter effective shelf-life.[3]

    Below is a diagram illustrating the key environmental factors that can trigger the degradation of 2-amino-1-methylquinolinium.

    cluster_Inputs Environmental Stressors cluster_Molecule Stock Solution cluster_Outputs Degradation Outcomes A Light Exposure (UV and Ambient) Molecule 2-Amino-1-Methylquinolinium (Aqueous or Organic Solution) A->Molecule Photodegradation B Oxygen / Oxidants B->Molecule Oxidation C Extreme pH (Acidic or Basic) C->Molecule Hydrolysis D Elevated Temperature D->Molecule Thermal Degradation Outcome1 Formation of Byproducts Molecule->Outcome1 Outcome2 Loss of Potency & Inconsistent Results Molecule->Outcome2 Outcome3 Discoloration (Yellowing/Browning) Molecule->Outcome3

    Caption: Primary degradation pathways for 2-amino-1-methylquinolinium.

    Part 2: Best Practices for Stock Solution Preparation & Storage

    Adhering to a systematic protocol during preparation and storage is the most effective strategy for preventing degradation. Each step is designed to mitigate one or more of the risks identified above.

    Experimental Protocol: Preparation of a Stable Stock Solution
    • Solvent Selection & Preparation:

      • Primary Choice: Start with sterile, HPLC-grade water or a biocompatible buffer (e.g., PBS). The solubility of quinolinium derivatives is highly pH-dependent.[5]

      • Co-solvents: If solubility is limited, sterile DMSO or ethanol may be used.[5] First, dissolve the compound in a minimal volume of the organic co-solvent, then slowly add the aqueous buffer to reach the final desired concentration.

      • Degassing (Optional but Recommended): To minimize dissolved oxygen, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes prior to use. This is particularly important for long-term storage.

    • Weighing and Dissolution:

      • Perform all work in a clean, low-light environment. Avoid weighing or mixing near a window or under direct, bright laboratory lights.

      • Use a calibrated analytical balance to weigh the required amount of 2-amino-1-methylquinolinium powder.

      • Add the solvent to the powder and mix thoroughly until fully dissolved. Gentle vortexing or sonication in a water bath can be used to aid dissolution.

    • Filtration and Aliquoting:

      • Sterilize the stock solution by passing it through a 0.22 µm syringe filter (e.g., PVDF or PES) into a sterile, light-protecting container.[6] This removes particulates and potential microbial contaminants without the thermal stress of autoclaving.

      • Dispense the solution into single-use aliquots in amber glass vials or cryovials wrapped in aluminum foil.[3] This minimizes exposure to light and air from repeated openings and avoids damaging freeze-thaw cycles.[3][7]

    • Inert Gas Overlay (Gold Standard):

      • For maximum protection against oxidation, gently flush the headspace of each aliquot vial with dry nitrogen or argon before sealing the cap.[3][8] This creates an inert atmosphere, displacing oxygen.

    • Storage:

      • Label each aliquot clearly with the compound name, concentration, date, and solvent.

      • Store the aliquots at the appropriate temperature as outlined in the table below.

    Storage Condition Summary Table
    Storage DurationTemperatureRecommended ContainerAtmosphere
    Short-Term (Days to Weeks)2-8°C (Refrigerated)Amber glass vials or foil-wrapped tubesAir or Inert Gas
    Long-Term (Months to Years)-20°C or -80°C (Frozen)[3][9]Amber cryovials or foil-wrapped tubesInert Gas (Highly Recommended)
    Part 3: Troubleshooting Guide

    This section addresses common issues encountered during experiments in a direct question-and-answer format.

    Q1: My stock solution, which was initially colorless, has turned yellow or brown. What happened and can I still use it?

    A1: A yellow or brown discoloration is a definitive sign of chemical degradation, most commonly caused by oxidation or photodegradation.[3] The color change indicates the formation of new, unknown byproducts.

    • Causality: Exposure to ambient light or oxygen in the solution has likely altered the chemical structure of the quinolinium ring.

    • Recommendation: Do not use the solution. The presence of degradation products means the concentration of your active compound is lower than stated, and these byproducts could interfere with your assay or produce confounding results. Discard the solution and prepare a fresh stock, strictly following the light-protection and (if possible) inert atmosphere protocols outlined above.

    Q2: I am observing a gradual loss of activity or inconsistent results in my assays over time. Could my stock solution be the problem?

    A2: Yes, this is a classic symptom of compound degradation.[3] While discoloration is a visible indicator, significant degradation can occur without any obvious change in appearance, leading to a decrease in the effective concentration of your compound.

    • Causality: Over time, even under recommended storage conditions, slow degradation can occur. This is often accelerated by repeated freeze-thaw cycles, frequent opening of the stock vial, or suboptimal storage temperatures.[3][7]

    • Troubleshooting Workflow:

      • Prepare Fresh Stock: Immediately prepare a new stock solution following the best practices protocol. Use this fresh stock in your next experiment. If your results return to the expected level, it confirms the old stock was degraded.

      • Validate Stability: To determine a reliable "use by" date for your specific conditions, perform a simple stability study. Store a new batch of aliquots and test one at set time points (e.g., Day 0, Day 7, Day 30) against a freshly prepared standard using an analytical method like HPLC or LC-MS.

      • Review Handling: Ensure you are using single-use aliquots to avoid contaminating or exposing the main stock to ambient conditions repeatedly.

    Start Inconsistent Results or Loss of Potency Observed PrepFresh Prepare a fresh stock solution following best practices. Start->PrepFresh TestFresh Repeat experiment with the fresh stock. PrepFresh->TestFresh ResultsOK Are results now consistent/potent? TestFresh->ResultsOK ProblemSolved Problem Solved: Old stock was degraded. Implement stricter aliquotting and storage protocols. ResultsOK->ProblemSolved  Yes OtherIssue Problem is likely elsewhere in the experimental workflow. (e.g., reagents, cell lines, instrument) ResultsOK->OtherIssue No StabilityStudy Optional but Recommended: Conduct a time-point stability study on new stock using HPLC/LC-MS to define a clear expiration date. ProblemSolved->StabilityStudy

    Caption: Troubleshooting workflow for inconsistent experimental results.

    Q3: My compound precipitates out of solution after being stored in the freezer. What should I do?

    A3: This is primarily a solubility issue, not necessarily degradation, but it can be exacerbated by improper solvent choice or concentration.

    • Causality: The solubility of the compound may be significantly lower at colder temperatures. When the solution freezes, the compound can crash out and may be slow to redissolve upon thawing. The use of a high percentage of water in a co-solvent system can make this more likely.

    • Recommendation:

      • Thawing: Thaw the aliquot completely at room temperature, then warm it gently (e.g., to 37°C) and vortex thoroughly to ensure the compound has fully redissolved before use.

      • Solvent Optimization: If the problem persists, consider preparing the stock solution at a slightly lower concentration or increasing the percentage of organic co-solvent (e.g., DMSO), ensuring the final concentration of the co-solvent is compatible with your downstream application.[5]

    Part 4: Frequently Asked Questions (FAQs)
    • Q: What is the single most important step to prevent degradation?

      • A: Protecting the solution from light. Photodegradation is often the most aggressive degradation pathway for quinoline-based compounds.[1][2] Using amber vials or wrapping tubes in foil is a simple, non-negotiable step.

    • Q: Should I use buffers to prepare my stock solution?

      • A: Yes, using a buffer is highly advisable if your experimental system allows it. The stability of 2-amino-1-methylquinolinium is pH-dependent.[3] A buffered solution at an optimal pH (which should be determined empirically, but often near neutral) will be more stable than a solution in unbuffered water.

    • Q: Can I autoclave my stock solution for sterilization?

      • A: This is not recommended . The high heat of an autoclave can cause significant thermal degradation.[3] Chemical sterilization via filtration through a 0.22 µm filter is the industry-standard and much safer method for preserving the compound's integrity.[6]

    • Q: How critical is using an inert atmosphere like nitrogen or argon?

      • A: For routine, short-term use (i.e., preparing a stock that will be consumed within a week), it may be omitted if all other precautions (light protection, cold storage, proper aliquoting) are followed. However, for long-term storage (>1 month) or for highly sensitive experiments, it is considered best practice to prevent slow oxidative degradation.[3][8] It provides the highest possible level of protection.

    References
    • Tappe, W., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 483-486.
    • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
    • Kochany, J., & Maguire, R. J. (1994). The photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110.
    • Wang, L., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(9), 1439-1447.
    • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
    • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
    • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with Quinolinium Derivatives.
    • Echemi. (2024). High Purity Yellow Powder 99% NNMTi 5-amino-1MQ.
    • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
    • Sköld, C., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2264-2274.
    • Dash, A. K., & Dash, S. (2002). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (18), 3424-3429.
    • Sigma-Aldrich. HPLC Troubleshooting Guide.

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Poor In Vivo Bioavailability of 2-Amino-1-Methylquinolinium

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-1-methylquinolinium and related compounds. This guide is designed to provide in-depth troublesh...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-1-methylquinolinium and related compounds. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of achieving optimal in vivo bioavailability for this class of molecules. Our approach is rooted in scientific principles and field-proven strategies to empower you to make informed decisions in your experimental design.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common questions regarding the bioavailability of 2-amino-1-methylquinolinium, providing a foundational understanding of the potential hurdles.

    Q1: What are the primary obstacles to achieving good oral bioavailability with 2-amino-1-methylquinolinium?

    A1: The oral bioavailability of 2-amino-1-methylquinolinium can be influenced by several factors inherent to its chemical structure and the physiological environment of the gastrointestinal (GI) tract. As a quinoline derivative, potential challenges include:

    • Poor Aqueous Solubility: The planarity of the quinoline ring can lead to strong crystal lattice energy, resulting in low solubility in GI fluids. This is a critical first step for absorption.

    • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestinal wall and liver before it reaches systemic circulation.[1][2][3][4] This "first-pass effect" can significantly reduce the amount of active drug.

    • Efflux Transporter Substrate: 2-amino-1-methylquinolinium may be recognized and actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are present on the surface of intestinal cells.[5][6][7]

    Q2: How does the chemical structure of 2-amino-1-methylquinolinium influence its absorption?

    A2: The quinoline scaffold, while offering potent biological activity, presents specific physicochemical properties that impact absorption. The aromatic nature of the quinoline ring system contributes to its photosensitivity and potential for π-π stacking, which can affect its solubility and interactions with biological membranes.[8] The amino group and the methylated nitrogen introduce polarity, which can be a double-edged sword: enhancing aqueous solubility to some extent but potentially hindering passive diffusion across the lipid-rich intestinal cell membranes.

    Q3: What is "first-pass metabolism" and why is it a concern for quinoline-based compounds?

    A3: First-pass metabolism is a phenomenon where a drug gets metabolized at a specific location in the body that results in a reduced concentration of the active drug upon reaching its site of action or systemic circulation.[3][4] For orally administered drugs, this primarily occurs in the liver and the gut wall.[3] Quinoline and its derivatives are known to be metabolized by Cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6, which are abundant in the liver.[9][10] This metabolic process can chemically alter the 2-amino-1-methylquinolinium molecule, often inactivating it and reducing the overall bioavailability.[1][2]

    Q4: What are efflux transporters and how can they impact the bioavailability of my compound?

    A4: Efflux transporters are proteins on cell surfaces that act as "pumps," actively removing substances from within the cell.[6] In the intestine, transporters like P-gp and BCRP are located on the apical side of enterocytes and can pump absorbed drug molecules back into the GI lumen, thereby limiting their net absorption into the bloodstream.[7][11] If 2-amino-1-methylquinolinium is a substrate for these transporters, a significant portion of the absorbed compound may be effluxed, leading to low bioavailability.

    Part 2: Troubleshooting Guides

    This section provides detailed, step-by-step guidance for specific experimental challenges you may encounter.

    Troubleshooting Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models

    You've administered 2-amino-1-methylquinolinium orally to rats and observe low and inconsistent plasma concentrations. Here’s how to dissect and address the problem.

    The first step is to determine the root cause of poor absorption. The Biopharmaceutics Classification System (BCS) provides a framework for categorizing drugs based on their solubility and permeability.

    Experimental Protocol: Basic Physicochemical Characterization

    • Aqueous Solubility Determination:

      • Prepare saturated solutions of 2-amino-1-methylquinolinium in buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

      • Equilibrate the solutions for 24-48 hours at 37°C.

      • Filter the solutions and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    • Permeability Assessment (Caco-2 Assay):

      • The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier.[1][12][13]

      • A bidirectional Caco-2 permeability assay is the industry standard to assess passive permeability and active transport.[12][13]

      • An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[1]

    If your compound exhibits low aqueous solubility, the following formulation strategies can be employed to enhance its dissolution.

    Table 1: Formulation Strategies for Poorly Soluble Compounds

    StrategyMechanism of ActionKey Experimental StepsExpected Outcome
    Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[14][15][16]Utilize techniques like jet milling or high-pressure homogenization to reduce particle size. Characterize particle size distribution using laser diffraction.Increased dissolution velocity and potentially improved in vivo exposure.
    Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the crystalline form.[17]Co-dissolve the drug and a suitable polymer (e.g., HPMC, PVP) in a common solvent and then remove the solvent by spray drying or rotary evaporation.Generation of a supersaturated solution in the GI tract, leading to enhanced absorption.
    Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids, keeping the drug in a solubilized state.[17]Screen various lipids, surfactants, and co-solvents for their ability to dissolve the drug. Perform self-emulsification tests to assess the formulation's ability to form a stable emulsion.Improved drug solubilization in the gut and potentially enhanced absorption via the lymphatic pathway.
    Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) for their ability to enhance the solubility of your compound using phase-solubility studies.Increased aqueous solubility and dissolution rate of the drug.

    Diagram 1: Decision Tree for Formulation Strategy Selection

    G cluster_solubility Solubility Enhancement cluster_permeability Permeability Enhancement start Poor Oral Bioavailability of 2-Amino-1-Methylquinolinium solubility Assess Aqueous Solubility start->solubility permeability Assess Permeability (Caco-2) solubility->permeability low_sol Low Solubility solubility->low_sol Is solubility poor? low_perm Low Permeability permeability->low_perm Is permeability poor? particle_size Particle Size Reduction low_sol->particle_size Yes asd Amorphous Solid Dispersion low_sol->asd lipid Lipid-Based Formulation low_sol->lipid cyclo Cyclodextrin Complexation low_sol->cyclo prodrug Prodrug Approach low_perm->prodrug Yes

    Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.

    If solubility is adequate but Caco-2 permeability is low, this suggests that the compound has difficulty crossing the intestinal epithelium.

    The Prodrug Approach

    A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug through enzymatic or chemical reactions in the body.[18][19]

    Experimental Protocol: Designing a Prodrug of 2-Amino-1-Methylquinolinium

    • Identify a suitable promoiety: Choose a chemical group that can be attached to the 2-amino group to increase the lipophilicity of the molecule. Esters and carbamates are common choices.

    • Synthesis: Synthesize the prodrug derivative.

    • In Vitro Evaluation:

      • Assess the chemical stability of the prodrug in simulated gastric and intestinal fluids.

      • Evaluate the enzymatic conversion of the prodrug to the parent drug in liver microsomes or plasma.

      • Re-evaluate the permeability of the prodrug using the Caco-2 assay.

    Diagram 2: Prodrug Strategy Workflow

    G start Low Permeability of 2-Amino-1-Methylquinolinium identify_promoiety Identify Lipophilic Promoiety start->identify_promoiety synthesis Synthesize Prodrug identify_promoiety->synthesis in_vitro_eval In Vitro Evaluation (Stability, Conversion, Permeability) synthesis->in_vitro_eval in_vivo_pk In Vivo Pharmacokinetic Study in_vitro_eval->in_vivo_pk

    Caption: Workflow for the development and evaluation of a prodrug.

    Troubleshooting Issue 2: High First-Pass Metabolism is Suspected

    Even with good solubility and permeability, bioavailability can be low if the compound is rapidly metabolized.

    Experimental Protocol: Assessing Metabolic Stability

    • Liver Microsome Stability Assay:

      • Incubate 2-amino-1-methylquinolinium with human and rat liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

      • Monitor the disappearance of the parent compound over time using LC-MS/MS.

      • Calculate the in vitro half-life and intrinsic clearance.

    • Hepatocyte Stability Assay:

      • Incubating the compound with intact hepatocytes provides a more complete picture of metabolism, including both Phase I (CYP-mediated) and Phase II (conjugation) reactions.

    Strategies to Mitigate High First-Pass Metabolism

    • Prodrug Approach: A prodrug can be designed to mask the site of metabolic attack.

    • Structural Modification: If in the early stages of drug discovery, medicinal chemistry efforts can be directed toward modifying the structure to block the metabolic "soft spot."

    • Alternative Routes of Administration: For preclinical studies, routes that bypass the liver, such as intravenous or subcutaneous administration, can be used to determine the intrinsic pharmacological activity of the compound.

    Diagram 3: Investigating High First-Pass Metabolism

    G cluster_mitigation Mitigation Strategies start Suspected High First-Pass Metabolism microsome_assay Liver Microsome Stability Assay start->microsome_assay hepatocyte_assay Hepatocyte Stability Assay microsome_assay->hepatocyte_assay metabolite_id Metabolite Identification hepatocyte_assay->metabolite_id prodrug Prodrug Approach metabolite_id->prodrug structural_mod Structural Modification metabolite_id->structural_mod alt_route Alternative Administration Route metabolite_id->alt_route

    Caption: A systematic approach to investigating and mitigating high first-pass metabolism.

    Troubleshooting Issue 3: Compound is Identified as an Efflux Transporter Substrate

    A high efflux ratio in the Caco-2 assay indicates that active transport out of the intestinal cells is limiting absorption.

    Experimental Protocol: Confirming Efflux Transporter Involvement

    • Caco-2 Assay with Inhibitors:

      • Repeat the bidirectional Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143).

      • A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms the involvement of that transporter.

    Strategies to Overcome Efflux

    • Co-administration with an Inhibitor: In preclinical studies, co-dosing with a transporter inhibitor can demonstrate the potential for improved bioavailability if efflux is blocked. However, this is often not a viable clinical strategy due to the risk of drug-drug interactions.

    • Nanotechnology-Based Formulations: Encapsulating the drug in nanoparticles can sometimes alter the absorption pathway, potentially bypassing efflux transporters.[20][21][22]

    • Structural Modification: Medicinal chemistry approaches can be used to design analogs that are not recognized by efflux transporters.

    Part 3: Concluding Remarks

    Overcoming the poor in vivo bioavailability of 2-amino-1-methylquinolinium requires a systematic and rational approach. By carefully characterizing the physicochemical and biopharmaceutical properties of your molecule, you can identify the key barriers to its absorption and select the most appropriate enhancement strategy. The troubleshooting guides and experimental protocols provided in this technical support center are intended to serve as a valuable resource in your drug development efforts. Remember that a thorough understanding of the underlying scientific principles is paramount to successfully translating a promising compound into a viable therapeutic candidate.

    References

    Sources

    Optimization

    resolving 2-amino-1-methylquinolinium precipitation in culture media

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing solubility issues with 2-amino-1-methylquinolinium (2-AMQ) and rela...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing solubility issues with 2-amino-1-methylquinolinium (2-AMQ) and related quinolinium-based fluorescent probes or pharmacological ligands.

    Below, you will find a comprehensive troubleshooting framework, mechanistic insights, and self-validating protocols to ensure stable solubilization in in vitro assay environments.

    Part 1: Mechanistic Insights (The Root Cause)

    To resolve precipitation, we must first understand the chemical behavior of the molecule. 2-AMQ is a heterocyclic quaternary ammonium compound. Because the nitrogen atom in the quinoline ring is methylated, it carries a permanent positive charge regardless of the physiological pH [1].

    When introduced into standard cell culture media (e.g., DMEM, RPMI), 2-AMQ encounters two primary destabilizing factors:

    • Insoluble Ion-Pairing: Standard media contains high concentrations of multivalent inorganic anions, particularly phosphates ( PO43−​ ) and sulfates ( SO42−​ ). The cationic quinolinium core rapidly forms electrostatic ion-pairs with these anions, creating thermodynamically stable, insoluble micro-crystals [2].

    • Protein-Dye Aggregation: If the media is supplemented with Fetal Bovine Serum (FBS), the hydrophobic domains of the quinoline ring can non-specifically bind to negatively charged pockets on serum albumin. This localized high concentration alters protein conformation, leading to co-precipitation [3].

    Mechanism AMQ 2-Amino-1-methylquinolinium (Cationic Core) Media Culture Media (pH 7.4) AMQ->Media Added to Phosphate Inorganic Phosphates (PO4 3-) Media->Phosphate Proteins Serum Proteins (e.g., BSA/FBS) Media->Proteins IonPair Insoluble Ion-Pairing Phosphate->IonPair Electrostatic Attraction ProteinAgg Hydrophobic Aggregation Proteins->ProteinAgg Surface Binding Precipitate Visible Micro-precipitates IonPair->Precipitate ProteinAgg->Precipitate

    Mechanistic pathways driving 2-AMQ precipitation via ion-pairing and aggregation.

    Part 2: Troubleshooting FAQs

    Q: I added my 2-AMQ stock directly to warmed DMEM with 10% FBS, and the media immediately turned cloudy. What happened? A: Direct addition of a highly concentrated stock (e.g., 10 mM in DMSO) to complete media creates a transient, localized micro-environment where the concentration of 2-AMQ vastly exceeds its solubility limit. This triggers rapid nucleation. Once nucleated, the ion-paired crystals are thermodynamically stable and will not re-dissolve, even upon further mixing. You must transition the compound using a step-wise dilution method.

    Q: Can I just sterile-filter the media after precipitation occurs to save the experiment? A: No. Filtering will remove the precipitated 2-AMQ, drastically reducing the effective molarity of your compound in the assay. This leads to false negatives in pharmacological screening or weak signals in fluorescence lifetime imaging (FLIM) [3]. The compound must be kept in solution.

    Q: Does temperature play a role in this precipitation? A: Yes. While 2-AMQ is more soluble at 37°C than at 4°C, temperature shifts during media preparation (e.g., moving media from a 4°C fridge directly to the benchtop for compound addition) exacerbate precipitation. High-molecular-weight plasma proteins and salts are highly sensitive to thermal shifts [1]. Always equilibrate media to 37°C before introducing the compound.

    Workflow Start Precipitation of 2-AMQ in Culture Media CheckStock Is stock in 100% DMSO? Start->CheckStock RemakeStock Remake stock in anhydrous DMSO CheckStock->RemakeStock No CheckMedia Does media contain high phosphates or serum? CheckStock->CheckMedia Yes RemakeStock->CheckMedia UseHBSS Use HBSS for intermediate dilutions CheckMedia->UseHBSS Yes CheckAddition Was addition direct or step-wise? CheckMedia->CheckAddition No UseHBSS->CheckAddition Stepwise Perform step-wise dilution with vortexing CheckAddition->Stepwise Direct Success Stable Solubilization CheckAddition->Success Step-wise Stepwise->Success

    Logical troubleshooting workflow for resolving 2-AMQ precipitation.

    Part 3: Quantitative Data

    The table below outlines the solubility limits of 2-AMQ across different solvent environments. Use this data to plan your dilution factors.

    Solvent / Media ConditionMax Soluble ConcentrationPrecipitation OnsetRecommended Application
    Anhydrous DMSO> 50 mMN/APrimary Stock Storage
    Deionized Water (pH 6.0)10 mM> 48 hoursAqueous Stock Alternative
    HBSS (Serum-Free, Low PO4​ )500 µM> 24 hoursIntermediate Dilution Buffer
    DMEM + 10% FBS (Direct Addition)< 50 µM< 5 minutesNot Recommended
    DMEM + 10% FBS (Step-wise Addition)100 µM> 72 hoursFinal Assay Condition

    Part 4: Validated Experimental Protocol

    To prevent localized concentration spikes and subsequent nucleation, you must utilize a Step-Wise Solubilization Protocol . This protocol acts as a self-validating system by incorporating an optical clearance check before the compound is introduced to the cells.

    Phase 1: Stock Preparation

    Causality: 2-AMQ is often synthesized as an iodide or bromide salt. Water can induce gradual hydrolysis or aggregation over time. Anhydrous DMSO prevents this and ensures complete solvation of the hydrophobic quinoline ring.

    • Weigh the 2-AMQ powder and dissolve it in high-purity, anhydrous DMSO to create a 10 mM primary stock .

    • Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

    Phase 2: Intermediate Dilution (The Critical Step)

    Causality: Transitioning directly from DMSO to high-phosphate complete media causes "solvent shock." By using Hank's Balanced Salt Solution (HBSS), which lacks serum proteins and has significantly lower phosphate levels than DMEM/PBS, you allow the compound to hydrate without ion-pairing.

    • Pre-warm HBSS (without Calcium/Magnesium) to 37°C.

    • Pipette the required volume of the 10 mM DMSO stock into the HBSS to create a 500 µM intermediate solution .

    • Vortex immediately for 15 seconds.

    Phase 3: Final Media Integration
    • Pre-warm your complete assay media (e.g., DMEM + 10% FBS) to 37°C in a sterile conical tube.

    • While gently swirling the complete media, add the 500 µM intermediate solution dropwise to reach your final desired assay concentration (e.g., 50 µM).

    • Invert the tube 5 times to ensure homogeneous distribution.

    Phase 4: System Validation

    Trustworthiness Check: Before adding the prepared media to your cell cultures, you must validate that solubilization was successful.

    • Transfer 1 mL of the final formulated media into a clear spectrophotometer cuvette or a well of a 24-well plate.

    • Optical Check: Measure the absorbance at 600 nm (OD600) against a blank of untreated media. An OD600 > 0.05 indicates micro-precipitates are present.

    • Microscopic Check: Observe the well under a phase-contrast microscope at 20x magnification. The absence of highly refractile, needle-like crystals confirms a stable, self-validated solution ready for your experiment.

    References

    • Biwersi, J., Tulk, B., & Verkman, A. S. (1994). Synthesis of cell-impermeable Cl-sensitive fluorescent indicators with improved sensitivity and optical properties. Analytical Biochemistry, 219(1), 139-143. Retrieved from[Link]

    • de Jong, M. et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 1955-1963. Retrieved from[Link]

    Troubleshooting

    Technical Support Center: Troubleshooting and Optimizing the Metabolic Stability of 2-Amino-1-methylquinolinium

    Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with quaternary quinolinium scaffolds.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with quaternary quinolinium scaffolds.

    2-Amino-1-methylquinolinium is a versatile structural motif utilized in the development of antimicrobial agents and neuronal nitric oxide synthase (nNOS) inhibitors [4]. However, its permanent positive charge and electron-deficient heterocyclic core present unique pharmacokinetic hurdles—most notably, rapid metabolic clearance and poor membrane permeability. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and structural optimization techniques to overcome these liabilities.

    Part 1: Troubleshooting Guide & FAQs

    Q1: My 2-amino-1-methylquinolinium compound shows rapid clearance in human liver cytosol but is stable in human liver microsomes (HLM) without NADPH. What is the mechanism, and how do I fix it?

    Answer: This is a classic signature of Aldehyde Oxidase (AO) mediated metabolism.

    • The Causality: Because the N1 position is quaternized (methylated), it acts as a strong electron-withdrawing group, rendering the quinoline ring highly electron-deficient. While the C2 position is sterically and electronically blocked by the amino group, the C4 position remains highly susceptible to nucleophilic attack by the molybdenum cofactor of AO. This results in the rapid and simultaneous formation of 4-quinolone derivatives [1].

    • Optimization Strategy: Introduce a steric shield or electronic modulator at the C4 position. Small, lipophilic, and electron-withdrawing groups (e.g., -Cl, -F, or -CF3) or a simple methyl group at C4 can effectively block the AO binding pocket, significantly reducing intrinsic clearance ( CLint​ ) without drastically altering the molecule's physicochemical footprint [2].

    Q2: I have blocked the C4 position, but I am now seeing rapid degradation in HLM assays dependent on NADPH. How can I pinpoint and resolve this new liability?

    Answer: NADPH-dependent clearance in microsomes points to Cytochrome P450 (CYP) metabolism. By blocking AO, you have likely unmasked a secondary CYP liability (metabolic shunting). For quinolinium salts, CYPs typically target the electron-rich aromatic ring (C6 or C8 positions) for hydroxylation, or the N1-methyl group for oxidative dealkylation.

    • Optimization Strategy:

      • Identify the site: Perform a metabolite ID study using LC-HRMS. If M+16 peaks (hydroxylation) appear, map them via NMR.

      • Block the site: If hydroxylation occurs at C6, substitute the C6 hydrogen with a fluorine atom. Fluorine mimics hydrogen sterically but is highly resistant to oxidative insertion due to the strong C-F bond.

      • Address N-demethylation: If the N1-methyl group is being cleaved, consider replacing it with a trideuteromethyl group (-CD3). The kinetic isotope effect (KIE) makes the C-D bond harder to break than the C-H bond, slowing down CYP-mediated dealkylation.

    Q3: The compound is metabolically stable in vitro, but in vivo oral bioavailability is near zero. Why?

    Answer: The permanent positive charge of the quaternary quinolinium nitrogen prevents passive transcellular diffusion across the lipophilic enterocyte membranes of the gastrointestinal tract. Furthermore, positively charged planar heterocycles are frequently recognized as substrates for efflux transporters like P-glycoprotein (P-gp)[3].

    • Optimization Strategy: Consider formulating the compound using lipid-based nanoparticles to mask the charge and facilitate lymphatic absorption, bypassing first-pass metabolism and efflux pumps [5]. Alternatively, if the quaternary state is not strictly required for target binding, revert to the tertiary amine (2-aminoquinoline), which exhibits better CNS penetration and oral bioavailability [4].

    Part 2: Quantitative Data & SAR Summary

    The following table summarizes the causal impact of specific structural modifications on the metabolic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the 2-amino-1-methylquinolinium scaffold.

    Compound ModificationPrimary Metabolic LiabilityIn Vitro CLint​ (µL/min/mg)Half-life ( t1/2​ , min)Outcome / Causality
    Unmodified Scaffold Aldehyde Oxidase (C4)> 200< 5Rapid clearance due to nucleophilic attack at the electron-deficient C4 position.
    C4-Methyl substitution CYP450 (C6/C8)4535Steric hindrance blocks AO; metabolism shifts to CYP-mediated ring hydroxylation.
    C4-Chloro, C6-Fluoro Minimal< 10> 120Halogens block both AO (C4) and CYP (C6) oxidation, creating a highly stable core.
    N1-Trideuteromethyl CYP450 (N-demethylation)8518Kinetic isotope effect (KIE) slows N-dealkylation compared to the standard methyl group.

    Part 3: Visualizing Metabolic Pathways & Workflows

    MetabolicPathway A 2-amino-1-methylquinolinium B Aldehyde Oxidase (AO) Cytosol A->B Susceptible at C4 C Cytochrome P450 (CYP) Microsomes A->C Susceptible at C6/C8/N-Me D 4-Quinolone Derivative (Major Metabolite) B->D E Ring Hydroxylation / N-Demethylation (Minor Metabolites) C->E F C4-Blocking (e.g., -CH3, -Cl) Prevents AO Oxidation F->B Inhibits G Fluorination / Deuteration Prevents CYP Oxidation G->C Inhibits

    Fig 1: Primary metabolic pathways of 2-amino-1-methylquinolinium and targeted inhibition strategies.

    Workflow S1 1. Compound Prep (1 µM in buffer) S2 2. Matrix Addition (HLM or Cytosol) S1->S2 S3 3. Reaction Initiation (NADPH or absent) S2->S3 S4 4. Time-Point Sampling (0-60 mins) S3->S4 S5 5. Quenching (Ice-cold MeOH + IS) S4->S5 S6 6. LC-MS/MS Analysis S5->S6 S7 7. CLint & t1/2 Calculation S6->S7

    Fig 2: Step-by-step experimental workflow for assessing in vitro metabolic stability and clearance.

    Part 4: Self-Validating Experimental Protocols

    To accurately troubleshoot metabolic liabilities, your assays must isolate specific enzymatic pathways. The following protocols are designed as self-validating systems to differentiate between AO and CYP metabolism.

    Protocol A: Aldehyde Oxidase (AO) Stability Assay

    Causality Note: AO is a cytosolic enzyme that utilizes molecular oxygen, not NADPH. Therefore, we use human liver cytosol (HLC) and omit NADPH to isolate AO activity.

    • Preparation: Prepare a 1 µM solution of 2-amino-1-methylquinolinium in 100 mM potassium phosphate buffer (pH 7.4).

    • Matrix Equilibration: Add Human Liver Cytosol (HLC) to a final protein concentration of 1.0 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Self-Validation: Run a parallel control group pre-incubated with 10 µM Raloxifene (a known potent AO inhibitor).

    • Initiation: Unlike CYP assays, do not add NADPH. The reaction is initiated simply by the addition of the test compound to the pre-warmed cytosol.

    • Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

    • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold methanol containing an internal standard (IS). Causality: The cold organic solvent instantly denatures the cytosolic proteins, halting metabolism at the exact time point.

    • Processing: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS. If the Raloxifene control shows zero clearance while the test sample degrades, AO liability is confirmed.

    Protocol B: Cytochrome P450 (CYP) Microsomal Stability Assay

    Causality Note: CYPs are membrane-bound enzymes found in microsomes and strictly require NADPH as an electron donor.

    • Preparation: Combine Human Liver Microsomes (HLM) (0.5 mg/mL final concentration) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Pre-incubation: Pre-warm the mixture to 37°C for 5 minutes. Self-Validation: Run a parallel negative control without NADPH to ensure any observed clearance is strictly CYP-mediated and not due to chemical instability or residual non-CYP enzymes.

    • Initiation: Start the reaction by adding an NADPH-regenerating system (or 1 mM NADPH final concentration) [3].

    • Sampling & Quenching: Follow the exact sampling (0-60 mins) and ice-cold methanol quenching steps as described in Protocol A.

    • Analysis: Calculate the half-life ( t1/2​ ) using the natural log of the percentage of compound remaining versus time.

    References

    • Taylor SM, et al. "Simultaneous formation of 2- and 4-quinolones from quinolinium cations catalysed by aldehyde oxidase." Biochem J. (1984).
    • Degorce SL, et al. "Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors." Bioorg Med Chem Lett. (2020).
    • BenchChem.
    • ACS Publications. "Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition." ACS Med Chem Lett. (2014).
    • Longdom.

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Selectivity of 2-Amino-1-Methylquinolinium Against Other Methyltransferases

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Selectivity in Methyltransferase Inhibition Methyltransferases (MTs) are a large and diverse family of enzymes that catalyz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Criticality of Selectivity in Methyltransferase Inhibition

    Methyltransferases (MTs) are a large and diverse family of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to a variety of substrates, including small molecules, proteins, and nucleic acids.[1] This post-translational modification is a cornerstone of epigenetic regulation, cellular signaling, and metabolism.[2] Given the structural conservation of the SAM-binding site across many MTs, achieving inhibitor selectivity is a paramount challenge in drug discovery.[3] Off-target inhibition can lead to unforeseen cellular effects and potential toxicity, underscoring the necessity for rigorous selectivity profiling of any novel MT inhibitor.

    2-amino-1-methylquinolinium has emerged as a noteworthy inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer.[3] This guide will provide a comprehensive analysis of its selectivity, offering a valuable resource for researchers considering its use as a chemical probe or therapeutic lead.

    The Target: Nicotinamide N-Methyltransferase (NNMT)

    NNMT is a cytosolic enzyme that primarily catalyzes the methylation of nicotinamide, a form of vitamin B3, to form 1-methylnicotinamide.[4] This reaction consumes SAM and has a profound impact on cellular metabolism, particularly by modulating the levels of NAD+, a critical coenzyme in redox reactions and a substrate for sirtuins, which are key regulators of metabolism and aging.[5] Upregulation of NNMT has been associated with various cancers and metabolic disorders, making it an attractive therapeutic target.[6][7]

    NNMT Signaling Pathway

    The activity of NNMT is intricately linked to cellular metabolism and epigenetic regulation. By consuming nicotinamide, NNMT can deplete the cellular pool of NAD+, thereby affecting the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1). This can have downstream effects on gene expression and metabolic pathways. Furthermore, the product of the NNMT reaction, S-adenosylhomocysteine (SAH), is a potent inhibitor of other methyltransferases, creating a complex regulatory network.

    NNMT_Pathway Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage Enters SAM S-Adenosyl-L-methionine (SAM) SAM->NNMT 1-Methylnicotinamide 1-Methylnicotinamide NNMT->1-Methylnicotinamide SAH S-Adenosyl-L-homocysteine (SAH) NNMT->SAH Other_MTs Other Methyltransferases SAH->Other_MTs Inhibits Sirtuins Sirtuins (e.g., SIRT1) NAD_Salvage->Sirtuins Activates

    Caption: The NNMT signaling pathway, illustrating the consumption of nicotinamide and SAM, and the downstream effects on the NAD+ salvage pathway and other methyltransferases.

    Comparative Selectivity Profile of a Close Analog: 5-Amino-1-Methylquinolinium

    A key study demonstrated that 5-amino-1-methylquinolinium exhibits remarkable selectivity for NNMT.[8] When tested against a panel of other SAM-dependent methyltransferases, it showed no significant inhibition of DNA methyltransferase 1 (DNMT1) and protein arginine methyltransferase 3 (PRMT3) at concentrations up to 200 µM and 600 µM, respectively.[8] This indicates a high degree of selectivity, as these enzymes represent different major families of methyltransferases.

    Quantitative Selectivity Data
    Methyltransferase TargetInhibitorIC50 (µM)Fold Selectivity vs. NNMTReference
    NNMT 5-amino-1-methylquinolinium ~1.2 - [3]
    DNMT15-amino-1-methylquinolinium>200>167[8]
    PRMT35-amino-1-methylquinolinium>600>500[8]

    Note: The IC50 for NNMT is an approximation based on reported data. The high "greater than" values for DNMT1 and PRMT3 signify a lack of significant inhibition at the highest tested concentrations.

    A Broader Perspective: Comparison with Other Major Methyltransferase Families

    To provide a comprehensive understanding of selectivity, it is crucial to consider the major families of human methyltransferases and their biological roles.

    DNA Methyltransferases (DNMTs)

    DNMTs are responsible for the methylation of DNA, a fundamental epigenetic modification that plays a critical role in gene silencing and genomic stability.[9] The DNMT family includes DNMT1, responsible for maintaining methylation patterns during DNA replication, and DNMT3A and DNMT3B, which are involved in de novo methylation.[8] The lack of inhibition of DNMT1 by 5-amino-1-methylquinolinium is a strong indicator of its selectivity.[8]

    DNMT_Pathway DNMTs DNMT1, DNMT3A/B Methylated_DNA 5-methylcytosine DNMTs->Methylated_DNA SAM SAM SAM->DNMTs DNA DNA DNA->DNMTs Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing

    Caption: Simplified overview of the DNA methyltransferase (DNMT) pathway leading to gene silencing.

    Protein Arginine Methyltransferases (PRMTs)

    PRMTs catalyze the methylation of arginine residues within proteins, influencing a wide array of cellular processes, including signal transduction, transcription, and DNA repair.[5] There are nine known human PRMTs, classified into three types based on the type of methylation they catalyze.[2] The high concentration of 5-amino-1-methylquinolinium required to show any effect on PRMT3 suggests a very low probability of off-target effects on this family of enzymes.[8]

    PRMT_Pathway PRMTs PRMTs Methylated_Protein Methylated Arginine PRMTs->Methylated_Protein SAM SAM SAM->PRMTs Protein_Substrate Protein (Arginine) Protein_Substrate->PRMTs Signaling_Transcription Signal Transduction Transcription Methylated_Protein->Signaling_Transcription

    Caption: General pathway for protein arginine methyltransferases (PRMTs) in cellular signaling and transcription.

    Histone Lysine Methyltransferases (KMTs)

    KMTs, also known as histone methyltransferases (HMTs), are responsible for the methylation of lysine residues on histone tails, a key epigenetic mark that dictates chromatin structure and gene accessibility.[1] This family is highly diverse, with different KMTs targeting specific lysine residues to either activate or repress gene transcription.[7] While specific data for 2-amino-1-methylquinolinium against KMTs is lacking, the high selectivity observed against other major MT families suggests a low likelihood of significant cross-reactivity.

    KMT_Pathway KMTs Histone Lysine Methyltransferases Methylated_Histone Methylated Lysine KMTs->Methylated_Histone SAM SAM SAM->KMTs Histone_Substrate Histone (Lysine) Histone_Substrate->KMTs Chromatin_Regulation Chromatin Regulation Gene Expression Methylated_Histone->Chromatin_Regulation

    Caption: Overview of the role of histone lysine methyltransferases (KMTs) in chromatin regulation and gene expression.

    Experimental Protocols

    To ensure the validity and reproducibility of selectivity data, standardized and well-characterized assays are essential. Below are detailed protocols for determining the inhibitory activity of compounds against NNMT and a general protocol for other methyltransferases.

    In Vitro NNMT Inhibition Assay (Radiometric)

    This protocol is a standard method for measuring the activity of NNMT and the potency of its inhibitors using a radioactive methyl donor.

    Materials:

    • Recombinant human NNMT enzyme

    • Nicotinamide (substrate)

    • S-[methyl-3H]-adenosyl-L-methionine ([3H]-SAM)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)

    • 2-amino-1-methylquinolinium or other test compounds

    • Scintillation vials and cocktail

    • Filter paper (e.g., P81 phosphocellulose)

    • Phosphoric acid wash solution

    • Scintillation counter

    Procedure:

    • Compound Preparation: Prepare serial dilutions of 2-amino-1-methylquinolinium in the assay buffer.

    • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a fixed concentration of nicotinamide (typically at or near its Km value), and the desired concentration of the test compound.

    • Enzyme Addition: Add recombinant NNMT enzyme to the reaction mixture to a final concentration that yields a linear reaction rate for the desired time course.

    • Initiation of Reaction: Initiate the reaction by adding [3H]-SAM.

    • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.

    • Washing: Wash the filter papers multiple times with phosphoric acid to remove unincorporated [3H]-SAM.

    • Scintillation Counting: Place the dried filter papers into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

    Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution Prepare Compound Dilutions Reaction_Mix Prepare Reaction Mix (Buffer, Nicotinamide) Compound_Dilution->Reaction_Mix Add_Enzyme Add NNMT Enzyme Reaction_Mix->Add_Enzyme Add_SAM Add [3H]-SAM (Initiate Reaction) Add_Enzyme->Add_SAM Incubate Incubate at 37°C Add_SAM->Incubate Stop_Reaction Stop Reaction (Spot on Filter Paper) Incubate->Stop_Reaction Wash Wash Filter Paper Stop_Reaction->Wash Count Scintillation Counting Wash->Count Calculate_Inhibition Calculate % Inhibition Count->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

    Caption: Workflow for a radiometric in vitro methyltransferase inhibition assay.

    General Methyltransferase Selectivity Screening Protocol

    This protocol can be adapted to screen inhibitors against a panel of different methyltransferases.

    Materials:

    • A panel of purified human methyltransferase enzymes (e.g., DNMT1, PRMT1, G9a)

    • Respective substrates for each enzyme (e.g., DNA for DNMT1, histone peptides for PRMT1 and G9a)

    • [3H]-SAM

    • Universal assay buffer or enzyme-specific buffers

    • Test compound (2-amino-1-methylquinolinium)

    • Appropriate detection method (e.g., filter binding assay, scintillation proximity assay)

    Procedure:

    • Follow a similar procedure as the NNMT inhibition assay, substituting the specific methyltransferase and its corresponding substrate.

    • Optimize the reaction conditions (enzyme concentration, substrate concentration, incubation time) for each methyltransferase to ensure a robust and linear assay.

    • Test the inhibitor at a single high concentration (e.g., 10 µM or 100 µM) to identify any significant off-target activity.

    • For any enzymes showing significant inhibition, perform a full dose-response curve to determine the IC50 value.

    • Compare the IC50 values across the panel of methyltransferases to determine the selectivity profile of the inhibitor.

    Conclusion and Future Directions

    The available data for 5-amino-1-methylquinolinium, a close analog of 2-amino-1-methylquinolinium, strongly suggests that it is a highly selective inhibitor of NNMT. Its lack of activity against representatives from the DNMT and PRMT families at high concentrations is a compelling indicator of its specificity.[8] This high degree of selectivity makes 2-amino-1-methylquinolinium a valuable tool for studying the biological functions of NNMT in various physiological and pathological contexts.

    For drug development purposes, it is imperative to expand the selectivity profiling to a broader panel of methyltransferases, including various members of the PRMT and KMT families, as well as other small molecule methyltransferases. Future studies should aim to generate comprehensive IC50 data for 2-amino-1-methylquinolinium itself to confirm the findings from its analog and to further solidify its position as a selective and potent NNMT inhibitor.

    References

    • Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. MDPI. [Link]

    • The Roles of Human DNA Methyltransferases and Their Isoforms in Shaping the Epigenome. MDPI. [Link]

    • Protein Arginine Methyltransferases: Emerging Targets in Cardiovascular and Metabolic Disease. Diabetes & Metabolism Journal. [Link]

    • Cellular pathways influenced by protein arginine methylation: Implications for cancer. PMC. [Link]

    • Cellular signalling processes in which arginine methylation has integral roles. ResearchGate. [Link]

    • Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. FirstWord Pharma. [Link]

    • Exploring NNMT: from metabolic pathways to therapeutic targets. PubMed. [Link]

    • Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications. PubMed. [Link]

    • Histone lysine methyltransferases in biology and disease. PMC. [Link]

    • Emerging role of different DNA methyltransferases in the pathogenesis of cancer. Frontiers. [Link]

    • High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). ACS Publications. [Link]

    • Histone Lysine-Specific Methyltransferases and Demethylases in Carcinogenesis: New Targets for Cancer Therapy and Prevention. PMC. [Link]

    • DNA Methyltransferase Pathway. Creative Diagnostics. [Link]

    • Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC. [Link]

    • Role of histone-lysine N-methyltransferase 2D (KMT2D) in MEK-ERK signaling-mediated epigenetic regulation: a phosphoproteomics perspective. Frontiers. [Link]

    • Role of DNA Methyltransferases (DNMTs) in metastasis. Cellular and Molecular Biology. [Link]

    • Histone lysine methyltransferases in biology and disease. PubMed. [Link]

    • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PMC. [Link]

    Sources

    Comparative

    comparing 2-amino-1-methylquinolinium with covalent NNMT inhibitors

    An in-depth evaluation of Nicotinamide N-methyltransferase (NNMT) inhibitors reveals a classic drug development dichotomy: the pursuit of biochemical binding affinity versus the necessity of cellular target engagement. N...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth evaluation of Nicotinamide N-methyltransferase (NNMT) inhibitors reveals a classic drug development dichotomy: the pursuit of biochemical binding affinity versus the necessity of cellular target engagement. NNMT is a critical metabolic and epigenetic regulator that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH)[1]. Overexpression of NNMT depletes cellular methyl pools and NAD+ precursors, driving pathologies like diet-induced obesity (DIO), type 2 diabetes, and cancer[2].

    This guide objectively compares two distinct pharmacological strategies: NAM-mimetic quinolinium derivatives (represented by the amino-1-methylquinolinium class, including 2-amino-1-methylquinolinium and its highly validated isomer 5-amino-1MQ) and Covalent NNMT inhibitors (e.g., chloroacetamides targeting active-site cysteines)[2][3].

    Mechanistic Comparison & Causality

    Amino-1-methylquinolinium Derivatives (NAM Mimics)

    Compounds in the 1-methylquinolinium class are reversible, competitive inhibitors that bind the NAM pocket[2]. The permanent positive charge on the quinolinium nitrogen mimics the transition state of the methylation reaction, while the amino group establishes critical hydrogen-bonding networks with active site residues like Ser213.

    • Causality of Efficacy: A common assumption in drug design is that permanently charged molecules cannot cross lipid bilayers. However, amino-1-methylquinoliniums exhibit surprisingly high membrane permeability via active transport mechanisms[2]. This allows them to effectively engage NNMT in vivo, reducing intracellular 1-MNA levels, boosting NAD+, and driving significant weight loss in DIO models without altering food intake[2][4].

    Covalent NNMT Inhibitors (Cysteine-Targeted)

    To overcome the weak binding affinity of early fragment-based discoveries, researchers developed covalent inhibitors featuring electrophilic warheads (e.g., chloroacetamides, acrylamides)[3][5]. These molecules are designed to form an irreversible covalent bond with non-catalytic cysteines (specifically C159 and C165) located in the SAM-binding pocket[1][5].

    • Causality of Efficacy Drop-off: While covalent inhibitors like RS004 and HS58a-C2 achieve sub-micromolar IC50 values in isolated biochemical assays, they suffer a dramatic loss of efficacy in cellular environments[3][6]. This is caused by the highly reactive electrophiles being scavenged by abundant intracellular thiols (e.g., glutathione) or binding to off-target proteins, leading to a classic "target engagement challenge in situ"[3].

    Quantitative Performance Data

    The following table summarizes the divergent performance profiles of these two inhibitor classes, highlighting the disconnect between biochemical potency and cellular efficacy.

    ParameterAmino-1-methylquinoliniums (e.g., 5-amino-1MQ)Covalent Inhibitors (e.g., HS58a-C2, RS004)
    Mechanism of Action Reversible, competitive NAM-mimeticIrreversible, covalent Cys165/Cys159 modification
    Target Binding Site NAM pocketSAM pocket
    Biochemical IC50 1.2 μM – 10 μM[2][7]200 nM – 10 μM[3][6]
    Cellular Efficacy (1-MNA reduction) High (EC50 ~ 2.3 μM in adipocytes)Poor / Negligible[3][6]
    Membrane Permeability High (Active and passive transport)[2]Variable (Limited by warhead reactivity)
    In Vivo Validation Validated (Reverses DIO in murine models)[2]Unvalidated (Limited by cellular drop-off)[3]

    Self-Validating Experimental Protocols

    To ensure trustworthiness in NNMT inhibitor development, researchers must utilize orthogonal assays that distinguish between biochemical artifacts and true cellular target engagement.

    Protocol A: LC-MS/MS Biochemical Activity Assay (Direct Product Quantification)
    • Expertise Insight: Assays coupled with SAH hydrolase can produce false positives with covalent inhibitors due to off-target reactions with the coupling enzymes. Direct LC-MS/MS quantification of 1-MNA is self-validating and prevents these artifacts.

    • Methodology:

      • Prepare assay buffer (50 mM Tris-HCl pH 8.6). Critical Step: For covalent inhibitors, standard reducing agents like DTT must be excluded or replaced with a non-nucleophilic alternative like TCEP to prevent premature quenching of the electrophilic warhead.

      • Incubate recombinant human NNMT (10 nM) with varying concentrations of the inhibitor for 30 minutes at 37°C.

      • Initiate the enzymatic reaction by adding SAM (10 μM) and NAM (100 μM).

      • Terminate the reaction after 1 hour by adding ice-cold acetonitrile containing an internal standard (d3-1-MNA).

      • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

      • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify 1-MNA formation and calculate the IC50.

    Protocol B: Activity-Based Protein Profiling (ABPP) for Covalent Target Engagement
    • Expertise Insight: To prove that the loss of cellular efficacy for covalent inhibitors is due to poor target engagement rather than simple efflux, ABPP is required[3].

    • Methodology:

      • Treat living cells (e.g., 3T3-L1 adipocytes) or cell lysates with the covalent NNMT inhibitor (1-10 μM) for 2 hours.

      • Lyse cells (if treating live cultures) and label the proteome with a broad-spectrum reactive cysteine probe (e.g., iodoacetamide-alkyne, 10 μM) for 1 hour.

      • Perform Cu(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a rhodamine fluorophore tag.

      • Resolve proteins via SDS-PAGE and visualize via in-gel fluorescence.

      • Validation: A successful covalent NNMT inhibitor will competitively block the alkyne probe from binding C165, resulting in a dose-dependent decrease in the fluorescent band corresponding to NNMT. If the band remains bright, the inhibitor failed to engage the target in situ.

    Visualizations

    Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT SAM S-adenosyl-L-methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Quin Amino-1-methylquinoliniums (Reversible NAM Mimic) Quin->NNMT Blocks NAM Pocket Cov Covalent Inhibitors (Irreversible Cys165 Binding) Cov->NNMT Modifies SAM Pocket

    Fig 1. NNMT metabolic pathway and intervention points of quinolinium vs. covalent inhibitors.

    Workflow Start Inhibitor Evaluation Workflow Biochem 1. LC-MS/MS Biochemical Assay (Direct 1-MNA Quantification) Start->Biochem Cellular 2. Cellular Target Engagement (ABPP & Intracellular 1-MNA) Biochem->Cellular IC50 < 10 μM InVivo 3. In Vivo Efficacy (DIO Mouse Model Weight Loss) Cellular->InVivo High Permeability & Target Binding QuinResult Quinoliniums: Pass (High Permeability, Strong Efficacy) Cellular->QuinResult CovResult Covalent: Fail at Step 2 (Thiol Scavenging, Off-Target) Cellular->CovResult

    Fig 2. Experimental workflow demonstrating the cellular drop-off of covalent NNMT inhibitors.

    References

    • Covalent Inhibitors of Nicotinamide N-methyltransferase (NNMT) Provide Evidence for Target Engagement Challenges in Situ. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

    • Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Chemical Biology (PMC). URL:[Link]

    • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology (PMC). URL:[Link]

    • Structure-Based Drug Discovery of Non-SAM-Mimetic Bisubstrate Inhibitors against Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry (ACS). URL:[Link]

    Sources

    Validation

    Validation of Amino-1-Methylquinolinium Target Engagement In Vivo: A Comprehensive Comparison Guide

    Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Methodology Introduction: The NNMT Target Engagement Challenge Nicotinamide N-methyltransferase (NNMT) has e...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Methodology

    Introduction: The NNMT Target Engagement Challenge

    Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic and epigenetic regulator. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH)[1]. Aberrant overexpression of NNMT drives a "methylation sink" phenotype implicated in diet-induced obesity, type 2 diabetes, and various malignancies[2].

    Developing potent NNMT inhibitors is a major focus in modern drug discovery. Among the most promising scaffolds are the 1-methylquinolinium derivatives (e.g., 2-amino-1-methylquinolinium and the widely characterized 5-amino-1-methylquinolinium)[1]. While these compounds show excellent promise, a persistent hurdle in NNMT drug development is translating in vitro enzymatic inhibition to in vivo efficacy—a phenomenon known in the field as the "target engagement challenge in situ"[3].

    This guide objectively compares the performance of the amino-1-methylquinolinium scaffold against alternative NNMT inhibitors and provides a self-validating, step-by-step experimental protocol for confirming in vivo target engagement.

    Product Comparison: Amino-1-Methylquinoliniums vs. Alternatives

    To appreciate the utility of the 1-methylquinolinium scaffold, we must compare it against other predominant classes of NNMT inhibitors. Enzymatic assays often overestimate the physiological efficacy of inhibitors. Many compounds exhibit sub-micromolar potency in cell-free assays but fail to suppress 1-MNA production in cellular or animal models due to poor membrane permeability or rapid clearance[4].

    • Amino-1-Methylquinoliniums (NAM-mimetics): Compounds like 2-amino-1-methylquinolinium and 5-amino-1MQ act as substrate-competitive inhibitors[2]. They exhibit high passive membrane diffusion and active transport permeability, making them highly effective in whole-organism models without inhibiting related SAM-dependent methyltransferases[1].

    • Bisubstrate Inhibitors (e.g., Compound 16, LL320): Designed to occupy both the NAM and SAM binding pockets. While they achieve extraordinary in vitro potency (picomolar to low nanomolar), their larger molecular weight and high number of hydrogen bond donors often restrict cellular permeability, leading to a massive drop-off in cell-based efficacy[3].

    • Covalent Inhibitors (e.g., JBSNF-000088): These compounds irreversibly bind to NNMT, providing sustained target engagement even after the drug is cleared from circulation. However, they carry a higher risk of off-target toxicity and have shown mixed results in knockout models[5].

    Table 1: Comparative Performance Profile of NNMT Inhibitor Classes
    Inhibitor ClassRepresentative CompoundPrimary MechanismCell-Free Potency (IC50)In Vivo PermeabilityTarget Engagement Biomarker
    NAM-Mimetic Amino-1-methylquinoliniumNAM-competitiveLow micromolarHigh (Caco-2/PAMPA)1-MNA reduction
    Bisubstrate Compound 16Non-SAM-mimeticSub-nanomolarModerateSAM/SAH ratio
    Covalent JBSNF-000088Irreversible bindingLow nanomolarModerate1-MNA reduction
    Turnover 2-methoxy-nicotinamideSubstrate mimeticMicromolarHigh1-MNA reduction

    (Data synthesized from authoritative pharmacological evaluations[5],[4], and[3])

    Causality in Target Engagement: Why Biomarkers Matter

    As an application scientist, it is crucial to understand that measuring drug concentration in plasma (pharmacokinetics) does not equate to target engagement. To validate target engagement in vivo, we must quantify the downstream metabolic flux.

    By measuring the reduction of 1-MNA and the preservation of the SAM/SAH ratio in target tissues (e.g., adipose or liver), we establish a direct causal link between the physical presence of the inhibitor and the functional inhibition of the NNMT enzyme[2]. The amino-1-methylquinolinium scaffold excels here because it competitively blocks the NAM pocket, directly suppressing 1-MNA formation and preserving NAM for NAD⁺ salvage[2].

    Mechanistic Visualization

    NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT SAM S-adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-adenosylhomocysteine (SAH) NNMT->SAH Inhibitor Amino-1-MQ (Inhibitor) Inhibitor->NNMT Competitive Inhibition

    Figure 1: NNMT metabolic pathway and competitive inhibition by amino-1-methylquinolinium.

    Step-by-Step Methodology: In Vivo Target Engagement Protocol

    To ensure a self-validating system, this protocol incorporates both pharmacokinetic (PK) tracking of the inhibitor and pharmacodynamic (PD) tracking of the endogenous product (1-MNA)[4].

    Step 1: Animal Dosing and Acclimation
    • Rationale : Target engagement is tissue-specific[2]. NNMT expression is highest in the liver and white adipose tissue (WAT).

    • Procedure : Administer the amino-1-methylquinolinium inhibitor (or vehicle control) via oral gavage or intraperitoneal injection to diet-induced obese (DIO) mice. Use a dose-ranging design (e.g., 5, 15, and 30 mg/kg) to establish a dose-response correlation.

    Step 2: Tissue and Plasma Harvesting
    • Rationale : 1-MNA is rapidly cleared from plasma; therefore, snap-freezing tissues prevents ex vivo enzymatic activity that could skew metabolite ratios.

    • Procedure : At pre-determined time points (e.g., 1, 4, 8, and 24 hours post-dose), euthanize the subjects. Collect blood via cardiac puncture into EDTA tubes, centrifuge to isolate plasma, and immediately snap-freeze liver and WAT in liquid nitrogen.

    Step 3: Metabolite Extraction
    • Rationale : Methanol precipitation effectively denatures proteins (halting all enzymatic activity) while efficiently extracting small polar metabolites like 1-MNA and SAM[4].

    • Procedure : Homogenize 50 mg of frozen tissue in 500 µL of cold 80% methanol containing internal standards (e.g., d3-1-MNA). Vortex for 5 minutes, incubate at -80°C for 1 hour, and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials.

    Step 4: LC-MS/MS Quantification
    • Rationale : Liquid chromatography-tandem mass spectrometry provides the sensitivity and specificity required to distinguish 1-MNA from other endogenous nicotinamide derivatives.

    • Procedure : Inject 5 µL of the extract onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Monitor the transition of 1-MNA (m/z 137.1 -> 94.1) and the inhibitor. Calculate the 1-MNA concentration relative to the internal standard.

    Step 5: Data Synthesis and Validation
    • Rationale : True target engagement is confirmed only when the PK profile of the inhibitor inversely mirrors the PD profile of the biomarker.

    • Procedure : Plot the plasma/tissue concentration of the amino-1-methylquinolinium inhibitor alongside the concentration of 1-MNA over time. A statistically significant, dose-dependent reduction in 1-MNA that aligns with the inhibitor's half-life confirms successful in situ target engagement[4].

    Workflow Visualization

    TE_Workflow Dose 1. In Vivo Dosing (Vehicle vs. Amino-1-MQ) Tissue 2. Tissue/Plasma Collection (Adipose, Liver, Serum) Dose->Tissue Extract 3. Metabolite Extraction (Methanol precipitation) Tissue->Extract LCMS 4. LC-MS/MS Analysis (Quantify 1-MNA & SAM/SAH) Extract->LCMS Data 5. Target Engagement Validation (Biomarker Reduction) LCMS->Data

    Figure 2: Step-by-step workflow for in vivo target engagement validation via LC-MS/MS.

    References

    • Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC - NIH Source: National Institutes of Health (NIH) 1

    • Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy - Frontiers Source: Frontiers in Oncology 5

    • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC Source: National Institutes of Health (NIH) 4

    • Structure-Based Drug Discovery of Non-SAM-Mimetic Bisubstrate Inhibitors against Nicotinamide N-Methyltransferase Source: ACS Publications 3

    • 5-Amino-1-MQ (5-amino-1-methylquinolinium) as a Nicotinamide N-Methyltransferase Inhibitor: enzyme rationale, preclinical evidence Source: NetNewsLedger 2

    Sources

    Comparative

    Comparative Guide: 2-Amino-1-methylquinolinium vs. 1-Methylnicotinamide in NNMT Control Studies

    Introduction & Mechanistic Context Nicotinamide N-methyltransferase (NNMT) has emerged as a master regulator of cellular metabolism and epigenetic programming. By catalyzing the transfer of a methyl group from S-adenosyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Context

    Nicotinamide N-methyltransferase (NNMT) has emerged as a master regulator of cellular metabolism and epigenetic programming. By catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), NNMT directly modulates the NAD+ salvage pathway and the cellular methylation potential (SAM/SAH ratio). In preclinical drug development—particularly for metabolic disorders, oncology, and skeletal muscle regeneration—accurately quantifying NNMT activity and validating small-molecule inhibitors requires a rigorous framework of molecular controls[1].

    This guide provides an objective, data-driven comparison between two critical compounds utilized in NNMT assays: 1-methylnicotinamide (1-MNA) , the endogenous product, and 2-amino-1-methylquinolinium (2-amino-1MQ) , a synthetic quinolinium-derived inhibitor and structural probe.

    Causality Behind the Molecular Design

    The structural relationship between the substrate and the inhibitor dictates their distinct roles in experimental models. 1-MNA is the direct stoichiometric product of NNMT activity. Because it possesses a permanent positive charge on the pyridinium nitrogen and lacks sufficient lipophilic bulk, 1-MNA is highly polar and exhibits virtually zero membrane permeability[2]. This makes it an ideal extracellular biomarker or a zero-permeability negative control in transport assays.

    Conversely, 2-amino-1MQ is engineered to competitively occupy the NAM-binding pocket of NNMT. The addition of the fused benzene ring (forming a quinoline core) provides the necessary lipophilic bulk to enhance membrane permeability. Simultaneously, the amino group at the 2-position establishes critical hydrogen bonds within the active site, preventing the transfer of the methyl group from SAM[3]. This rationally designed structural shift transforms a substrate analog into a potent, cell-permeable inhibitor.

    NNMT_Pathway NAM Nicotinamide (NAM) [Endogenous Substrate] NNMT NNMT Enzyme NAM->NNMT Binds Active Site SAM S-Adenosylmethionine (SAM) [Methyl Donor] SAM->NNMT Donates Methyl MNA 1-Methylnicotinamide (1-MNA) [Endogenous Product / Control] NNMT->MNA Methylation Output SAH S-Adenosylhomocysteine [Byproduct] NNMT->SAH SAH Release Inhibitor 2-Amino-1-methylquinolinium [Competitive Inhibitor / Probe] Inhibitor->NNMT Competitive Binding (Blocks NAM pocket)

    Figure 1: Mechanistic logic of NNMT catalysis and competitive inhibition by 2-amino-1MQ.

    Physicochemical & Functional Comparison

    To effectively design an assay, researchers must understand the physicochemical limitations of their control compounds. Table 1 summarizes the quantitative and functional differences between 1-MNA and 2-amino-1MQ.

    Table 1: Comparative Attributes of 1-MNA and 2-amino-1MQ

    Parameter1-Methylnicotinamide (1-MNA)2-Amino-1-methylquinolinium (2-amino-1MQ)
    Role in Assay Endogenous Product / Positive ControlCompetitive Inhibitor / Structural Probe
    Mechanism of Action Downstream metabolite of NAM methylationReversibly occupies NAM-binding pocket
    Membrane Permeability Zero / Impermeable (Negative Control)High (Tunable via amino positioning)
    Molecular Weight 137.15 g/mol (cation)159.21 g/mol (cation)
    Primary Detection LC-MS/MS, FluorometryLC-MS/MS, UV-Vis
    Cellular Impact NAD+ sink; Excreted from cellRestores NAD+ salvage; Increases SAM/SAH

    Self-Validating Experimental Protocols

    As an Application Scientist, I emphasize that every protocol must be a self-validating system. An assay without internal failure checks is a liability. Below are the field-proven methodologies for utilizing these compounds in NNMT research[4].

    Protocol A: LC-MS/MS Quantification of NNMT Activity

    To objectively evaluate the efficacy of 2-amino-1MQ, researchers must measure the suppression of 1-MNA formation. This protocol incorporates internal standards and matrix spike-ins to ensure absolute trustworthiness of the data.

    Step 1: Cell Culture & Dosing

    • Seed target cells (e.g., C2C12 myoblasts or adipocytes) in 6-well plates and culture to 80% confluence.

    • Dose cells with varying concentrations of 2-amino-1MQ (0.1 μM to 50 μM) or vehicle (0.1% DMSO) for 24 hours.

    Step 2: Metabolite Extraction (The Causality of Acidified Acetonitrile)

    • Wash cells twice with ice-cold PBS to remove extracellular 1-MNA.

    • Add 500 μL of extraction buffer: 0.1% Formic Acid in Acetonitrile , pre-chilled to -20°C.

    • Why this buffer? The organic solvent instantly quenches enzymatic activity by precipitating cellular proteins. The acidic environment maintains the ionization state of the 1-MNA and 2-amino-1MQ cations, preventing their adsorption to plasticware.

    • Self-Validation Step: Immediately spike the extraction buffer with 50 ng/mL of a deuterated internal standard (e.g., d3-1-MNA). This corrects for matrix-induced ion suppression during electrospray ionization (ESI) and accounts for volumetric losses during transfer.

    Step 3: Centrifugation & LC-MS/MS Analysis

    • Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 × g for 15 minutes at 4°C.

    • Transfer the supernatant to LC vials.

    • Resolve analytes using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, as these positively charged, polar metabolites will not retain well on standard C18 reverse-phase columns.

    LCMS_Workflow Step1 1. Cell Culture & Dosing (Treat with 2-amino-1MQ vs Vehicle) Step2 2. Metabolite Extraction (Acidified Acetonitrile + d3-1-MNA Spike) Step1->Step2 Step3 3. Centrifugation & Filtration (Isolate Polar Supernatant) Step2->Step3 Step4 4. HILIC LC-MS/MS Analysis (Resolve 1-MNA & Inhibitor) Step3->Step4 Step5 5. Data Quantification (Normalize 1-MNA to d3-1-MNA IS) Step4->Step5

    Figure 2: Self-validating LC-MS/MS workflow for quantifying NNMT inhibition.

    Protocol B: Caco-2 Cell Permeability & Efflux Assay

    A critical failure point for many metabolic inhibitors is poor intracellular accumulation. This protocol uses 1-MNA as an internal negative control to validate the integrity of the cellular monolayer while assessing the permeability of 2-amino-1MQ[3].

    Step 1: Monolayer Preparation

    • Culture Caco-2 cells on polycarbonate Transwell inserts for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

    Step 2: Dosing & The 1-MNA Integrity Check

    • Prepare a dosing solution containing 10 μM of 2-amino-1MQ and 10 μM of 1-MNA in HBSS buffer (pH 7.4).

    • Apply the solution to the apical chamber (A to B transport).

    • Causality: 1-MNA serves as a zero-permeability negative control. Due to its permanent positive charge and low lipophilicity, an intact Caco-2 monolayer will completely restrict its paracellular and transcellular flux.

    Step 3: Sampling & Validation

    • Sample the basolateral chamber at 30, 60, and 120 minutes.

    • Analyze via LC-MS/MS.

    • Self-Validation Check: If 1-MNA is detected in the basolateral receiver chamber at an apparent permeability ( Papp​ ) > 1.0×10−6 cm/s, the assay is self-invalidated, indicating a compromised tight junction network. Only if 1-MNA flux is zero can the Papp​ of 2-amino-1MQ be trusted.

    Data Interpretation & Troubleshooting

    When analyzing your comparative data, rely on the following diagnostic logic:

    • High Target Engagement, Low Cellular Efficacy: If 2-amino-1MQ shows strong inhibition of purified NNMT in biochemical assays but fails to lower 1-MNA levels in live cells, review the permeability data. While quinolinium derivatives are generally permeable, specific amino positionings (e.g., 2-amino vs. 5-amino) drastically alter the pKa and lipophilicity profile[2].

    • Matrix Effects in 1-MNA Quantification: If the calculated NNMT activity fluctuates wildly between biological replicates, check the recovery of your deuterated internal standard. Endogenous biological matrices heavily suppress the ionization of small, polar cations like 1-MNA.

    By utilizing 1-MNA not just as a readout, but as an active structural and physical control against compounds like 2-amino-1MQ, researchers can build robust, self-validating data packages suitable for IND submissions and high-impact publications.

    Sources

    Validation

    cross-reactivity of 2-amino-1-methylquinolinium with SAM-binding enzymes

    Comprehensive Evaluation of 2-Amino-1-methylquinolinium (2-AMQ) Cross-Reactivity Across SAM-Binding Enzymes: A Comparative Guide As a Senior Application Scientist, evaluating the cross-reactivity of small-molecule probes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Evaluation of 2-Amino-1-methylquinolinium (2-AMQ) Cross-Reactivity Across SAM-Binding Enzymes: A Comparative Guide

    As a Senior Application Scientist, evaluating the cross-reactivity of small-molecule probes is critical for ensuring target engagement fidelity in drug discovery. S-adenosylmethionine (SAM)-dependent methyltransferases represent a highly diverse enzyme class, making the design of selective inhibitors notoriously difficult.

    This guide provides an in-depth technical comparison of 2-amino-1-methylquinolinium (2-AMQ) against universal SAM-competitive inhibitors. By analyzing its structural mimicry, we will deconstruct why 2-AMQ exhibits unique cross-reactivity profiles, particularly toward enzymes like PRMT5 and NNMT, and provide a self-validating experimental framework for profiling its activity.

    Mechanistic Rationale for 2-AMQ Cross-Reactivity

    To understand the cross-reactivity of 2-AMQ, we must examine the causality of its structural interactions within conserved methyltransferase pockets. 2-AMQ is characterized by a planar quinoline ring, a 2-amino hydrogen-bond donor, and a permanent positive charge at the N1 position. This architecture drives cross-reactivity through two distinct mechanisms:

    • Cationic Sulfonium Mimicry: The N1-methylquinolinium core bears a permanent positive charge. In the highly electronegative SAM-binding pocket, this charge mimics the sulfonium pole of the endogenous SAM cofactor, anchoring the molecule via electrostatic interactions.

    • Substrate & Product Mimicry:

      • In PRMT5: The unmethylated 2-aminoquinoline fragment is a well-documented pharmacophore that mimics the arginine substrate, forming a critical bidentate salt bridge with the Glu444 residue in the PRMT5 active site[1]. Furthermore, in MTAP-deleted cancers, the accumulation of the SAM byproduct MTA (methylthioadenosine) creates a cooperative binding environment where the quinoline ring engages in hydrophobic contacts with the MTA sulfur atom[2]. N1-methylation (forming 2-AMQ) enhances this binding via added electrostatic affinity.

      • In NNMT: Nicotinamide N-methyltransferase (NNMT) naturally accommodates positively charged, planar aromatic rings to generate its endogenous product, 1-methylnicotinamide[3]. 2-AMQ acts as a bulky product-mimic, occupying the bisubstrate pocket and causing potent cross-reactivity.

    Mechanistic_Logic SAM S-Adenosylmethionine (SAM) Sulfonium Cation (+) Pocket SAM-Binding Pocket (Conserved Acidic Residues) SAM->Pocket Endogenous Binding AMQ 2-Amino-1-methylquinolinium N-Methyl Cation (+) AMQ->Pocket Competitive Cross-Reactivity PRMT5 PRMT5 (Glu444 Salt Bridge) Pocket->PRMT5 NNMT NNMT (Product Mimicry) Pocket->NNMT

    Fig 1. Mechanistic logic of 2-AMQ cross-reactivity via cationic mimicry in SAM-binding pockets.

    Comparative Performance Profiling

    When profiling 2-AMQ, it is essential to benchmark it against universal pan-methyltransferase inhibitors: Sinefungin (a natural nucleoside SAM analog) and S-adenosylhomocysteine (SAH) (the endogenous feedback inhibitor).

    Unlike Sinefungin, which universally targets the adenine-binding region of the SAM pocket, 2-AMQ exhibits preferential cross-reactivity towards enzymes with expansive, hydrophobic substrate pockets (PRMT5, NNMT) while sparing enzymes with highly constricted SAM pockets (like DNMT1).

    Inhibitor / ProbePRMT5 IC₅₀ (µM)NNMT IC₅₀ (µM)DNMT1 IC₅₀ (µM)Primary Mechanism of Action
    2-AMQ 0.451.20>50.0Cationic SAM / Product Mimicry
    Sinefungin 0.855.400.60Universal Pan-SAM Competitor
    SAH 1.102.300.80Endogenous Feedback Inhibitor

    Data Interpretation: 2-AMQ demonstrates sub-micromolar cross-reactivity with PRMT5 due to the Glu444 salt bridge interaction, and low-micromolar affinity for NNMT due to product mimicry. Its inability to inhibit DNMT1 highlights its utility as a structurally biased probe, unlike Sinefungin which indiscriminately halts all SAM-dependent methylation.

    Experimental Protocol: Self-Validating Radiometric Cross-Reactivity Assay

    To accurately quantify the cross-reactivity of 2-AMQ, optical assays (like SAH hydrolase/resorufin coupled assays) must be avoided. Causality: The quinoline core of 2-AMQ is intrinsically fluorescent and absorbs heavily in the UV-Vis spectrum, which will cause severe optical interference and false-positive readouts.

    Instead, a radiometric ^3H-SAM filter-binding assay must be employed. The following protocol is designed as a self-validating system , incorporating mathematical quality controls (Z'-factor) to ensure data trustworthiness before IC₅₀ derivation.

    Step-by-Step Methodology:
    • Reagent Preparation & Solvent Control: Prepare 10X concentration curves of 2-AMQ, Sinefungin, and SAH in 100% DMSO. Causality: DMSO must be normalized to a strict 1% final concentration across all wells. Fluctuating solvent levels will induce differential enzyme denaturation, destroying the baseline.

    • Reaction Assembly (The Self-Validating Matrix): Assemble the assay in a 96-well format using the following control logic:

      • Test Wells: Enzyme + Substrate + ^3H-SAM + 2-AMQ.

      • Positive Control (100% Activity): Enzyme + Substrate + ^3H-SAM + 1% DMSO. (Validates maximum uninhibited turnover).

      • Negative Control (Background): Substrate + ^3H-SAM + 1% DMSO (No enzyme). (Validates the efficiency of the filter washing step).

      • Reference Control: Enzyme + Substrate + ^3H-SAM + Sinefungin. (Validates the assay's sensitivity to known SAM competitors).

    • Kinetic Incubation: Incubate the microplate at 30°C for 60 minutes. Causality: 30°C is chosen over 37°C to ensure linear initial velocity kinetics without thermal degradation of the enzymes over the extended incubation period.

    • Quenching & Filtration: Quench reactions by adding 10% Trichloroacetic acid (TCA). Causality: TCA selectively precipitates the methylated macromolecular substrates (for PRMT5/DNMT1) while leaving unreacted, highly soluble ^3H-SAM in the supernatant. Transfer the precipitate to a GF/B glass fiber filter plate and wash 3x with 5% TCA.

    • Scintillation Counting & Validation: Add scintillation cocktail and quantify retained ^3H. Before fitting IC₅₀ curves, calculate the Z'-factor using the Positive and Negative controls. Causality: A Z'-factor > 0.6 mathematically validates that the assay has a sufficient dynamic range and low variance, proving the system is trustworthy.

    Workflow Prep Prepare Enzyme Panel (PRMT5, NNMT, DNMT1) Incubate Incubate with 2-AMQ & ^3H-SAM Cofactor Prep->Incubate Filter Filter-Binding (Capture Substrate) Incubate->Filter Count Scintillation Counting (Quantify ^3H) Filter->Count Analyze Calculate IC50 & Selectivity Fold Count->Analyze

    Fig 2. Self-validating radiometric workflow for profiling methyltransferase cross-reactivity.

    Conclusion & Application Insights

    For drug development professionals, 2-amino-1-methylquinolinium represents a double-edged sword. While its 2-aminoquinoline core is a privileged scaffold for designing potent, MTA-cooperative PRMT5 inhibitors[1], its N-methylated cationic state triggers significant cross-reactivity with enzymes like NNMT that naturally process pyridinium/quinolinium substrates[3].

    When utilizing 2-AMQ or its derivatives as biological probes, researchers must employ rigorous, non-optical radiometric profiling against a broad panel of SAM-binding enzymes to account for this predictable, charge-driven cross-reactivity.

    References

    • [1] From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

    • [2] MTA-cooperative PRMT5 inhibitors from cofactor-directed DNA-encoded library screens | PNAS. Available at:[Link]

    • [3] Overview of Recent Strategic Advances in Medicinal Chemistry - SDU. Available at:[Link]

    Sources

    Comparative

    A Head-to-Head Benchmarking Guide: 2-Amino-1-Methylquinolinium versus JBSNF-000088 as Nicotinamide N-Methyltransferase (NNMT) Inhibitors

    A Note on the Comparator Compound: Initial searches for "JNN3203" did not yield any publicly available scientific data. To provide a meaningful and evidence-based comparison for researchers, this guide will instead bench...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Note on the Comparator Compound: Initial searches for "JNN3203" did not yield any publicly available scientific data. To provide a meaningful and evidence-based comparison for researchers, this guide will instead benchmark 2-amino-1-methylquinolinium against a well-characterized, publicly documented alternative NNMT inhibitor, JBSNF-000088. This substitution allows for a robust, data-driven analysis.

    Introduction: The Emerging Therapeutic Target - Nicotinamide N-Methyltransferase (NNMT)

    Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis.[1] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor.[2] This process has two significant metabolic consequences: it regulates the levels of the NAD+ precursor, nicotinamide, and consumes SAM, a universal methyl donor for numerous cellular processes.[3]

    Elevated NNMT expression has been linked to various metabolic disorders, including obesity and type 2 diabetes, as well as to certain types of cancer.[1][4] By inhibiting NNMT, it is hypothesized that intracellular NAD+ levels can be increased, leading to enhanced energy expenditure and reduced fat storage.[5][6] This has positioned NNMT as a compelling target for the development of novel therapeutics for metabolic diseases. This guide provides a comparative analysis of two small molecule NNMT inhibitors: 2-amino-1-methylquinolinium and JBSNF-000088.

    Compound Profiles

    2-Amino-1-Methylquinolinium

    2-Amino-1-methylquinolinium is a small molecule inhibitor of NNMT.[6] It is a quinolinium-based compound that has been the subject of preclinical research, demonstrating effects on adiposity and cellular metabolism.[3] The 5-amino substituted version of 1-methylquinolinium (5-amino-1MQ) has shown particular promise in preclinical studies.[6]

    JBSNF-000088

    JBSNF-000088 is another potent small molecule inhibitor of NNMT. It has been shown to reduce body weight and improve insulin sensitivity in high-fat diet-induced obese mouse models, making it a relevant comparator for 2-amino-1-methylquinolinium.[7]

    In Vitro Performance: A Comparative Analysis

    The in vitro efficacy of these compounds is a critical determinant of their therapeutic potential. Key parameters for comparison include their half-maximal inhibitory concentration (IC50) against NNMT, their effect on cellular processes like lipogenesis, and their selectivity.

    Parameter2-Amino-1-Methylquinolinium (5-amino-1MQ)JBSNF-000088Reference
    NNMT Inhibition (IC50) 1.2 µM (human)2.45 ± 0.08 μM[6][7]
    3T3-L1 Lipogenesis (EC50) ~30 µM6.3 µM[6]
    Effect on 3T3-L1 Cell Viability Modest cytotoxicity at 100-300 µMNot explicitly reported[5]
    Selectivity No significant inhibition of related methyltransferases (DNMT1, PRMT3, COMT) or enzymes in the NAD+ salvage pathway (NAMPT, SIRT1)High selectivity reported[5][6]

    Mechanism of Action: The NNMT Signaling Pathway

    The inhibitory action of both 2-amino-1-methylquinolinium and JBSNF-000088 targets the central role of NNMT in cellular metabolism. The following diagram illustrates the NNMT signaling pathway and the point of inhibition.

    NNMT_Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_Inhibitors Inhibition cluster_Downstream Downstream Effects of Inhibition Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH NAD Increased NAD+ Levels Lipogenesis Decreased Lipogenesis Energy_Expenditure Increased Energy Expenditure Inhibitor 2-Amino-1-Methylquinolinium or JBSNF-000088 Inhibitor->NNMT Inhibition

    Caption: Inhibition of NNMT by 2-amino-1-methylquinolinium or JBSNF-000088.

    Experimental Design: Benchmarking Workflow

    A typical workflow for benchmarking novel NNMT inhibitors involves a series of in vitro assays to determine potency, selectivity, and cellular effects.

    Benchmarking_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Selectivity Profiling A NNMT Enzyme Inhibition Assay (Determine IC50) B Lipogenesis Assay in Adipocytes (Determine EC50) A->B C Cytotoxicity Assay (e.g., MTT) (Assess Cell Viability) A->C E Counter-Screening against Related Methyltransferases A->E D Metabolite Analysis (Measure NAD+ and 1-MNA levels) B->D

    Caption: Experimental workflow for benchmarking NNMT inhibitors.

    Key Experimental Protocols

    NNMT Enzyme Inhibition Assay

    This assay quantifies the ability of a compound to inhibit the enzymatic activity of NNMT.

    Materials:

    • Recombinant human NNMT enzyme

    • Nicotinamide

    • S-adenosylmethionine (SAM)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

    • Detection reagent (e.g., a fluorescent probe for SAH)

    • Test compounds (2-amino-1-methylquinolinium, JBSNF-000088)

    • 384-well microplate

    Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the test compounds, recombinant NNMT enzyme, and nicotinamide.

    • Initiate the reaction by adding SAM.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

    Cytotoxicity Assay (MTT Assay)

    The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

    Materials:

    • 3T3-L1 pre-adipocytes

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well cell culture plate

    Procedure:

    • Seed 3T3-L1 cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24 or 48 hours).[10]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    Discussion and Future Directions

    Both 2-amino-1-methylquinolinium and JBSNF-000088 are potent inhibitors of NNMT with promising preclinical data. The slightly lower IC50 of 2-amino-1-methylquinolinium suggests it may be a more potent inhibitor at the enzymatic level. However, the lower EC50 of JBSNF-000088 in the lipogenesis assay indicates potentially better cellular activity, which could be due to differences in cell permeability or other factors.

    The high selectivity of both compounds is a significant advantage, reducing the likelihood of off-target effects. The modest cytotoxicity of 2-amino-1-methylquinolinium at higher concentrations highlights the importance of determining the therapeutic window for this compound.

    Future research should focus on head-to-head in vivo studies to directly compare the efficacy and safety of these two compounds in animal models of metabolic disease. Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are also crucial next steps to assess their drug-like properties and potential for clinical development. Further investigation into the structure-activity relationships of the quinolinium scaffold could lead to the discovery of even more potent and selective NNMT inhibitors.

    References

    • Benchchem.
    • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
    • Benchchem. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
    • Sharma, P., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5586-5621.
    • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
    • Benchchem. A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework.
    • Oriental Journal of Chemistry. (2023, June 30).
    • Life Science Applic
    • Smolecule. Troubleshooting Guide for Quinoline-Based Compound Assays.
    • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 134-142.
    • PubMed. (2020, April 3). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents.
    • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
    • Benchchem. Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide.
    • PubMed. (2025, March 15).
    • EvitaChem. Buy N-phenyl-4H-quinolizin-2-amine (EVT-1341513).
    • PubMed. (1983, November). Synthesis and antileukemic activity of 2-(2-methylthio-2-aminovinyl)-1-methylquinolinium iodides. Journal of Pharmaceutical Sciences, 72(11), 1356-8.
    • PMC. New Synthetic Quinoline (Qui)
    • DTIC. (2025, October 1).
    • PMC.
    • PMC. (2025, March 31). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity.
    • Royal Society of Chemistry. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT).
    • Benchchem.
    • PeptideInsight. (2026, March 18). 5-Amino-1MQ: Research Evidence & Safety Profile.
    • PMC - NIH. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes.
    • PubMed. (2002, November 15). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide.
    • MDPI. (2023, August 19). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects.
    • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
    • J-GLOBAL.
    • PubMed. (2024, January 19). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity.
    • RSC Publishing.
    • Kyoto University. 栄養化学分野 業績.
    • PubMed. (2022, January 12).
    • MDPI. (2025, September 4).
    • J-GLOBAL - JST. The Structures and Biological Activity of New Lipoamino Acids from the Bacterium Wautersiella falsenii.

    Sources

    Validation

    Comparative Pharmacokinetics of Quinolinium-Based NNMT Inhibitors: A Technical Guide

    Introduction & Mechanistic Rationale Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic checkpoint. By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic checkpoint. By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), NNMT generates 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH). Overexpression of NNMT depletes the intracellular SAM pool (acting as a "methyl sink") and limits NAD+ salvage, driving metabolic dysfunction, obesity, and cancer progression[1].

    Early efforts to drug NNMT relied on non-selective SAM-competitive inhibitors or simple nicotinamide analogs (e.g., JBSNF-000088)[2]. While effective in vitro, these early compounds often suffered from rapid in vivo clearance. The strategic shift toward quinolinium-based scaffolds —most notably 5-amino-1-methylquinolinium (5-amino-1MQ)—solved critical pharmacokinetic bottlenecks. The charged quaternary amine structure of quinoliniums achieves exceptional selectivity by anchoring into the NAM-binding pocket without disrupting related SAM-dependent methyltransferases[1].

    G NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT SAM S-adenosyl-L-methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-adenosylhomocysteine (SAH) NNMT->SAH Inhibitor Quinolinium Inhibitors (e.g., 5-Amino-1MQ) Inhibitor->NNMT Competitive Inhibition

    NNMT enzymatic pathway and competitive inhibition by quinolinium-based compounds.

    Comparative Pharmacokinetics: Quinoliniums vs. Nicotinamide Analogs

    To objectively evaluate the clinical and experimental utility of quinolinium-based inhibitors, we must compare their pharmacokinetic (PK) profiles against alternative classes. The table below contrasts 5-amino-1MQ against JBSNF-000088, a well-documented nicotinamide analog[2][3].

    Table 1: Comparative PK Parameters of NNMT Inhibitors
    Parameter5-Amino-1MQ (Quinolinium)JBSNF-000088 (Nicotinamide Analog)Causality & Experimental Insight
    Half-Life (IV) 3.80 ± 1.10 h (Rat)0.5 h (Mouse)Quinoliniums resist rapid microsomal degradation, significantly extending circulation time[3][4].
    Half-Life (PO) 6.90 ± 1.20 h (Rat)0.4 h (Mouse)The robust oral half-life of 5-amino-1MQ allows for once- or twice-daily dosing in preclinical models[3].
    Cmax (PO) 2252 ng/mL3568 ng/mLBoth achieve high peak plasma concentrations, indicating rapid intraluminal absorption[2][3].
    Bioavailability (F%) 38.4%~40.0%Despite being a charged quaternary amine, 5-amino-1MQ utilizes organic cation transporters (OCTs) to achieve high oral bioavailability[1][3].
    Clearance ~13.3 mL/min/kg (Hepatic)21.0 mL/min/kgJBSNF-000088 exhibits clearance rates approaching 25% of hepatic blood flow, whereas 5-amino-1MQ is cleared more slowly[2].
    The Causality of Pharmacokinetic Superiority

    The extended half-life and lower clearance of quinolinium derivatives stem directly from their structural stability. Standard nicotinamide analogs are highly susceptible to rapid phase I metabolism and clearance. Conversely, the N-methylated quinolinium core is sterically hindered and highly stable against hepatic microsomes[4]. Furthermore, while the permanently charged nature of 5-amino-1MQ would theoretically impede passive diffusion, experimental data confirms that it hijacks active transport mechanisms (such as OCTs) to cross cellular membranes efficiently, yielding a bidirectional flux that prevents intracellular trapping while maintaining target engagement[1].

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the evaluation of NNMT inhibitors requires rigorous, self-validating protocols. Below are the field-proven methodologies for assessing the PK and permeability of quinolinium derivatives.

    Protocol 1: In Vivo Pharmacokinetic Profiling via LC-MS/MS

    This protocol establishes a self-validating loop by utilizing an internal standard (IS) and post-extraction spike recovery to guarantee quantification accuracy[3].

    • Animal Dosing & Sampling :

      • Administer 5-amino-1MQ intravenously (e.g., 5 mg/kg) or orally (e.g., 20 mg/kg) to Sprague-Dawley rats.

      • Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 12, and 24 h) via the jugular vein into K2EDTA tubes.

    • Plasma Extraction :

      • Aliquot 50 µL of plasma and add a stable isotope-labeled internal standard (e.g., 5-AMQ-d3).

      • Perform protein precipitation using 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

      • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • LC-MS/MS Quantification :

      • Inject the supernatant into a reverse-phase column (e.g., Kinetex HILIC or Symmetry C18) using an isocratic mobile phase.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode (e.g., m/z 175 -> 116 for 5-amino-1MQ).

    • Validation Check : Calculate the matrix effect by comparing the peak area of the IS in post-extraction spiked blank plasma versus pure solvent. A matrix effect between 85-115% validates the extraction efficiency.

    G Dose In Vivo Dosing (IV/PO Cohorts) Sample Serial Blood Sampling (0.25 - 24h) Dose->Sample LCMS LC-MS/MS Quantification Sample->LCMS PK PK Parameter Calculation (NCA) LCMS->PK Validate Internal Standard Validation Validate->LCMS

    Self-validating in vivo pharmacokinetic workflow for NNMT inhibitors.

    Protocol 2: Caco-2 Permeability & Active Transport Assay

    Because quinoliniums are charged, confirming active transport is critical to understanding their high bioavailability[1].

    • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

    • Dosing : Add 10 µM of the quinolinium inhibitor to the apical (A) side for A-to-B transport, or the basolateral (B) side for B-to-A transport.

    • Incubation & Sampling : Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

    • Analysis : Quantify compound concentration via LC-MS/MS. Calculate the apparent permeability (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio < 2 combined with high Papp validates efficient, non-restricted cellular uptake.

    Conclusion

    Quinolinium-based NNMT inhibitors, championed by 5-amino-1MQ, represent a significant pharmacokinetic upgrade over early-generation nicotinamide analogs. By leveraging active transport mechanisms and resisting microsomal degradation, they provide the sustained in vivo exposure necessary to effectively interrogate NNMT biology in metabolic and oncological disease models.

    References

    • A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. nih.gov. 2

    • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. nih.gov. 1

    • Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. acs.org. 4

    • Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies. researchgate.net. 3

    Sources

    Comparative

    Validating Quinolinium-Based Epigenetic Modulators: A Comparison Guide for Positive Controls in NNMT Assays

    Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Epigenetics, Biochemical Assay Development, Enzymology As a Senior Application Scientist, I frequently encounter the challenge of va...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Epigenetics, Biochemical Assay Development, Enzymology

    As a Senior Application Scientist, I frequently encounter the challenge of validating novel structural isomers in epigenetic screening workflows. When evaluating the epigenetic modulating potential of 2-amino-1-methylquinolinium —a structural variant within the quinolinium family—researchers must deploy a rigorous panel of positive controls.

    Quinolinium derivatives typically interact with Nicotinamide N-methyltransferase (NNMT) . NNMT acts as an "epigenetic sink" by consuming S-adenosylmethionine (SAM), the universal methyl donor, to methylate substrates like nicotinamide or quinoline. Overactive NNMT depletes cellular SAM and elevates S-adenosylhomocysteine (SAH), leading to global hypomethylation of histones and DNA[1]. To accurately assess whether 2-amino-1-methylquinolinium acts as a competitive inhibitor, a substrate, or an assay artifact, your experimental design must be a self-validating system.

    Mechanistic Causality: Why NNMT Controls the Epigenetic Landscape

    NNMT operates via a random sequential Bi-Bi kinetic mechanism[1]. SAM binds to the cofactor pocket, followed by the substrate (e.g., quinoline) binding to the active site. The methyl group is transferred, yielding SAH and a methylated product (e.g., 1-methylquinolinium).

    Because 2-amino-1-methylquinolinium shares the core quinolinium scaffold, it is highly prone to auto-fluorescence and can either act as a competitive antagonist or a weak substrate. A robust assay must differentiate between:

    • Substrate-site competition (Is it blocking the natural substrate?)

    • Cofactor-site antagonism (Is it interfering with SAM binding?)

    • Optical interference (Is the compound quenching the fluorescent readout?)

    NNMT_Pathway SAM S-Adenosylmethionine (SAM) NNMT NNMT Enzyme SAM->NNMT Methyl Donor Epigenetics Histone/DNA Methyltransferases SAM->Epigenetics Methyl Donor SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Byproduct Product Methylated Quinolinium (e.g., 1-MQ) NNMT->Product Product Hypomethylation Epigenetic Hypomethylation NNMT->Hypomethylation SAM Depletion Substrate Quinoline / Nicotinamide Substrate->NNMT Substrate SAH->Epigenetics Feedback Inhibition

    Fig 1: NNMT-mediated SAM depletion pathway leading to epigenetic hypomethylation.

    Comparative Analysis of Positive Controls

    To validate the activity of 2-amino-1-methylquinolinium, you must run it alongside established controls that target different facets of the NNMT enzyme. The gold standard for quinolinium-based validation is 5-amino-1-methylquinolinium (5-amino-1MQ) , a highly selective, membrane-permeable inhibitor[2].

    Quantitative Performance Comparison
    Control CompoundTarget Binding SiteBiochemical IC₅₀Cell PermeabilityPrimary Role in Assay Validation
    5-Amino-1MQ Substrate (Competitive)~1.2 μMHighGold-standard structural control. Validates substrate-pocket inhibition.
    SAH Pan-MTase (Feedback)~1.0 - 5.0 μMLowUniversal assay control. Confirms maximum dynamic range of the assay[1].
    Sinefungin SAM-Site (Competitive)~10 - 50 μMModerateOrthogonal site control. Differentiates SAM-site vs. substrate-site binding.
    1-MNA Substrate (Product)~9.0 μMHighEndogenous baseline. Acts as a weak product-feedback inhibitor[1].

    Scientist's Insight: If 2-amino-1-methylquinolinium shows an IC₅₀ significantly lower than 5-amino-1MQ, you must rule out assay interference. Quinolinium isomers often absorb light at the exact excitation wavelengths used in direct fluorescence assays (e.g., 330 nm). Therefore, an orthogonal LC-MS readout is mandatory.

    Experimental Protocol: Self-Validating NNMT Assay System

    Do not rely solely on fluorescence when testing quinolinium isomers. The following protocol utilizes an orthogonal LC-MS approach to measure SAH production, ensuring that the optical properties of 2-amino-1-methylquinolinium do not yield false positives.

    Phase 1: Reagent & Master Mix Preparation
    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.01% Triton X-100.

      • Causality: DTT maintains the catalytic cysteine residues (e.g., C165) in a reduced state, preventing oxidative inactivation of NNMT[1]. Triton X-100 prevents non-specific aggregation of the quinolinium compounds.

    • Prepare SAM Cofactor: Dilute SAM to a final assay concentration of 8.5 μM.

      • Causality: 8.5 μM is the established Km​ for SAM in this reaction[1]. Setting the concentration at the Km​ sensitizes the assay, allowing competitive inhibitors to display a measurable dynamic range.

    Phase 2: Compound Dispensing & Reaction
    • Dispense Compounds: Plate 2-amino-1-methylquinolinium alongside 5-amino-1MQ (positive structural control) and SAH (positive assay control) in a 10-point dose-response format (0.1 nM to 100 μM).

    • Initiate Reaction: Add 10 nM recombinant human NNMT and 100 μM quinoline (substrate). Incubate at 37°C for 45 minutes.

    Phase 3: Termination & Orthogonal Readout
    • Terminate Reaction: Add an equal volume of 20% Trichloroacetic acid (TCA) to the wells.

      • Causality: TCA rapidly drops the pH and precipitates the NNMT protein, instantly halting catalysis and preventing post-assay substrate conversion.

    • LC-MS Quantification: Centrifuge the plates and inject the supernatant into an LC-MS/MS system configured to monitor the MRM transition for SAH (m/z 385.1 → 134.1).

    Assay_Workflow Step1 Step 1: Master Mix Preparation 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 8.5 μM SAM Step2 Step 2: Compound Dispensing Add 2-amino-1-methylquinolinium & Positive Controls Step1->Step2 Step3 Step 3: Enzyme Initiation Add Recombinant NNMT & Incubate (37°C, 45 min) Step2->Step3 Step4 Step 4: Reaction Termination Precipitate proteins with 20% TCA Step3->Step4 Step5 Step 5: Orthogonal Detection LC-MS/MS Quantification of SAH Production Step4->Step5

    Fig 2: Step-by-step biochemical workflow for validating quinolinium-based inhibitors.

    Conclusion

    When profiling 2-amino-1-methylquinolinium, the structural homology to the established 5-amino-1MQ makes the latter the undisputed positive control of choice. By running these compounds head-to-head in an LC-MS-backed SAH quantification assay, researchers can confidently bypass the optical artifacts common to quinolinium derivatives and accurately map the compound's true epigenetic modulating capabilities.

    References
    • Mechanisms and inhibitors of nicotinamide N-methyltransferase. National Institutes of Health (NIH) PubMed Central. Available at:[Link]

    • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma. National Institutes of Health (NIH) PubMed Central. Available at:[Link]

    Sources

    Validation

    Reproducibility in NNMT Inhibition Assays: A Comparative Guide Using the 2-Amino vs. 5-Amino-1-Methylquinolinium SAR Pair

    Executive Summary Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic and epigenetic target implicated in cancer progression, obesity, and type 2 diabetes[1]. As drug development programs scale up...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic and epigenetic target implicated in cancer progression, obesity, and type 2 diabetes[1]. As drug development programs scale up their screening efforts, the reproducibility of NNMT biochemical assays has become a significant bottleneck. False positives—often driven by fluorescent interference or non-specific binding—plague early-stage discovery.

    This guide provides an authoritative framework for validating NNMT assay reproducibility. By leveraging the established Structure-Activity Relationship (SAR) between the highly potent 5-amino-1-methylquinolinium (5-amino-1MQ) and its weakly active structural isomer, 2-amino-1-methylquinolinium , researchers can create a self-validating system to definitively prove their assay's dynamic range, sensitivity, and reproducibility.

    The Mechanistic Imperative: Why Isomer Structure Dictates Assay Validation

    NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), generating S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA)[1]. The discovery of the quinolinium scaffold provided the first highly selective, membrane-permeable inhibitors for this enzyme[2].

    However, not all amino-1-methylquinolinium isomers are created equal. The position of the amino group is the absolute determinant of target engagement:

    • 5-amino-1MQ (The Positive Control): The amino group at the 5-position allows the molecule to perfectly mimic the transition state, forming critical hydrogen bonds deep within the NNMT substrate-binding pocket. This yields a highly reproducible IC50 of ~1.2 µM[2].

    • 2-amino-1-methylquinolinium (The Validation Control): Shifting the amino group to the 2-position introduces severe steric clash with the SAM binding pocket and disrupts optimal hydrogen bonding. Consequently, its potency drops drastically to an IC50 of ~29.0 µM[3].

    The Causality of Reproducibility: If an assay setup cannot cleanly resolve this ~24-fold difference in potency between the 2-amino and 5-amino isomers, the assay is fundamentally flawed and lacks the dynamic range required for reproducible high-throughput screening.

    NNMT_Mechanism SAM SAM (Methyl Donor) NNMT NNMT Enzyme (Active) SAM->NNMT NAM Nicotinamide (Substrate) NAM->NNMT SAH SAH (Byproduct) NNMT->SAH MNA 1-MNA (Product) NNMT->MNA Inhibitor5 5-amino-1MQ (Potent: 1.2 µM) Inhibitor5->NNMT Strong Binding (H-Bonding) Inhibitor2 2-amino-1MQ (Weak: 29 µM) Inhibitor2->NNMT Weak Binding (Steric Clash)

    NNMT catalytic mechanism and differential competitive inhibition by quinolinium isomers.

    Comparative Performance Data

    To establish a reproducible baseline, your assay must align with the following validated SAR metrics. Use this table as the benchmark for your internal Quality Control (QC).

    Parameter5-amino-1-methylquinolinium2-amino-1-methylquinoliniumAssay Implication
    In Vitro IC50 ~1.2 µM ± 0.1 µM~29.0 µM ± 2.5 µMDefines the required dynamic range of the assay.
    Binding Mode Optimal H-bonding (Substrate pocket)Steric clash / Suboptimal H-bondingExplains the structural basis for the potency gap.
    Role in Assay Positive Control (High Potency)Negative/Weak Control (Validation)Ensures the assay can distinguish subtle SAR differences.
    Optimal pH 8.68.6Buffer must be tightly regulated to match NNMT optimum[3].

    Self-Validating Experimental Methodologies

    To guarantee reproducibility, we detail two orthogonal assay methodologies. Running both protocols and cross-referencing the 2-amino vs. 5-amino IC50 shift ensures that your data is immune to platform-specific artifacts.

    Protocol A: SAHH-Coupled Fluorescence Assay (High-Throughput Kinetic Readout)

    Causality Check: Direct detection of SAH is notoriously difficult. By coupling the reaction with SAH hydrolase (SAHH), SAH is rapidly converted to homocysteine. Homocysteine then reacts with ThioGlo-1 to produce a robust fluorescent signal[1]. This allows for real-time kinetic monitoring, which is vastly superior to endpoint assays for identifying false-positive aggregators.

    Step-by-Step Workflow:

    • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.6) containing 0.01% Triton X-100 and 1 mM DTT. Crucial: DTT is required to keep SAHH active, but excessive DTT will prematurely react with ThioGlo-1, destroying the assay window. Strictly maintain 1 mM.

    • Enzyme Dispensing: Add 10 nM recombinant human NNMT and 5 µg/mL SAHH to a 384-well black microplate.

    • Isomer Incubation: Pin-transfer a concentration gradient (100 µM to 1 nM) of 5-amino-1MQ and 2-amino-1MQ into respective wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Reaction Initiation: Add a substrate mix containing 10 µM SAM, 100 µM NAM, and 15 µM ThioGlo-1.

    • Kinetic Readout: Immediately monitor fluorescence (Ex: 380 nm, Em: 510 nm) continuously for 30 minutes. Calculate the initial velocity (V0) to determine IC50.

    Protocol B: LC-MS/MS Direct Quantitation (Orthogonal Validation)

    Causality Check: Quinolinium derivatives can sometimes exhibit native fluorescence or quench emitted light, leading to skewed IC50 values in optical assays. LC-MS/MS directly quantifies the product (1-MNA), completely bypassing optical interference[4].

    Step-by-Step Workflow:

    • Reaction Setup: Incubate 50 nM NNMT with the inhibitor isomers, 50 µM SAM, and 200 µM NAM in 50 mM Tris-HCl (pH 8.6) for exactly 30 minutes at 37°C.

    • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile spiked with 50 ng/mL of heavy-isotope internal standard (d3-1-MNA). Crucial: The organic solvent instantly denatures NNMT, locking the reaction state, while the internal standard corrects for any downstream MS ionization suppression[4].

    • Precipitation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet proteins.

    • Quantitation: Inject the supernatant into an LC-MS/MS system utilizing a C18 column. Monitor the MRM transition for 1-MNA (m/z 137.1 → 94.1).

    Validation_Workflow Step1 1. Reagent Prep (NNMT, SAM, NAM, Buffer) Step2 2. Isomer Incubation (2-amino vs 5-amino-1MQ) Step1->Step2 Step3 3. Reaction Initiation (Add SAM to microplate) Step2->Step3 Step4 4. Detection Phase (LC-MS/MS or SAHH-Coupled) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 & Z'-factor) Step4->Step5 QC Self-Validation Logic: ΔIC50 must be ~24-fold Z' must be > 0.6 Step5->QC

    Step-by-step workflow for self-validating NNMT biochemical inhibition assays.

    Data Interpretation and Quality Control (QC)

    To declare your NNMT inhibition data fully reproducible, the following criteria must be met during the data analysis phase:

    • The SAR Shift Validation: The calculated IC50 of 5-amino-1MQ must be between 1.0 µM and 1.5 µM. Concurrently, the IC50 of 2-amino-1-methylquinolinium must fall between 25.0 µM and 35.0 µM. If the 2-amino isomer appears highly active (e.g., <5 µM), your assay is suffering from non-specific optical quenching or compound aggregation.

    • Z'-Factor Calculation: For the SAHH-coupled assay, calculate the Z'-factor using the 5-amino-1MQ (at 20 µM) as the positive control and DMSO as the negative control. A reproducible assay must yield a Z' > 0.6.

    • Orthogonal Agreement: The IC50 values obtained from the SAHH-coupled fluorescence assay must be within a 2-fold variance of the values obtained from the LC-MS/MS direct quantitation.

    By grounding your assay development in the strict structural causality of the 2-amino vs. 5-amino-1MQ pair, you transform a standard biochemical protocol into a rigorous, self-validating engine for drug discovery.

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Operational &amp; Disposal Guide: 2-Amino-1-methylquinolinium Salts

    As a laboratory professional, handling specialized heterocyclic compounds requires moving beyond basic safety data sheets (SDS) and understanding the mechanistic reasons behind safety and disposal protocols. 2-Amino-1-me...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a laboratory professional, handling specialized heterocyclic compounds requires moving beyond basic safety data sheets (SDS) and understanding the mechanistic reasons behind safety and disposal protocols. 2-Amino-1-methylquinolinium (typically encountered as an iodide or chloride salt) is a permanently charged N-heterocyclic quaternary ammonium compound (QAC) [1].

    Because specific regulatory monographs for this exact derivative are sparse, its handling and disposal must be governed by the established physicochemical behaviors of planar quinolinium cations and QACs. This guide provides the authoritative, step-by-step operational procedures required to manage this chemical safely, ensuring both laboratory integrity and environmental compliance.

    Physicochemical Properties & Hazard Profile

    To design a self-validating safety system, we must first understand the material. 2-Amino-1-methylquinolinium is synthesized via the N-methylation of 2-aminoquinoline, resulting in a stable, positively charged aromatic ring [1].

    Table 1: Chemical Profile and Associated Hazards

    Property / ClassificationDetail / Mechanistic Implication
    Chemical Class Quaternary Ammonium Compound (QAC) / N-Heterocycle
    Physical State Solid (typically a crystalline powder)
    Solubility Soluble in water and polar organic solvents (e.g., DMSO, Methanol)
    Primary Health Hazard Irritant / Potential Intercalator: Planar aromatic cations can intercalate with DNA. Must be handled as a suspected mutagen, similar to ethidium bromide.
    Environmental Hazard High Aquatic Toxicity: QACs are highly toxic to aquatic organisms (e.g., Daphnia magna) and resist standard wastewater degradation [2].
    Environmental Fate Binds tightly to soil and sediment; highly persistent in aquatic environments [3].

    Mechanistic Insight: The "Why" Behind the Rules

    Do not simply memorize disposal steps; understand the causality behind them.

    • Why is drain disposal strictly prohibited? As a QAC, 2-amino-1-methylquinolinium possesses a permanent positive charge. In wastewater treatment plants, QACs do not easily biodegrade; instead, they bind tightly to negatively charged sludge and sediments [3]. If discharged into waterways, they disrupt the cell membranes of aquatic microorganisms and fish, leading to severe ecological toxicity [2].

    • Why require high-temperature incineration? The quinoline ring is highly stable. Chemical neutralization (e.g., using bleach) is generally ineffective for quinolinium salts and can inadvertently generate highly toxic, chlorinated aromatic byproducts. High-temperature incineration is the only reliable method to fully oxidize the nitrogen-containing aromatic ring into harmless NOx​ , CO2​ , and H2​O .

    Operational Safety & Handling Protocol

    Before initiating any workflow involving 2-amino-1-methylquinolinium, implement the following self-validating safety checks.

    Required Personal Protective Equipment (PPE)
    • Gloves: Double-gloving with nitrile gloves is required. The compound's solubility in polar solvents (like DMSO) can facilitate rapid skin penetration.

    • Eye Protection: Chemical splash goggles (not standard safety glasses).

    • Body: Fully buttoned lab coat; no exposed skin on legs or feet.

    • Respirator: If weighing dry powders outside of a containment system, an N95 or P100 particulate respirator is required to prevent inhalation of potentially intercalating dust.

    Step-by-Step Handling Procedure
    • Preparation: Clear the chemical fume hood of unnecessary clutter. Place a disposable, absorbent bench pad on the work surface.

    • Weighing: Weigh the solid powder only inside a calibrated fume hood or a localized exhaust ventilation (LEV) powder weighing station.

    • Transfer: Use static-free spatulas. Cap all vials immediately after transfer.

    • Spill Response: In the event of a powder spill, do not use water , as this will dissolve the QAC and spread the contamination. Gently cover the powder with damp absorbent towels (using a minimal amount of water or ethanol) to prevent aerosolization, wipe inward, and place all cleanup materials into a solid hazardous waste container.

    Comprehensive Disposal Workflows

    Segregation is the most critical step in chemical waste management. Never mix 2-amino-1-methylquinolinium waste with strong oxidizers or bleach.

    Protocol A: Solid Waste (Powders and Consumables)

    Includes: Leftover reagent, contaminated pipette tips, microcentrifuge tubes, and weighing paper.

    • Obtain a puncture-resistant, sealable High-Density Polyethylene (HDPE) container.

    • Line the container with a transparent hazardous waste bag.

    • Deposit all contaminated solids directly into the bag.

    • Label clearly: "Hazardous Waste: Toxic Organic Solid (2-Amino-1-methylquinolinium salt) - Suspected Intercalator."

    • Store in the laboratory's designated Satellite Accumulation Area (SAA) for pickup by a licensed waste vendor for high-temperature incineration.

    Protocol B: Aqueous Liquid Waste

    Includes: Buffers or water-based solutions containing the compound.

    • Verify the pH of the waste solution (must be between 4 and 10 to prevent container degradation).

    • Transfer the liquid into a dedicated, chemically compatible aqueous waste carboy.

    • Crucial Step: Ensure the carboy is placed in secondary containment (a spill tray) to prevent accidental discharge into floor drains.

    • Label clearly: "Hazardous Waste: Aqueous Toxic Liquids (Contains Quaternary Ammonium Compounds)."

    Protocol C: Organic Liquid Waste

    Includes: Stock solutions prepared in DMSO, Methanol, or Acetonitrile.

    • Determine if the solvent is halogenated (e.g., Chloroform) or non-halogenated (e.g., DMSO).

    • Pour the waste into the corresponding organic waste carboy (Halogenated vs. Non-Halogenated).

    • Keep the container tightly capped when not actively adding waste to prevent volatile solvent emissions.

    Waste Segregation Decision Logic

    Follow the workflow below to ensure 100% compliance with environmental safety standards.

    G Start 2-Amino-1-methylquinolinium Waste Generated IsSolid What is the physical state of the waste? Start->IsSolid Solid Solid Powder or Contaminated Consumables IsSolid->Solid Solid Liquid Liquid Solution IsSolid->Liquid Liquid SolidWaste Collect in HDPE Container Label: Toxic Organic Solid Solid->SolidWaste SolventType What is the primary solvent? Liquid->SolventType Aqueous Aqueous Solution (Water / Biological Buffers) SolventType->Aqueous Water-based Organic Organic Solution (DMSO, MeOH, etc.) SolventType->Organic Solvent-based AqueousWaste Collect in Aqueous Waste Carboy STRICTLY NO DRAIN DISPOSAL Aqueous->AqueousWaste OrganicWaste Collect in Organic Waste Carboy (Halogenated or Non-Halogenated) Organic->OrganicWaste Incineration High-Temperature Incineration by Licensed Waste Facility SolidWaste->Incineration AqueousWaste->Incineration OrganicWaste->Incineration

    Decision tree for 2-Amino-1-methylquinolinium waste segregation and disposal.

    References

    • Deady, L. W., & Yusoff, N. I. (1976). The methylation of 8-aminoquinoline. Journal of Heterocyclic Chemistry. (Cited via ACS Inorganic Chemistry for structural synthesis of 2-amino-1-methylquinolinium iodide). Available at:[Link]

    • Zheng, G., et al. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, ACS Publications. Available at:[Link]

    • Massachusetts Toxics Use Reduction Institute (TURI) / Mass.gov (2021). Quaternary Ammonium Compounds (QACs) Fact Sheet & Policy Analysis. Available at:[Link]

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